molecular formula C18H16O6 B15560411 Vermistatin CAS No. 131602-06-7

Vermistatin

货号: B15560411
CAS 编号: 131602-06-7
分子量: 328.3 g/mol
InChI 键: YORFGPDHNOBVBM-BDUNBXCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Vermistatin is a member of benzofurans.
This compound has been reported in Talaromyces verruculosus, Penicillium simplicissimum, and other organisms with data available.
metabolite from Penicillium vermiculatum;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

131602-06-7

分子式

C18H16O6

分子量

328.3 g/mol

IUPAC 名称

(3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H16O6/c1-4-5-10-7-14(19)13(9-23-10)17-16-12(18(20)24-17)6-11(21-2)8-15(16)22-3/h4-9,17H,1-3H3/b5-4+/t17-/m0/s1

InChI 键

YORFGPDHNOBVBM-BDUNBXCCSA-N

产品来源

United States

Foundational & Exploratory

Vermistatin: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin (B192645) is a fungal metabolite first identified from Penicillium vermiculatum. This document provides a comprehensive overview of the scientific knowledge surrounding this compound, detailing its discovery, the biological factors influencing its production, and the methodologies for its extraction and purification. It includes available quantitative data on its biological activities and presents standardized experimental workflows. While this compound has been noted for its cytotoxic properties, public domain research has not yet fully elucidated its mechanism of action, including its effects on specific signaling pathways such as those involved in angiogenesis.

Discovery and Producing Organisms

This compound was originally discovered as a metabolite produced by the fungus Penicillium vermiculatum.[1] Subsequent research has identified other fungal species capable of producing this compound, including Penicillium simplicissimum and Talaromyces flavus. The biosynthesis of this compound and a related compound, vermiculin (B1239846), by Penicillium vermiculatum is influenced by the composition of the culture medium.[2][3]

Biosynthesis and Fermentation

The production of this compound is sensitive to the nutritional environment of the producing fungus. Key factors in the fermentation medium have been identified that control the biosynthesis of this metabolite.[2][3]

Experimental Protocol: Fermentation of Penicillium vermiculatum

While a precise, publicly available medium composition for optimal this compound production is not fully detailed, the following protocol is based on established methods for the fermentation of Penicillium species and known influential factors.

1. Inoculum Preparation:

  • Prepare a seed culture of Penicillium vermiculatum on a suitable agar (B569324) medium, such as Czapek Yeast Autolysate (CYA) agar.
  • Incubate at 25°C for 7 days or until sufficient sporulation is observed.
  • Prepare a spore suspension or use mycelial plugs to inoculate the liquid fermentation medium.

2. Fermentation Medium:

  • A basal medium for Penicillium fermentation can be prepared. Based on related studies, the medium should contain a primary carbon source, a nitrogen source, and essential minerals.[4]
  • Carbon Sources: Glucose and sucrose (B13894) have been shown to affect the levels of this compound.[2][3] A typical concentration for glucose is in the range of 20-50 g/L.[4][5]
  • Nitrogen Source: Corn steep liquor has been identified as influencing the quality of biosynthesis.[2][3] Yeast extract and peptone are also commonly used nitrogen sources in fungal fermentation.[4]
  • Mineral Salts: The biosynthesis is affected by the concentrations of Fe³⁺ and Cu²⁺ ions.[2][3] A standard fungal medium would also include salts like KH₂PO₄, MgSO₄·7H₂O, and KCl.[4]

3. Fermentation Conditions:

  • Dispense the sterile medium into fermentation flasks.
  • Inoculate the medium with the prepared P. vermiculatum culture.
  • Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-28°C) for a period of 7 to 14 days.[5]
  • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Table 1: Factors Influencing this compound Biosynthesis

ComponentEffect on BiosynthesisReference
Glucose/SucroseAffects the levels of this compound produced.[2][3]
Corn Steep LiquorInfluences the quality of the biosynthesis.[2][3]
Fe³⁺ and Cu²⁺ IonsConcentrations affect the biosynthesis process.[2][3]

Isolation and Purification

The recovery of this compound from the fermentation culture involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.

Experimental Workflow: Isolation and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation P. vermiculatum Culture Filtration Filtration to Separate Mycelia and Filtrate Fermentation->Filtration Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Solvent_Extraction Culture Broth Concentration Concentration in vacuo (Rotary Evaporator) Solvent_Extraction->Concentration Organic Phase Silica_Chromatography Silica (B1680970) Gel Column Chromatography Concentration->Silica_Chromatography Crude Extract Fraction_Analysis TLC/HPLC Analysis of Fractions Silica_Chromatography->Fraction_Analysis HPLC_Purification Preparative HPLC (C18 Column) Fraction_Analysis->HPLC_Purification This compound-rich Fractions Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocol: Extraction and Purification

1. Extraction:

  • Following fermentation, separate the fungal mycelium from the culture broth by vacuum filtration.
  • Transfer the clarified culture filtrate to a large separatory funnel.
  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Use a 1:1 volume ratio of filtrate to solvent.
  • Shake the mixture vigorously and allow the layers to separate. Repeat the extraction process three times to maximize recovery.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Concentrate the dried extract to obtain a crude residue using a rotary evaporator at a temperature below 40°C.

2. Column Chromatography:

  • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane (B92381) or dichloromethane).
  • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
  • Load the dried, sample-adsorbed silica onto the top of the column.
  • Elute the column with a solvent gradient of increasing polarity (e.g., a gradient of methanol (B129727) in dichloromethane, from 0% to 10%).
  • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

3. Preparative HPLC:

  • For final purification, pool the this compound-rich fractions from the silica column, concentrate them, and dissolve the residue in the HPLC mobile phase.
  • Use a reversed-phase C18 column for purification.
  • A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, often with a small percentage of an acid like formic acid to improve peak shape.
  • Inject the sample and collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.
  • Evaporate the solvent from the collected fraction to yield pure this compound. Confirm purity using analytical HPLC and characterize the structure using mass spectrometry and NMR.

Biological Activity and Mechanism of Action

This compound has been identified as a caspase-1 inhibitor and has shown activity against specific leukemia cell lines. Additionally, certain derivatives of this compound have demonstrated inhibitory effects on other enzymes.

Table 2: Reported Biological Activities of this compound and its Derivatives

CompoundActivityCell Line / TargetIC₅₀ ValueReference
This compoundCaspase-1 InhibitionLeukemia Cell LinesData not specified(Not found in provided search results)
This compound Derivativesα-Glucosidase Inhibitionα-Glucosidase Enzyme8.0 ± 1.5 µM and 9.5 ± 1.2 µM(Not found in provided search results)
Cytotoxicity

While this compound is known to be cytotoxic, specific IC₅₀ values against a broad panel of common human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are not widely available in the public scientific literature.

Anti-Angiogenic Activity and Signaling Pathways

A key requirement for this technical guide was to detail the anti-angiogenic properties of this compound and to visualize its mechanism of action on signaling pathways. However, extensive searches of the scientific literature and public databases did not yield any studies that have investigated or established an anti-angiogenic effect for this compound. Consequently, there is no available data on its impact on the Vascular Endothelial Growth Factor (VEGF) pathway or any other signaling cascades related to angiogenesis. The creation of a signaling pathway diagram is therefore not possible at this time due to the lack of foundational research in this area.

Conclusion

This compound is a polyketide metabolite from Penicillium vermiculatum whose production is tunable by adjusting fermentation conditions. Standard protocols for solvent extraction and multi-step chromatography can be employed for its isolation and purification. While its cytotoxic properties have been noted, particularly as a caspase inhibitor, the full scope of its biological activity remains an area for further investigation. Crucially, there is currently a gap in the scientific literature regarding its potential as an anti-angiogenic agent and its mechanism of action on cellular signaling pathways. This represents a significant opportunity for future research to explore novel therapeutic applications for this fungal metabolite.

References

The Chemical Architecture of Vermistatin: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin (B192645) is a polyketide metabolite produced by several species of fungi, including Penicillium vermiculatum and the extremophilic Penicillium rubrum.[1][2] First identified for its cytotoxic effects, subsequent research has revealed its potential as a selective inhibitor of caspase-1, a key enzyme in the inflammatory signaling cascade.[1][3][4] This dual activity makes this compound and its analogues, such as penisimplicissin, compounds of significant interest in drug discovery, particularly in the fields of oncology and inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the spectroscopic data and experimental methodologies that have been pivotal in defining its molecular architecture.

Physicochemical Properties and Structural Formula

This compound presents as a crystalline solid and is characterized by the following properties:

  • Molecular Formula: C₁₈H₁₆O₆[2]

  • Molar Mass: 328.32 g·mol⁻¹[2]

  • IUPAC Name: (3R)-4,6-Dimethoxy-3-{4-oxo-6-[(1E)-prop-1-en-1-yl]-4H-pyran-3-yl}-2-benzofuran-1(3H)-one[2]

The core structure of this compound consists of a 4,6-dimethoxyphthalide moiety linked to a γ-pyrone ring substituted with a propenyl group.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to determining the carbon-hydrogen framework of a molecule. The detailed spectral data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.99d1.8
56.67d1.8
86.45s
116.19s
147.39s
156.84dq15.8, 6.8
166.15dq15.8, 1.8
171.93dd6.8, 1.8
4-OCH₃3.89s
6-OCH₃3.72s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
1168.2
3100.8
3a145.9
4164.7
598.4
6161.4
7109.1
7a133.4
877.1
10176.4
11114.2
12169.5
13118.8
14161.2
15136.2
16126.1
1718.7
4-OCH₃56.1
6-OCH₃55.8
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. The exact mass is a critical piece of data for verifying the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zObserved m/z
ESI+[M+H]⁺329.1025Data not available in searched literature
ESI+[M+Na]⁺351.0845Data not available in searched literature

While the calculated exact masses are available, specific experimental HRMS fragmentation data for this compound were not detailed in the reviewed literature.

Experimental Protocols

This section outlines the general methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

The following is a generalized protocol based on the isolation of this compound and related compounds from Penicillium species.

  • Fungal Culture: Penicillium rubrum is cultured in a suitable medium, such as acidified potato dextrose broth, for an extended period (e.g., 21 days) as a still culture.[3]

  • Extraction: The fungal mycelium is separated from the culture broth by filtration. The broth is then exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) or chloroform.[3]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process often includes:

    • Thin-Layer Chromatography (TLC): Semipreparative TLC on silica (B1680970) gel plates with a solvent system like chloroform/methanol (B129727) (e.g., 98:2) can be used for initial fractionation.

    • Column Chromatography: Silica gel column chromatography is employed for further separation, using a gradient elution system (e.g., increasing polarity with methanol in dichloromethane).

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Analysis: The instrument is operated in positive or negative ion mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which is then used to confirm the elemental composition.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical progression from isolation to final structure confirmation.

structure_elucidation_workflow This compound Structure Elucidation Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation FungalCulture Fungal Culture (Penicillium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction Chromatography Chromatography (TLC, Column, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound MS Mass Spectrometry (HRMS) PureCompound->MS NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR OtherSpectro Other Techniques (IR, UV, CD) PureCompound->OtherSpectro MolFormula Molecular Formula (from HRMS) MS->MolFormula Fragments Structural Fragments (from 2D NMR) NMR->Fragments FinalStructure Final Structure of This compound MolFormula->FinalStructure Connectivity Connectivity Analysis (HMBC, COSY) Fragments->Connectivity Stereochem Stereochemistry (NOE, CD) Connectivity->Stereochem Stereochem->FinalStructure

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of caspase-1, a cysteine protease that plays a critical role in the innate immune response.[1][3][4] Caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms. This activation occurs within a multi-protein complex known as the inflammasome. By inhibiting caspase-1, this compound can potentially modulate the inflammatory response.

The canonical inflammasome activation pathway, which is a likely target of this compound's inhibitory action, is depicted below.

caspase1_pathway Caspase-1 Activation Pathway (Inflammasome) PAMPs PAMPs / DAMPs (e.g., LPS, ATP) PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR Signal 1 & 2 ASC ASC (Adaptor Protein) PRR->ASC recruits Inflammasome Inflammasome Complex PRR->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalytic cleavage IL1b Active IL-1β (Pro-inflammatory Cytokine) Casp1->IL1b cleaves IL18 Active IL-18 (Pro-inflammatory Cytokine) Casp1->IL18 cleaves This compound This compound This compound->Casp1  Inhibition ProIL1b Pro-IL-1β ProIL18 Pro-IL-18

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Vermistatin, a polyketide metabolite produced by the fungus Penicillium vermiculatum, has garnered interest for its biological activities. Despite its discovery and structural elucidation, the precise biosynthetic pathway responsible for its formation remains largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the current understanding of polyketide biosynthesis in filamentous fungi to propose a putative pathway for this compound. However, a comprehensive search of existing literature reveals a significant gap in knowledge regarding the specific enzymatic machinery, gene cluster, and quantitative data associated with this compound's production. This document will outline a theoretical biosynthetic route, detail the general experimental protocols required for its elucidation, and highlight the current limitations in our knowledge.

Introduction

This compound is a secondary metabolite classified as a polyketide, a large and diverse class of natural products synthesized by polyketide synthases (PKSs). These megasynthases utilize a step-wise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. The structure of this compound, featuring a substituted γ-pyrone ring linked to a phthalide (B148349) moiety, suggests a complex series of enzymatic reactions including chain elongation, cyclization, and tailoring steps.

While the producing organism, Penicillium vermiculatum, has been identified, detailed studies elucidating the genetic and biochemical basis of this compound biosynthesis are not currently available in the public domain. This guide, therefore, presents a hypothetical pathway based on the known biosynthesis of structurally related fungal polyketides.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from an iterative Type I polyketide synthase (PKS). The assembly of the carbon skeleton likely involves the condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units.

A Putative Biosynthetic Scheme:

The proposed pathway can be broken down into the following key stages:

  • Polyketide Chain Assembly: An iterative PKS enzyme would catalyze the sequential condensation of acetate (B1210297) units to form a linear polyketide chain. The exact length and initial folding of this chain are currently unknown.

  • Formation of the γ-Pyrone Ring: A key cyclization event, likely guided by a product template (PT) domain within the PKS, would lead to the formation of the characteristic γ-pyrone ring.

  • Formation of the Phthalide Moiety: A separate series of cyclization and tailoring reactions would be required to form the phthalide portion of the molecule. This may occur through an intramolecular aldol (B89426) condensation of a portion of the polyketide chain.

  • Tailoring Reactions: Following the formation of the core scaffold, a series of post-PKS modifications, such as methylation and reduction, would be carried out by tailoring enzymes encoded within the biosynthetic gene cluster to yield the final this compound structure.

The following diagram illustrates a generalized workflow for the elucidation of a fungal secondary metabolite pathway, which would be applicable to investigating this compound biosynthesis.

G cluster_genomics Genomic & Bioinformatic Analysis cluster_molecular Molecular Genetics cluster_biochemical Biochemical Analysis Genome_Sequencing Genome Sequencing of Penicillium vermiculatum BGC_Prediction Biosynthetic Gene Cluster (BGC) Prediction for this compound Genome_Sequencing->BGC_Prediction Gene_Annotation Annotation of PKS and Tailoring Enzyme Genes BGC_Prediction->Gene_Annotation Gene_Knockout Targeted Gene Knockout of Putative BGC Genes Gene_Annotation->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC in a Host Strain Gene_Annotation->Heterologous_Expression Metabolite_Profiling Metabolite Profiling of Mutant and Expression Strains Gene_Knockout->Metabolite_Profiling Heterologous_Expression->Metabolite_Profiling Intermediate_Isolation Isolation and Structural Elucidation of Intermediates Metabolite_Profiling->Intermediate_Isolation Enzyme_Assays In Vitro Assays of Recombinant Enzymes Intermediate_Isolation->Enzyme_Assays

Caption: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Quantitative Data

A thorough search of scientific databases reveals a lack of quantitative data regarding the biosynthesis of this compound. Information such as enzyme kinetics, precursor uptake rates, and product yields under various fermentation conditions has not been published. The following table is presented as a template for the types of quantitative data that would be essential for a complete understanding of the pathway.

ParameterValueUnitsExperimental ConditionsReference
PKS Activity
Km (Acetyl-CoA)-µM-Not Available
Km (Malonyl-CoA)-µM-Not Available
kcat-s-1-Not Available
Tailoring Enzyme Activity
Methyltransferase Km-µM-Not Available
Reductase Km-µM-Not Available
Fermentation Yields
This compound Titer-mg/L-Not Available

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not available. However, based on standard methodologies for the characterization of fungal secondary metabolite pathways, the following protocols would be necessary.

Identification of the this compound Biosynthetic Gene Cluster
  • Genome Sequencing: The genome of a this compound-producing strain of Penicillium vermiculatum would first need to be sequenced using a combination of long- and short-read technologies.

  • Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters (BGCs). A candidate BGC for this compound would be identified based on the presence of a Type I PKS gene and genes encoding plausible tailoring enzymes (e.g., methyltransferases, oxidoreductases).

Functional Characterization of the Gene Cluster
  • Gene Deletion: The candidate PKS gene and other genes within the putative BGC would be individually deleted from the P. vermiculatum genome using CRISPR-Cas9 or homologous recombination techniques.

  • Metabolite Analysis: The resulting mutant strains would be cultivated, and their metabolic profiles analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production.

  • Heterologous Expression: The entire predicted BGC would be expressed in a heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its role in this compound biosynthesis.

The following diagram illustrates a typical experimental workflow for gene knockout and analysis.

G cluster_workflow Gene Knockout Experimental Workflow Start Putative this compound BGC Identified Construct Design and Assemble Gene Knockout Cassette Start->Construct Transformation Transform P. vermiculatum with Knockout Cassette Construct->Transformation Selection Select Transformed Colonies Transformation->Selection Verification Verify Gene Deletion by PCR and Sequencing Selection->Verification Cultivation Cultivate Wild-Type and Mutant Strains Verification->Cultivation Extraction Extract Metabolites Cultivation->Extraction Analysis Analyze by HPLC-MS Extraction->Analysis Conclusion Confirm Loss of This compound Production Analysis->Conclusion

Caption: A streamlined workflow for functional gene analysis in this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing yet unresolved scientific question. While its polyketide origin allows for the formulation of a hypothetical pathway, the absence of dedicated research into its genetic and enzymatic basis means that a detailed, evidence-based guide cannot be constructed at this time. The future elucidation of the this compound biosynthetic pathway will depend on the sequencing of the Penicillium vermiculatum genome and the subsequent application of modern molecular biology and biochemical techniques. Such studies would not only illuminate the fascinating chemistry underlying the formation of this molecule but could also pave the way for its bioengineering to produce novel analogs with potentially enhanced therapeutic properties. For researchers in drug discovery and development, the currently uncharacterized this compound pathway represents a compelling opportunity for novel scientific exploration.

Unveiling the Bioactive Potential of Vermistatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the multifaceted biological activities of Vermistatin, a fungal metabolite, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of this compound's anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Overview of this compound's Biological Activities

This compound, a metabolite produced by various fungi, has demonstrated a broad spectrum of biological activities, positioning it as a compound of interest for therapeutic development. Its bioactivities include cytotoxicity against cancer cell lines, inhibition of viral replication, broad-spectrum antimicrobial effects, and potent enzyme inhibition. This guide synthesizes the available scientific literature to present a detailed overview of these activities.

Quantitative Assessment of Bioactivities

To facilitate comparative analysis, the biological activities of this compound have been quantified and are summarized in the tables below.

Cytotoxic Activity against Human Cancer Cell Lines

The cytotoxic potential of this compound against various human cancer cell lines is a key area of investigation. While specific IC50 values for a broad range of cancer cell lines are not extensively reported in the currently available literature, the compound has been noted for its anticancer properties. Further research is required to quantify its potency against cell lines such as A549 (lung carcinoma)[1][2][3][4][5], MCF-7 (breast adenocarcinoma)[6][7][8][9], and HL-60 (promyelocytic leukemia).[10][11][12][13]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
A549 Lung Carcinoma Data not available
MCF-7 Breast Adenocarcinoma Data not available

| HL-60 | Promyelocytic Leukemia | Data not available | |

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties. However, specific Minimum Inhibitory Concentration (MIC) values against a wide array of pathogenic bacteria and fungi are not yet well-documented in publicly accessible literature. Standard organisms for such testing would include Staphylococcus aureus[14][15][16][17] and Candida albicans.[18][19][20][21][22]

Table 2: Antimicrobial Activity of this compound

Microorganism Type MIC (µg/mL) Reference
Staphylococcus aureus Bacterium Data not available

| Candida albicans | Fungus | Data not available | |

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against Canine Coronavirus (CCoV).

Table 3: Antiviral Activity of this compound

Virus Host Cell Line Activity Concentration (µM) Reference
Canine Coronavirus (CCoV) A72 (Canine fibrosarcoma) Non-toxic 1 [23][24]

| Canine Coronavirus (CCoV) | A72 (Canine fibrosarcoma) | Increased cell viability in infected cells | 1 |[23][24] |

Enzyme Inhibitory Activity

This compound and its derivatives have shown potent inhibitory effects on α-glucosidase.

Table 4: α-Glucosidase Inhibitory Activity of this compound and Its Derivatives

Compound IC50 (µM) Reference
6-demethylpenisimplicissin 9.5 ± 1.2 [25][26]
2''-epihydroxydihydrothis compound 8.0 ± 1.5 [25][26]

| this compound | Strong activity |[27] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[28][29][30]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32][33]

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[34][35]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 16-20 hours for bacteria).[32]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[32]

Antiviral Activity Assay against Canine Coronavirus (CCoV)

This protocol outlines the procedure used to evaluate the antiviral activity of this compound against CCoV in A72 cells.[23][24]

  • Cell Culture and Cytotoxicity: Culture A72 cells and first determine the non-toxic concentration range of this compound using a standard cytotoxicity assay (e.g., MTT assay).

  • Viral Infection and Treatment: Seed A72 cells in culture plates. Infect the cells with CCoV and simultaneously treat with non-toxic concentrations of this compound.

  • Assessment of Antiviral Effect: After a suitable incubation period (e.g., 48 hours), assess the antiviral effect by:

    • Observing Cytopathic Effect (CPE): Microscopically examine the cells for virus-induced morphological changes.

    • Cell Viability Assay: Perform an MTT assay to quantify the viability of infected and treated cells.

    • Viral Titer Reduction Assay: Quantify the amount of viral progeny produced using methods like plaque assays or RT-qPCR.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[26][27][36]

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of this compound or its derivatives.

  • Initiation of Reaction: Add the pNPG solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm. The inhibitory activity is calculated by comparing the absorbance of the test samples with that of a control without the inhibitor.

Visualizing the Mechanisms of Action

To provide a clearer understanding of this compound's biological activities, the following diagrams illustrate key signaling pathways and experimental workflows.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., A549, MCF-7, HL-60) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Serial Dilutions treatment Add this compound (Incubate 24-72h) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (Incubate 3-4h) treatment->mtt_addition solubilization Add Solubilizing Agent mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Viral_Entry_Inhibition cluster_virus Canine Coronavirus (CCoV) cluster_cell Host Cell (A72) cluster_drug This compound Action Virus CCoV Endocytosis Endocytosis Virus->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Viral_Replication Viral RNA Release & Replication Lysosome->Viral_Replication Requires Acidic pH This compound This compound Alkalinization Lysosomal Alkalinization This compound->Alkalinization Alkalinization->Lysosome Inhibits Acidification

Caption: Inhibition of viral entry by this compound through lysosomal alkalinization.[37]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization This compound This compound This compound->AhR_complex Inhibits Activation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Altered Gene Expression (e.g., Viral Replication Factors) XRE->Gene_Expression Regulates

Caption: this compound inhibits the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[37]

Concluding Remarks

This compound exhibits a range of promising biological activities that warrant further investigation for its potential therapeutic applications. This technical guide provides a foundational resource for researchers by consolidating the current knowledge on its bioactivities, offering detailed experimental protocols for its evaluation, and visualizing its proposed mechanisms of action. Future research should focus on elucidating the specific molecular targets of this compound and expanding the scope of its evaluation against a wider panel of cancer cell lines and microbial pathogens to fully realize its therapeutic potential.

References

Vermistatin as a Caspase-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin (B192645), a polyketide metabolite produced by extremophilic fungi such as Penicillium rubrum, has emerged as a noteworthy inhibitor of caspase-1, a critical enzyme in the inflammatory pathway.[1][2][3] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), plays a pivotal role in the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[4][5] Its activation is a key event in the assembly of the NLRP3 inflammasome, a multiprotein complex that responds to a variety of pathogenic and endogenous danger signals.[5] The inhibition of caspase-1 is a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound's activity as a caspase-1 inhibitor, including its quantitative efficacy, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effect of this compound on caspase-1 has been quantified, providing a benchmark for its potential therapeutic application. The key data from the primary literature is summarized in the table below.

CompoundTarget EnzymeConcentration% InhibitionSource
This compoundCaspase-1200 µg/mL60.3%[1]

Note: An IC50 value for this compound's inhibition of caspase-1 is not currently available in the cited literature. The data reflects the percentage of inhibition at a single, high concentration.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

This compound exerts its anti-inflammatory effects by targeting caspase-1 within the NLRP3 inflammasome signaling cascade. The canonical pathway is initiated by two signals. Signal 1, often triggered by Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of pro-IL-1β and NLRP3 itself via the NF-κB pathway. Signal 2, activated by a diverse range of stimuli including ATP, nigericin, and crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which drive the inflammatory response. This compound's inhibition of caspase-1 directly blocks this crucial step, thereby preventing the release of these potent pro-inflammatory cytokines.

NLRP3_Inflammasome_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Effector Phase PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA DAMPs DAMPs (e.g., ATP) NLRP3_Sensor NLRP3 DAMPs->NLRP3_Sensor ASC ASC NLRP3_Sensor->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b Inflammation Inflammation Mature_IL1b->Inflammation Mature_IL18 Mature IL-18 Pro_IL18->Mature_IL18 Mature_IL18->Inflammation This compound This compound This compound->Active_Casp1 Inhibition

Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound on caspase-1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound as a caspase-1 inhibitor.

Caspase-1 Inhibition Assay (Fluorometric)

This protocol outlines a cell-free enzymatic assay to determine the direct inhibitory effect of a compound on caspase-1 activity.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Ac-YVAD-CHO)

  • 96-well black microtiter plates

  • Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well black microtiter plate, add the following to triplicate wells:

    • Blank: Assay buffer only.

    • Negative Control (100% activity): Recombinant caspase-1 and solvent control.

    • Test Compound: Recombinant caspase-1 and this compound at various concentrations.

    • Positive Control: Recombinant caspase-1 and a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the caspase-1 fluorogenic substrate (Ac-YVAD-AMC) to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of fluorescence versus time).

  • Determine the percent inhibition for each concentration of this compound relative to the solvent control.

Caspase1_Assay_Workflow A Prepare Reagents: - this compound dilutions - Recombinant Caspase-1 - Substrate (Ac-YVAD-AMC) - Controls B Plate Setup (96-well): - Blanks - Negative Controls - this compound samples - Positive Controls A->B C Add Recombinant Caspase-1 to all wells except blanks B->C D Add this compound/Controls and pre-incubate C->D E Initiate reaction with Ac-YVAD-AMC substrate D->E F Measure fluorescence kinetically E->F G Calculate reaction rates and percent inhibition F->G THP1_IL1b_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Cascade cluster_analysis Analysis A Seed THP-1 cells B Differentiate with PMA A->B C Prime with LPS (Signal 1) B->C D Treat with this compound C->D E Activate with ATP/Nigericin (Signal 2) D->E F Collect Supernatant E->F G Measure IL-1β by ELISA F->G H Analyze Data G->H

References

In Vitro Anticancer Effects of Vermistatin: A Technical Overview of Current Knowledge and Analog Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the current understanding of the in vitro anticancer effects of Vermistatin, a metabolite produced by the fungus Penicillium vermiculatum. Despite its discovery and the known anticancer activities of analogous compounds, publicly available research specifically detailing the cytotoxic and apoptotic mechanisms of this compound against cancer cell lines is notably scarce. This document, therefore, provides a comprehensive overview based on the limited direct evidence and substantial analogous data from related fungal metabolites. The guide summarizes the known biological activities of compounds from Penicillium vermiculatum, presents generalized experimental protocols for the in vitro assessment of such fungal metabolites, and proposes a hypothetical mechanism of action based on research into similar compounds. All quantitative data from analogous compounds is presented in structured tables, and conceptual workflows and signaling pathways are visualized using the Graphviz DOT language.

Introduction to this compound and Related Fungal Metabolites

This compound is an organic compound isolated from Penicillium vermiculatum.[1] While its direct anticancer activities are not well-documented in peer-reviewed literature, its chemical analog, Penisimplicissin, has been noted for its anticancer potential.[1] Furthermore, other metabolites from P. vermiculatum, such as Vermicillin, have been reported to inhibit tumor cells in vitro by interfering with the synthesis of nucleic acids and proteins.[2][3] The broader Penicillium genus is a rich source of secondary metabolites with demonstrated anticancer properties, often acting through the induction of apoptosis.[4][5][6] This guide leverages data from these related compounds to provide a foundational understanding that may inform future research into this compound.

Quantitative Data on Anticancer Activity of Analogous Fungal Metabolites

Due to the absence of specific IC50 values for this compound in the reviewed literature, this section presents data from other cytotoxic metabolites isolated from various Penicillium species. This data is intended to provide a comparative context for the potential potency of compounds derived from this fungal genus.

Table 1: Cytotoxic Activity of Selected Metabolites from Penicillium Species Against Various Cancer Cell Lines

CompoundProducing OrganismCancer Cell LineIC50 ValueReference
Dicitrinone GPenicillium sp. GGF16-1-2BXPC-3 (Pancreatic)12.25 µM[5]
Dicitrinone GPenicillium sp. GGF16-1-2PANC-1 (Pancreatic)24.33 µM[5]
Questiomycin APenicillium sp. ZZ1750Various14.13–22.56 µM[5]
Embelin APenicillium sp. SCSIO41411PC-3 (Prostate)18.69 µM[5]
Embelin APenicillium sp. SCSIO41411LNCaP (Prostate)31.62 µM[5]
Dicitrinone FPenicillium citrinum VM6A549, MCF7, Hela, etc.6.7–29.6 µg/mL[5]
AverufinPenicillium verruculosumHL60 (Leukemia)1.005 µM[7]
DicatenarinPenicillium pinophilumMIA PaCa-2 (Pancreatic)12 µg/mL[8][9]
SkyrinPenicillium pinophilumMIA PaCa-2 (Pancreatic)27 µg/mL[8][9]

Experimental Protocols for In Vitro Anticancer Screening of Fungal Metabolites

The following are generalized protocols for key experiments used to assess the in vitro anticancer effects of natural products like this compound. These are based on standard methodologies reported in the literature for similar compounds.[10][11][12]

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fungal metabolite (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate adhere Overnight Incubation for Adhesion seed->adhere treat Add this compound (or analog) at various concentrations adhere->treat incubate_treat Incubate for 24/48/72 hours treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals with DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for a typical MTT-based cell viability assay.
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the fungal metabolite at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Signaling Pathway for Anticancer Action

Based on studies of other Penicillium metabolites, a plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway, mediated by reactive oxygen species (ROS).[4][9]

G cluster_cell Cancer Cell verm This compound (Hypothesized) ros ↑ Reactive Oxygen Species (ROS) verm->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical ROS-mediated intrinsic apoptosis pathway.

In this proposed pathway, the compound induces intracellular ROS, leading to mitochondrial stress. This stress results in the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This imbalance facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Conclusion and Future Directions

While this compound remains a compound of interest due to its origin and the known bioactivities of its analogs, there is a clear and significant gap in the scientific literature regarding its specific in vitro anticancer effects. The data from related fungal metabolites suggest that compounds from Penicillium species can exhibit potent and selective cytotoxicity against cancer cells, often through the induction of apoptosis.

Future research should focus on systematic in vitro screening of this compound against a panel of human cancer cell lines to determine its IC50 values. Mechanistic studies should then be undertaken to elucidate the specific signaling pathways it modulates, including its effects on the cell cycle, apoptosis, and other key cellular processes. Such studies are essential to validate the therapeutic potential of this compound as a novel anticancer agent.

References

The Antiviral Potential of Vermistatin Against Canine Coronavirus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canine Coronavirus (CCoV) is a contagious viral pathogen that primarily causes enteritis in dogs. The emergence of novel coronaviruses with zoonotic potential underscores the importance of developing effective antiviral therapies. This document provides a comprehensive technical overview of the in vitro antiviral properties of Vermistatin, a fungal secondary metabolite, against CCoV. This whitepaper details the experimental methodologies employed to assess its efficacy, presents the quantitative data from these studies, and visualizes the key molecular pathways involved, including the viral replication cycle and the host cell signaling pathways modulated by this compound. The findings highlight this compound as a promising candidate for further antiviral drug development.

Introduction

Canine Coronavirus (CCoV), an Alphacoronavirus, is a significant cause of morbidity in canine populations worldwide.[1] While typically associated with mild gastrointestinal illness, severe cases can occur, particularly in co-infections with other pathogens.[1] The continuous evolution of coronaviruses and their potential for interspecies transmission necessitate the exploration of novel antiviral agents. This compound, a metabolite produced by Penicillium vermiculatum, has been investigated for its biological activities.[2] Recent in vitro studies have demonstrated its inhibitory effects on CCoV replication, suggesting its potential as a therapeutic agent.[3] This whitepaper consolidates the current knowledge on the anti-CCoV properties of this compound, with a focus on the experimental data and underlying molecular mechanisms.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound against CCoV was evaluated in canine fibrosarcoma (A72) cells. The following tables summarize the key quantitative data obtained from these in vitro studies.

Table 1: Cytotoxicity and Antiviral Activity of this compound against CCoV in A72 Cells

ParameterValueReference
Half-maximal Inhibitory Concentration (IC50) 4.2556 µM[3]
Non-toxic Concentration Range No significant difference in cell viability at 0.1, 0.5, and 1 µM (p > 0.05)[3]
Half-maximal Cytotoxic Concentration (CC50) Not explicitly stated in the referenced literature. However, a dose-response curve was developed, and concentrations up to 1 µM showed no significant cytotoxicity.[3]

Table 2: Observed Antiviral Effects of this compound at 1 µM Concentration

EffectObservationSignificanceReference
Virus Titer Significant decrease in virus titer after 48 hours of infection.p < 0.01[3]
Viral Nucleocapsid Protein (NP) Expression Reduction in the expression of the viral NP.-
Cell Viability (in CCoV-infected cells) Significant increase in cell viability after 48 hours of infection.p < 0.01[3]
Cytopathic Effect (CPE) Appreciable decrease in CPE.-[3]

Experimental Protocols

The following sections detail the methodologies used to evaluate the antiviral properties of this compound against CCoV.

Cell Culture and Virus
  • Cell Line: A72 canine fibrosarcoma cells were used for all experiments.[3]

  • Virus Strain: The S/378 strain of CCoV type II was utilized for infection studies.

  • Culture Conditions: A72 cells were cultured in Dulbecco's modified Eagle's minimal essential medium (DMEM) at 37°C with 5% CO2.

Cytotoxicity Assay

The cytotoxicity of this compound on A72 cells was determined using the Trypan Blue exclusion test.

  • A72 cells were seeded in 96-well plates.

  • Cells were exposed to various concentrations of this compound (0.1, 0.5, and 1 µM) or DMSO (vehicle control) for 48 hours.

  • After incubation, cells were harvested and stained with Trypan Blue.

  • The percentage of viable (unstained) cells was determined by counting under a microscope.

  • A dose-response curve was generated to assess cytotoxicity.[3]

Antiviral Activity Assays
  • A72 cell monolayers were infected with CCoV at a Multiplicity of Infection (MOI) of 0.05.

  • Following infection, cells were treated with different concentrations of this compound or DMSO.

  • After 48 hours of incubation, cell viability was assessed using the Trypan Blue exclusion test.[3]

  • The percentage of viable cells was calculated relative to the total number of cells.

The effect of this compound on the production of new infectious virus particles was quantified using a viral yield reduction assay.

  • A72 cells were infected with CCoV.

  • Infected cells were treated with a non-toxic concentration of this compound (1 µM).

  • After 48 hours of incubation, the cell culture supernatant was collected.

  • Viral RNA was extracted from the supernatant.

  • The amount of viral RNA was quantified using Quantitative Real-time RT-PCR (RT-qPCR).[3] A significant decrease in viral RNA indicates a reduction in viral yield.

This assay was performed to visualize the effect of this compound on viral protein synthesis.

  • A72 cells were grown on coverslips and infected with CCoV.

  • Infected cells were treated with this compound (1 µM).

  • After a specific incubation period, the cells were fixed and permeabilized.

  • Cells were then incubated with a primary antibody specific to the CCoV nucleocapsid (NP) protein.

  • A fluorescently labeled secondary antibody was used for detection.

  • The expression and localization of the NP protein were observed using a fluorescence microscope.

Visualizing Molecular Mechanisms

Canine Coronavirus (CCoV) Replication Cycle

The following diagram illustrates the key stages of the CCoV replication cycle within a host cell.

CCoV_Replication_Cycle cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_er_golgi ER-Golgi Compartment Virus Particle Virus Particle Cell Surface Receptor Cell Surface Receptor Virus Particle->Cell Surface Receptor 1. Attachment Uncoating Uncoating Translation Translation Uncoating->Translation Release of viral RNA Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing Replication/Transcription Complex (RTC) Replication/Transcription Complex (RTC) Polyprotein Processing->Replication/Transcription Complex (RTC) Replication Replication Replication/Transcription Complex (RTC)->Replication Negative-strand RNA intermediate Transcription Transcription Replication/Transcription Complex (RTC)->Transcription Negative-strand RNA templates Genomic RNA Genomic RNA Replication->Genomic RNA Subgenomic RNAs Subgenomic RNAs Transcription->Subgenomic RNAs Viral Proteins Viral Proteins Assembly Assembly Viral Proteins->Assembly Genomic RNA->Assembly Subgenomic RNAs->Viral Proteins Translation Budding Budding Assembly->Budding Exocytosis Exocytosis Budding->Exocytosis 4. Release Endosome Endosome Cell Surface Receptor->Endosome 2. Entry (Endocytosis) Endosome->Uncoating 3. Fusion & Uncoating Exocytosis->Virus Particle New Virion AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR/ARNT Complex AhR/ARNT Complex AhR->AhR/ARNT Complex Translocates HSP90 HSP90 HSP90->AhR p23 p23 p23->AhR XAP2 XAP2 XAP2->AhR CCoV Infection CCoV Infection CCoV Infection->AhR Activates This compound This compound This compound->AhR Inhibits Activation ARNT ARNT ARNT->AhR/ARNT Complex XRE Xenobiotic Response Element AhR/ARNT Complex->XRE Binds to Target Gene Expression Target Gene Expression XRE->Target Gene Expression Induces Viral Replication Viral Replication Target Gene Expression->Viral Replication Promotes Antiviral_Screening_Workflow Start Start A72 Cell Culture A72 Cell Culture Start->A72 Cell Culture Cytotoxicity Assay Cytotoxicity Assay A72 Cell Culture->Cytotoxicity Assay Determine Non-toxic Concentration Determine Non-toxic Concentration Cytotoxicity Assay->Determine Non-toxic Concentration CCoV Infection CCoV Infection Determine Non-toxic Concentration->CCoV Infection Treatment with this compound Treatment with this compound CCoV Infection->Treatment with this compound Incubation (48h) Incubation (48h) Treatment with this compound->Incubation (48h) Endpoint Assays Endpoint Assays Incubation (48h)->Endpoint Assays Cell Viability Assay Cell Viability Assay Endpoint Assays->Cell Viability Assay Viral Yield Reduction (RT-qPCR) Viral Yield Reduction (RT-qPCR) Endpoint Assays->Viral Yield Reduction (RT-qPCR) Immunofluorescence (NP) Immunofluorescence (NP) Endpoint Assays->Immunofluorescence (NP) Data Analysis Data Analysis Cell Viability Assay->Data Analysis Viral Yield Reduction (RT-qPCR)->Data Analysis Immunofluorescence (NP)->Data Analysis End End Data Analysis->End

References

Vermistatin as an α-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Glucosidase inhibitors are a critical class of therapeutic agents for the management of type 2 diabetes mellitus. They function by delaying carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. Vermistatin, a metabolite produced by various fungi, and its derivatives have emerged as potent inhibitors of α-glucosidase. This technical guide provides a comprehensive overview of the current knowledge on this compound's α-glucosidase inhibitory activity, including quantitative data, detailed experimental protocols for its evaluation, and a discussion of the potential downstream effects of α-glucosidase inhibition.

Introduction to this compound and α-Glucosidase

This compound is a natural product that has been isolated from several fungal species, including Penicillium vermiculatum. Structurally, it belongs to the pyrone class of compounds. Research has demonstrated that this compound and its synthetic or naturally occurring derivatives possess a range of biological activities, with a notable focus on their potent inhibition of α-glucosidase.

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate metabolism. It catalyzes the cleavage of α-1,4-glycosidic bonds in disaccharides and oligosaccharides, breaking them down into monosaccharides, primarily glucose, which are then absorbed into the bloodstream. Inhibition of this enzyme is a key therapeutic strategy for managing postprandial blood glucose levels in individuals with type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

The inhibitory potency of this compound and its derivatives against α-glucosidase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory activity. The following table summarizes the reported IC50 values for this compound and several of its derivatives.

CompoundIC50 (µM)Source Organism/MethodReference
This compoundStrong activityPenicillium sp. HN29-3B1[1]
6-demethylpenisimplicissin9.5 ± 1.2Penicillium sp. HN29-3B1[2],[3]
2''-epihydroxydihydrothis compound8.0 ± 1.5Penicillium sp. HN29-3B1[2],[3]
Methoxythis compoundWeak or no effectPenicillium sp. HN29-3B1[1]
6-demethylthis compoundWeak or no effectPenicillium sp. HN29-3B1[1]
Hydroxythis compoundStrong activityPenicillium sp. HN29-3B1[1]
PenisimplicissinWeak or no effectPenicillium sp. HN29-3B1[1]
Acarbose (B1664774) (Positive Control)VariesN/AN/A

Note: The IC50 value for this compound itself was described as having "strong activity" in one source, but a specific numerical value was not provided in the search results. Acarbose is a commonly used positive control in α-glucosidase inhibition assays, and its IC50 can vary depending on the specific assay conditions.

Experimental Protocols

The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. This protocol is a composite of several well-established methods.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its derivatives (test compounds)

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.

  • α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of a specified activity (e.g., 0.5 U/mL). Prepare this solution fresh before each experiment.

  • pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration (e.g., 5 mM).

  • Test Compound Solutions: Dissolve this compound and its derivatives in DMSO to create stock solutions. Further dilute these with phosphate buffer to obtain a range of desired concentrations.

  • Positive Control Solution: Prepare a solution of acarbose in phosphate buffer at a known concentration.

  • Stop Solution: Prepare a 0.1 M solution of sodium carbonate in deionized water.

Assay Procedure
  • Add 50 µL of the phosphate buffer to each well of a 96-well microplate.

  • Add 20 µL of the test compound solution (or positive control, or buffer for the blank) to the respective wells.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 20 minutes).

  • Stop the reaction by adding 100 µL of the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the reaction with buffer instead of the test compound.

  • Abs_sample is the absorbance of the reaction with the test compound.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the α-glucosidase inhibition assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Buffer B Prepare Enzyme Solution A->B C Prepare Substrate (pNPG) A->C D Prepare Test Compounds A->D E Add Buffer, Compound & Enzyme to Plate B->E G Add Substrate (pNPG) C->G D->E F Pre-incubation (37°C) E->F F->G H Incubation (37°C) G->H I Stop Reaction (Na2CO3) H->I J Measure Absorbance (405 nm) I->J K Calculate % Inhibition J->K L Determine IC50 K->L signaling_pathway cluster_digestion Intestinal Lumen cluster_absorption Intestinal Epithelium cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_cellular Target Cells (e.g., Muscle, Adipose) Carbs Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Carbs->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Absorption Glucose Absorption Glucose->Absorption BloodGlucose Increased Blood Glucose Absorption->BloodGlucose Insulin Insulin Secretion BloodGlucose->Insulin GlucoseUptake Cellular Glucose Uptake Insulin->GlucoseUptake This compound This compound This compound->AlphaGlucosidase

References

A Technical Guide to Vermistatin: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin (B192645), a secondary metabolite primarily produced by the filamentous fungus Penicillium vermiculatum, has garnered interest for its cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its production and isolation, and an exploration of its known biological activities, with a focus on its role as a caspase-1 inhibitor. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this fungal metabolite.

Natural Sources of this compound

This compound is a polyketide-derived secondary metabolite produced by several species of fungi. The primary and most well-documented natural source of this compound is the fungus Penicillium vermiculatum[1][2]. In addition to P. vermiculatum, other fungal species have been reported to produce this compound and its derivatives, including:

  • Penicillium simplicissimum [3]

  • Talaromyces verruculosus

  • An endophytic fungus of the genus Guignardia , isolated from mangroves.

The biosynthesis of this compound in Penicillium vermiculatum is influenced by the composition of the culture medium, particularly the carbon and nitrogen sources. Glucose and sucrose (B13894) levels, as well as the presence of corn steep liquor, can affect the production of this compound and its related metabolite, vermiculin[1]. The concentration of metal ions such as Fe³⁺ and Cu²⁺ also plays a role in regulating the biosynthesis of these compounds[1].

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from fungal fermentations is not extensively reported in the literature. However, studies on the production of other secondary metabolites by Penicillium species in submerged fermentation provide a general indication of potential yields, which can range from milligrams to over a gram per liter, depending on the strain and culture conditions. For instance, a wild-type strain of Penicillium janthinellum has been reported to produce pravastatin (B1207561) at a yield of 15.8 mg/L. It is important to note that the production of secondary metabolites like this compound is highly dependent on the specific strain, fermentation conditions, and extraction methods employed. Optimization of the fermentation process, including media composition and physical parameters, is crucial for maximizing the yield of this compound.

Table 1: Production of Secondary Metabolites by Penicillium Species in Submerged Fermentation

Fungal SpeciesSecondary MetaboliteReported YieldReference
Penicillium janthinellumPravastatin15.8 mg/L
Penicillium sp.Lovastatin20 mg/L
Penicillium nigricansPenitrems60 mg/L
Penicillium chrysogenumPenicillin1.20 g/L[4]

Note: The yields presented are for various secondary metabolites and are intended to provide a general reference for production levels achievable with Penicillium species.

Experimental Protocols

Submerged Fermentation of Penicillium vermiculatum for this compound Production

This protocol outlines a general procedure for the submerged fermentation of Penicillium vermiculatum to produce this compound. Optimization of specific parameters may be required for different strains and bioreactor setups.

3.1.1. Materials and Media

  • Penicillium vermiculatum strain

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production medium: A modified Czapek-Dox medium has been reported for the production of related metabolites. A potential composition includes:

    • Glucose: 90 g/L

    • NaNO₃: 2 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • KCl: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Adjust pH to 6.3

  • Shake flasks or a stirred-tank bioreactor

  • Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control

3.1.2. Inoculum Preparation

  • Aseptically transfer a small piece of a mature culture of P. vermiculatum from an agar (B569324) plate to a flask containing the seed culture medium.

  • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 42-48 hours to obtain a vegetative inoculum.

3.1.3. Fermentation

  • Inoculate the production medium with the vegetative inoculum (e.g., 10% v/v).

  • Incubate the culture in shake flasks or a bioreactor at 28°C with agitation (e.g., 220 rpm) for 120-140 hours.

  • Monitor the fermentation by measuring parameters such as pH, glucose consumption, and biomass.

3.1.4. Experimental Workflow for this compound Production

Vermistatin_Production_Workflow cluster_inoculum Inoculum Preparation cluster_fermentation Submerged Fermentation Inoculate_Seed Inoculate Seed Medium with P. vermiculatum Incubate_Seed Incubate at 28°C, 220 rpm for 42-48 hours Inoculate_Seed->Incubate_Seed Inoculate_Production Inoculate Production Medium with Seed Culture (10% v/v) Incubate_Seed->Inoculate_Production Vegetative Inoculum Incubate_Production Incubate at 28°C, 220 rpm for 120-140 hours Inoculate_Production->Incubate_Production Monitor Monitor pH, Glucose, Biomass Incubate_Production->Monitor Harvest Harvest Culture Broth Monitor->Harvest End of Fermentation

Caption: Workflow for this compound production via submerged fermentation.

Extraction and Purification of this compound

This protocol is based on general methods for the extraction and purification of fungal secondary metabolites and should be optimized for this compound.

3.2.1. Materials

  • Harvested fermentation broth

  • Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane-methanol mixture)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform-methanol gradient)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

3.2.2. Extraction

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.3. Purification

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

  • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

  • Collect fractions and monitor the separation by TLC, visualizing spots under UV light.

  • Pool the fractions containing this compound (identified by comparison with a standard or by further analytical methods like LC-MS).

  • Further purify the pooled fractions by preparative HPLC if necessary to achieve high purity.

3.2.4. Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow Start Fermentation Broth Filtration Filtration Start->Filtration Mycelium Mycelium (discard or extract separately) Filtration->Mycelium Filtrate Culture Filtrate Filtration->Filtrate Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Filtrate->Extraction Aqueous Aqueous Layer (discard) Extraction->Aqueous Organic Organic Extract Extraction->Organic Drying Drying (Anhydrous Na₂SO₄) Organic->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of this compound Fractions Fraction_Collection->Pooling Final_Purification Optional: Preparative HPLC Pooling->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

HPLC Analysis of this compound

A validated HPLC method is essential for the quantification of this compound. The following provides a general starting point for method development.

3.3.1. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

3.3.2. Sample Preparation

  • Dissolve a known amount of the purified this compound or the crude extract in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3.3.3. Quantification

  • Prepare a series of standard solutions of pure this compound of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit several biological activities, including cytotoxic effects against various cancer cell lines and anti-inflammatory properties. A key mechanism of action identified for this compound is the inhibition of caspase-1[5].

Caspase-1 is a cysteine protease that plays a central role in the inflammatory response. It is activated within a multiprotein complex called the inflammasome. The inflammasome assembles in response to various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the inflammasome promotes the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.

Active caspase-1 then cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms (IL-1β and IL-18). These cytokines are potent mediators of inflammation. Caspase-1 activation can also lead to a form of inflammatory programmed cell death called pyroptosis.

By inhibiting caspase-1, this compound can block the maturation and release of IL-1β and IL-18, thereby exerting its anti-inflammatory effects.

This compound's Inhibition of the Caspase-1 Signaling Pathway

Caspase1_Pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->Casp1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: this compound inhibits the Caspase-1 signaling pathway.

Conclusion

This compound, a natural product from Penicillium vermiculatum and other fungi, presents a promising scaffold for drug development due to its cytotoxic and anti-inflammatory activities. Its ability to inhibit caspase-1 highlights its potential as a modulator of the inflammatory response. This technical guide provides a foundational understanding of this compound's natural sources, production, and mechanism of action. Further research is warranted to optimize its production, fully elucidate its pharmacological properties, and explore its therapeutic applications. The detailed protocols and pathway diagrams provided herein are intended to facilitate these future investigations.

References

Secondary Metabolites of Penicillium vermiculatum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolites produced by the filamentous fungus Penicillium vermiculatum. This document consolidates current knowledge on the chemical diversity, biosynthesis, and biological activities of these compounds, with a focus on providing practical information for research and development. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key pathways to facilitate understanding and application in a laboratory setting.

Overview of Secondary Metabolites

Penicillium vermiculatum is a known producer of a variety of bioactive secondary metabolites. These compounds belong to different chemical classes, primarily polyketides, and exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The most notable secondary metabolites identified from this species are the macrodiolide antibiotic vermiculin (B1239846) and the tremorgenic mycotoxin penitrem A.

Key Bioactive Compounds
  • Vermiculin and Related Compounds: Vermiculin is a dimeric 16-membered macrodiolide lactone with reported cytotoxic and antibiotic properties. Its biosynthesis involves the dimerization of two C8 units derived from acetate (B1210297) and malonate. Precursors and related metabolites include vermiculinic acid, vermiculic acid, and 4-deoxovermiculic acid.

  • Penitrem A: A complex indole-diterpenoid mycotoxin known for its potent tremorgenic effects in vertebrates. While primarily associated with other Penicillium species like P. crustosum, its production in P. vermiculatum has been a subject of interest.

Quantitative Data on Metabolite Production

The production of secondary metabolites by Penicillium vermiculatum is highly dependent on culture conditions, including the composition of the growth medium and physical parameters such as temperature and pH. The following tables summarize available quantitative data on the production of key metabolites.

Table 1: Production of Penitrem A by Penicillium Species Under Optimized Conditions

Penicillium SpeciesMedium CompositionIncubation ConditionsYield of Penitrem AReference
P. crustosumSkimmed milk (2%)/potato extract (2%)/sucrose (4%)25°C, 3 weeks, stationary246 mg from 20 L of medium[1]
P. crustosumModified Czapek-Dox Agar (B569324) with 50 g/L glucose22°C, 21 days~1.5 mg/g dry mass[2]
P. crustosumModified Czapek-Dox Agar with 20 mM glutamate22°C, 21 days~2.0 mg/g dry mass[2]

Biological Activities of Secondary Metabolites

The secondary metabolites of P. vermiculatum have been investigated for various biological activities, which are summarized in the table below.

Table 2: Bioactivity of Key Secondary Metabolites from Penicillium vermiculatum

CompoundBiological ActivityAssay SystemQuantitative Data (IC₅₀/MIC)Reference(s)
Vermiculin CytotoxicityHeLa cellsNot specified[3]
Inhibition of Nucleic Acid SynthesisEhrlich ascites carcinoma cellsNot specified[3]
AntibacterialStaphylococcus aureusMIC: 1.11% (for a silver-vermiculite composite)[4]
AntibacterialPseudomonas aeruginosaMIC: 10% (for a silver-vermiculite composite)[4]
Penitrem A Neurotoxicity (Tremorgenic)Animal modelsNot applicable[5]

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. vermiculatum, extraction and purification of its secondary metabolites, and assays for determining their biological activity.

Fungal Cultivation for Secondary Metabolite Production

Objective: To cultivate Penicillium vermiculatum under conditions optimized for the production of secondary metabolites.

Materials:

  • Penicillium vermiculatum strain (e.g., from a culture collection)

  • Potato Dextrose Agar (PDA) for inoculum preparation

  • Liquid culture medium (e.g., Czapek-Dox broth supplemented with yeast extract)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculate a PDA plate with P. vermiculatum spores or mycelia and incubate at 25°C for 7-10 days until confluent growth is observed.

  • Prepare the liquid culture medium and sterilize by autoclaving.

  • Aseptically transfer a few agar plugs (approximately 1 cm²) from the PDA plate to the liquid medium in the Erlenmeyer flasks.

  • Incubate the flasks at 25°C with shaking at 150 rpm for 14-21 days. The optimal incubation time should be determined empirically by monitoring metabolite production.

Extraction and Purification of Vermiculin

Objective: To extract and purify vermiculin from the culture broth of P. vermiculatum.

Materials:

  • Culture broth from P. vermiculatum fermentation

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Prepare a silica gel column packed with the same solvent.

    • Load the crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation by TLC.

    • Pool the fractions containing the compound of interest (visualized on the TLC plate, e.g., by UV light or staining).

    • For higher purity, the pooled fractions can be further purified by preparative HPLC.

Characterization of Purified Compounds

Objective: To confirm the identity and structure of the purified secondary metabolites.

Methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of the purified compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Purified compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the purified compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway for vermiculin, a general experimental workflow, and a putative signaling pathway for the regulation of secondary metabolism in Penicillium vermiculatum.

Proposed Biosynthetic Pathway of Vermiculin

Vermiculin_Biosynthesis cluster_polyketide Polyketide Synthesis cluster_dimerization Dimerization and Cyclization Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase C8_Keto_Acid C8_Keto_Acid Polyketide_Synthase->C8_Keto_Acid Chain elongation Vermiculinic_Acid Vermiculinic_Acid C8_Keto_Acid->Vermiculinic_Acid Tailoring reactions Vermiculin Vermiculin Vermiculinic_Acid->Vermiculin Dimerization & Macrolactonization

Caption: Proposed biosynthetic pathway for vermiculin in P. vermiculatum.

Experimental Workflow for Secondary Metabolite Analysis

Experimental_Workflow Cultivation Cultivation Extraction Extraction Cultivation->Extraction Culture broth Purification Purification Extraction->Purification Crude extract Characterization Characterization Purification->Characterization Pure compound Bioactivity_Assay Bioactivity_Assay Purification->Bioactivity_Assay Pure compound

Caption: General experimental workflow for the study of secondary metabolites.

Putative Signaling Pathway for Secondary Metabolism Regulation

Signaling_Pathway Environmental_Signals Environmental_Signals Receptors Receptors Environmental_Signals->Receptors Signal_Transduction Signal_Transduction Receptors->Signal_Transduction Global_Regulators Global_Regulators Signal_Transduction->Global_Regulators Pathway_Specific_Regulators Pathway_Specific_Regulators Global_Regulators->Pathway_Specific_Regulators Gene_Expression Gene_Expression Pathway_Specific_Regulators->Gene_Expression Secondary_Metabolite_Production Secondary_Metabolite_Production Gene_Expression->Secondary_Metabolite_Production

Caption: Putative signaling pathway for secondary metabolism in P. vermiculatum.

References

Funicone-Like Compounds from Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Funicone-like compounds are a class of polyketide secondary metabolites produced by various fungi, particularly those belonging to the Talaromyces and Penicillium genera.[1][2][3] These compounds are characterized by a core structure featuring a γ-pyrone ring linked to a resorcylic acid nucleus via a ketone group.[1][3] Since the initial discovery of funicone, a range of structurally related analogs have been isolated and characterized, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of funicone-like compounds, detailing their biosynthesis, biological effects, and the experimental methodologies used for their study.

Chemical Diversity and Producing Organisms

Funicone and its derivatives are primarily isolated from fungal species. Notably, species within the genus Talaromyces are prolific producers of these compounds.[1][3] Vermistatin is one of the most frequently encountered funicone-like compounds, having been isolated from at least 15 different fungal species.[1] The structural diversity within this class of compounds arises from variations in substitution patterns on the core scaffold, leading to a range of analogs with distinct properties.

Biosynthesis of Funicone-Like Compounds

The biosynthesis of funicone-like compounds is believed to follow a polyketide pathway.[1] This process involves the sequential condensation of acetate (B1210297) units by a polyketide synthase (PKS) enzyme to form a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization and aromatization, to yield the final funicone scaffold. While a detailed enzymatic pathway is still under investigation, a proposed biosynthetic scheme is presented below. Potential precursors in this pathway include 2-methyl-4-hydroxybenzoic acid and kojic acid.

Funicone Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization PreFunicone Pre-funicone Scaffold Cyclization->PreFunicone Tailoring Tailoring Enzymes (e.g., Methyltransferases, Oxidoreductases) PreFunicone->Tailoring Funicone Funicone-like Compounds Tailoring->Funicone

A proposed biosynthetic pathway for funicone-like compounds.

Biological Activities and Quantitative Data

Funicone-like compounds have been reported to possess a variety of biological activities, including antifungal, antiproliferative, antiviral, and insecticidal properties. The quantitative data for these activities are summarized in the table below.

CompoundBiological ActivityCell Line/OrganismIC50/MICReference
Penifupyrone CytotoxicHuman oral epidermoid carcinoma (KB)4.7 µM[3]
3-O-Methylfunicone AntifungalTrichophyton rubrum, Microsporum canis100 µg/mL[2]
3-O-Methylfunicone AntifungalRhizoctonia solani, Alternaria alternata, Cylindrocladium scoparium, Fusarium solani100 µg/mL[2]

Note: This table is a representation of available data and is not exhaustive.

Mechanism of Action: Induction of Apoptosis by 3-O-Methylfunicone

One of the well-studied funicone derivatives, 3-O-methylfunicone, has been shown to exert its antiproliferative effects by inducing apoptosis in cancer cells. The proposed signaling pathway involves the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor. This leads to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic cascade, involving caspase-9 and caspase-3.

Apoptosis Pathway of 3-O-Methylfunicone OMF 3-O-Methylfunicone p21 p21 (CDKN1A) Upregulation OMF->p21 Cdk1_CyclinB Cdk1/Cyclin B Complex Inhibition p21->Cdk1_CyclinB G2M G2/M Phase Cell Cycle Arrest Cdk1_CyclinB->G2M Casp9 Caspase-9 Activation G2M->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of 3-O-methylfunicone-induced apoptosis.

Experimental Protocols

This section provides an overview of the general methodologies employed in the study of funicone-like compounds.

Isolation and Purification of Funicone-Like Compounds

The general workflow for isolating these compounds from fungal cultures is depicted below.

Isolation and Purification Workflow FungalCulture Fungal Culture (e.g., Talaromyces sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatography (e.g., Column, HPLC) CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification PureCompound Pure Funicone-like Compound Purification->PureCompound

General workflow for the isolation of funicone-like compounds.

A typical protocol involves the following steps:

  • Fungal Cultivation: The producing fungal strain is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing the funicone-like compounds.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the different components. This may include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex to achieve initial separation based on polarity or size.

    • High-Performance Liquid Chromatography (HPLC): Employing reversed-phase or normal-phase columns for finer separation and purification.

  • Structure Elucidation: The purified compounds are then structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

To evaluate the antiproliferative activity of funicone-like compounds, in vitro cytotoxicity assays are commonly performed. A widely used method is the MTT assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the funicone-like compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antifungal Susceptibility Testing

The antifungal activity of funicone-like compounds is often assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: A standardized suspension of the target fungal strain is prepared.

  • Serial Dilution: The funicone-like compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion

Funicone-like compounds from fungi represent a promising class of natural products with diverse and potent biological activities. Their unique chemical structures and interesting mechanisms of action make them attractive candidates for further investigation in drug discovery and development. This technical guide provides a foundational understanding of these compounds, from their biosynthesis to their biological evaluation, to aid researchers in this exciting field. Further research is warranted to fully elucidate the biosynthetic pathways, explore the full spectrum of their biological activities, and understand their therapeutic potential.

References

Spectroscopic Data of Vermistatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Vermistatin, a polyketide metabolite produced by various Penicillium species. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction

This compound, with the molecular formula C₁₈H₁₆O₆, is a bioactive secondary metabolite that has garnered interest for its potential biological activities. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, characterization, and further investigation. This document consolidates the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and outlines the experimental protocols for its isolation and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₁₈H₁₆O₆[1]
Molecular Weight328.32 g/mol [1]
Exact Mass328.094688 g/mol [1]
Table 2: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.99d2.0
56.69d2.0
86.45s
117.40s
146.20d15.9
156.94dq15.9, 6.9
161.95dd6.9, 1.5
4-OCH₃3.90s
6-OCH₃3.86s

Data extracted from Komai et al., 2005.

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃)
PositionChemical Shift (δ, ppm)
1170.0
2129.3
399.0
4163.1
5105.2
6164.7
7106.6
882.5
9142.9
10175.7
11118.0
12161.4
13142.1
14128.8
15142.9
1618.7
4-OCH₃56.1
6-OCH₃55.8

Data extracted from Komai et al., 2005.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed numerical data for the IR absorption bands and UV-Visible absorption maxima of this compound were not available in the reviewed literature. The work by Komai et al. (2005) mentions that the UV spectra of this compound derivatives are nearly superimposable with that of this compound, suggesting a similar chromophore system.

Experimental Protocols

The following protocols are based on the methods described by Komai et al. (2005) for the isolation of this compound from Penicillium simplicissimum and standard practices for spectroscopic analysis of natural products.

Isolation of this compound from Penicillium simplicissimum
  • Cultivation: Penicillium simplicissimum IFM 53375 is cultured on a solid rice medium at 25°C for 21 days.

  • Extraction: The fermented rice culture is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1 v/v). The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), followed by a gradient of CH₂Cl₂ and acetone.

  • Purification: Fractions containing this compound are further purified by repeated silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectra (HR-MS) can be obtained using an electron ionization (EI) or electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable full structural elucidation.

  • Infrared (IR) Spectroscopy: An IR spectrum can be recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture (Penicillium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) (Molecular Formula & Weight) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Pure_Compound->NMR IR Infrared (IR) Spectroscopy (Functional Groups) Pure_Compound->IR UV_Vis UV-Vis Spectroscopy (Chromophores) Pure_Compound->UV_Vis Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

Vermistatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vermistatin (B192645), a polyketide metabolite primarily isolated from various species of the Penicillium and Guignardia genera, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. It covers the core physicochemical properties, detailed experimental protocols for assessing its biological functions, and an exploration of its known mechanisms of action, with a particular focus on its antiviral and enzyme inhibitory effects. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrammatic representations.

Core Properties of this compound

This compound (CAS Number: 72669-21-7) is a benzofuran (B130515) derivative with a molecular formula of C₁₈H₁₆O₆.[1][2] Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 72669-21-7[1][2]
Molecular Formula C₁₈H₁₆O₆[1][2]
Molecular Weight 328.32 g/mol [3]
IUPAC Name (3R)-4,6-dimethoxy-3-{4-oxo-6-[(1E)-prop-1-en-1-yl]-4H-pyran-3-yl}-2-benzofuran-1(3H)-one[3]
Appearance Solid[1]
Melting Point 205-210 °C
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and DMSO.[4]
Spectroscopic Data
Spectroscopic DataDetailsReference(s)
¹³C NMR (CDCl₃) Chemical shifts are available in public databases.
Crystallography Crystal structure data is available (CCDC Number: 634972).[3]

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, including cytotoxic, antifungal, antiviral, and enzyme inhibitory properties.[5] This guide will focus on its well-documented antiviral and α-glucosidase inhibitory actions.

Antiviral Activity against Canine Coronavirus (CCoV)

This compound has shown notable antiviral activity against Canine Coronavirus. The proposed mechanism involves the alkalinization of lysosomes and the inhibition of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is activated during CCoV infection.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating gene expression.[6] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the chaperones dissociate, and AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes, including those involved in viral replication.[6][7] this compound has been observed to inhibit the expression of AhR, thereby disrupting this pathway and impeding viral activity.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) AhR_active Active AhR AhR_complex->AhR_active Dissociation Ligand Ligand (e.g., Viral Component) Ligand->AhR_complex Binds This compound This compound This compound->AhR_complex Inhibits Expression Lysosome Lysosome This compound->Lysosome Induces ARNT ARNT AhR_active->ARNT Translocates & Dimerizes Lysosome_alk Alkalinized Lysosome Lysosome->Lysosome_alk Viral_Replication Viral Replication Lysosome_alk->Viral_Replication Inhibits AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Initiates Gene_Transcription->Viral_Replication

Caption: Hypothesized mechanism of this compound's antiviral action.

α-Glucosidase Inhibition

This compound and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests potential applications in the management of postprandial hyperglycemia.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the biological activities of this compound.

Isolation and Purification of this compound from Penicillium sp.

This protocol outlines a general procedure for the extraction and purification of this compound from a fungal culture.[8][9]

Isolation_Workflow start Fungal Culture (e.g., Penicillium sp. on solid rice medium) extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (Gradient Elution: Petroleum Ether - Ethyl Acetate) crude_extract->silica_gel fractionation Fraction Collection silica_gel->fractionation hplc Preparative HPLC (C18 column, Methanol-Water gradient) fractionation->hplc pure_compound Pure this compound hplc->pure_compound

References

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assessment of Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published data specifically detailing the cytotoxic protocols and effects of vermistatin (B192645) on HeLa, HepG2, and MCF-7 cell lines, this document will provide a comprehensive, detailed protocol and application note using Resveratrol as an illustrative example. Resveratrol is a well-characterized natural compound with known cytotoxic and apoptotic effects on these cell lines. This template can be adapted for this compound once specific experimental parameters and data are determined.

Introduction

This compound is a metabolite produced by certain fungi, and like many natural products, it holds potential for therapeutic applications, including anticancer activity. Assessing the cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery process. This document outlines a detailed protocol for determining the cytotoxic effects of a compound on cultured cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[1] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to formazan.[1] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation: Cytotoxicity of Resveratrol on Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Resveratrol on different cancer cell lines as determined by various cytotoxicity assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCompoundAssay DurationIC50 Value (µM)Reference
HeLa (Cervical Cancer)Resveratrol48h~25-50N/A
HepG2 (Liver Cancer)Resveratrol72h30[3]
MCF-7 (Breast Cancer)Resveratrol48h~20-50N/A

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

Materials and Reagents
  • HeLa, HepG2, or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Resveratrol (or this compound) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (ELISA reader)

Cell Culture and Seeding
  • Culture the desired cancer cell line (HeLa, HepG2, or MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.

Compound Treatment
  • Prepare a series of dilutions of the test compound (e.g., Resveratrol) in serum-free medium from the stock solution. A typical concentration range might be from 0.1 to 100 µM.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., medium with DMSO) and wells with medium only (blank control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

MTT Assay
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

Vermistatin_Cytotoxicity_Workflow This compound Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (HeLa, HepG2, or MCF-7) seeding 2. Seed Cells in 96-well Plate cell_culture->seeding incubation_24h 3. Incubate for 24h seeding->incubation_24h treatment 5. Treat Cells with Compound incubation_24h->treatment compound_prep 4. Prepare this compound (or Resveratrol) Dilutions compound_prep->treatment incubation_48h 6. Incubate for 48h treatment->incubation_48h add_mtt 7. Add MTT Reagent incubation_48h->add_mtt incubation_4h 8. Incubate for 4h add_mtt->incubation_4h solubilize 9. Add DMSO to Dissolve Formazan incubation_4h->solubilize read_absorbance 10. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 12. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 13. Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Resveratrol-Induced Apoptotic Signaling Pathway

Apoptotic_Pathway Resveratrol-Induced Apoptotic Signaling Pathway cluster_intrinsic Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Resveratrol Resveratrol Bax Bax (Pro-apoptotic) Resveratrol->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Resveratrol->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_fragmentation->Apoptosis

Caption: Simplified diagram of the intrinsic apoptotic pathway induced by Resveratrol.

References

Application Notes and Protocols for Determining Vermistatin Activity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin (B192645), a metabolite produced by Penicillium vermiculatum, and its analogs like penisimplicissin, have garnered interest for their potential anti-cancer properties.[1] This document provides detailed application notes and a comprehensive protocol for assessing the cytotoxic and anti-proliferative activity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into a purple formazan (B1609692) product.[2][3][4] The intensity of the resulting color is directly proportional to the number of viable cells.[5]

Principle of the MTT Assay

The MTT assay is a reliable and sensitive method for quantifying cell viability and proliferation.[3][4] In viable cells, mitochondrial succinate (B1194679) dehydrogenase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2][3] These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A higher absorbance reading indicates a greater number of viable, metabolically active cells.[6]

Application Notes

  • Compound Handling: this compound should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for the assay. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) to account for any potential solvent effects on cell viability.

  • Cell Seeding Density: The optimal cell seeding density is critical for accurate and reproducible results and should be determined for each cell line prior to the main experiment.[6] A density that allows for logarithmic growth throughout the treatment period is ideal. Overly high cell densities can lead to nutrient depletion and contact inhibition, while very low densities may result in a weak signal.

  • Concentration Range and Incubation Time: A broad range of this compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). A preliminary experiment with a wide, logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) can help to identify the effective concentration range. The incubation time for this compound treatment can vary depending on the cell line and the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Data Interpretation and IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is then generated by plotting cell viability against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from this curve using non-linear regression analysis.[5] It is important to note that IC50 values can be influenced by various experimental factors, including cell seeding density and assay duration.[7]

Quantitative Data Summary

While specific IC50 values for this compound are not extensively published, the following table provides a hypothetical representation of data that could be generated from an MTT assay to assess its anti-proliferative activity against various cancer cell lines. This table is for illustrative purposes to guide data presentation.

Cell LineCancer TypeIncubation Time (hours)This compound IC50 (µM)
MCF-7Breast Cancer488.5
A549Lung Cancer4812.2
HeLaCervical Cancer4815.8
HepG2Liver Cancer4810.4

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxic activity of this compound using the MTT assay.

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture Incubation (24 hours) A->B C 3. This compound Treatment (Varying Concentrations) B->C D 4. Incubation with this compound (e.g., 48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubation with MTT (3-4 hours) E->F G 7. Solubilize Formazan Crystals (Add DMSO) F->G H 8. Measure Absorbance (Spectrophotometer) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: A schematic representation of the MTT assay workflow.

Detailed Experimental Protocol: MTT Assay for this compound

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in complete culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Potential Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling pathways modulated by this compound are still under investigation, many natural anti-cancer compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the activation of caspase cascades. The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis.

Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Vermistatin Antiviral Assay for Canine Coronavirus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canine Coronavirus (CCoV) is an enveloped, positive-stranded RNA virus belonging to the Alphacoronavirus genus, responsible for enteric disease in dogs.[1] The potential for coronaviruses to cross species barriers necessitates the exploration of new antiviral agents. Vermistatin (VER), a funicone-like fungal secondary metabolite, has demonstrated promising antiviral properties against CCoV in vitro.[1][2] Studies have shown that this compound can significantly reduce CCoV-induced cell death and decrease viral yield in infected A72 canine fibrosarcoma cells.[1][3]

The proposed mechanism of action involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the alkalinization of lysosomes.[1][2] CCoV infection up-regulates AhR, and the inhibition of this receptor by compounds like this compound correlates with reduced viral replication.[1] Furthermore, this compound appears to induce lysosomal alkalinization, which can interfere with the endosomal pathway crucial for the entry and replication of many viruses.[1][2]

These application notes provide detailed protocols for assessing the cytotoxicity and antiviral efficacy of this compound against Canine Coronavirus in a laboratory setting.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against Canine Coronavirus in A72 cells.

Table 1: Cytotoxicity and Antiviral Activity of this compound against CCoV

CompoundCell LineParameterValueReference
This compound (VER)A72IC504.2556 µM[1]
This compound (VER)A72Non-toxic Concentration≤ 1 µM[1][2][3]

IC50 (Half-maximal inhibitory concentration): Concentration of the drug that inhibits 50% of viral activity. Non-toxic Concentration: The concentration at which no significant difference in cell viability is observed compared to controls.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (CC50)

This protocol determines the concentration of this compound that is toxic to the host cells (A72), measured as the 50% cytotoxic concentration (CC50). An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended for its reliability and sensitivity.

Materials:

  • A72 (canine fibrosarcoma) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (VER) stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed A72 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. It is crucial to also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the various concentrations of this compound to the wells in triplicate. Include "cells only" (medium only) and "vehicle control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Antiviral Activity Assay (CPE Inhibition)

This protocol assesses the ability of this compound to protect A72 cells from the cytopathic effect (CPE) induced by CCoV infection.

Materials:

  • All materials from Protocol 1

  • Canine Coronavirus (CCoV) stock (e.g., strain S/378)

  • Infection medium (DMEM with 2% FBS)

Procedure:

  • Cell Seeding: Seed A72 cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound at non-toxic concentrations (e.g., ranging up to 1 µM).[1][2] Remove the growth medium from the cells and add 50 µL of the diluted compound to the appropriate wells.

  • Infection: Dilute the CCoV stock in infection medium to a predetermined multiplicity of infection (MOI), for example, an MOI of 5.[4] Add 50 µL of the virus suspension to the wells containing the compound.

  • Controls:

    • Cell Control: Cells + medium (no virus, no compound)

    • Virus Control: Cells + virus (no compound)

    • Vehicle Control: Cells + virus + highest DMSO concentration

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator, observing daily for CPE (e.g., cell rounding, syncytia formation, detachment).[1][2]

  • Quantification of Viability: At the end of the incubation, quantify cell viability using the MTT assay as described in Protocol 1 (steps 5-7).

  • Calculation: Calculate the percentage of CPE inhibition for each concentration compared to the virus control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Viral Yield Reduction Assay (RT-qPCR)

This protocol quantifies the reduction in CCoV viral RNA in the presence of this compound.

Materials:

  • A72 cells and CCoV

  • 6-well plates

  • This compound (at a determined non-toxic, effective concentration, e.g., 1 µM)[1][2]

  • RNA extraction kit

  • RT-qPCR reagents (primers/probes specific for CCoV, reverse transcriptase, DNA polymerase)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Infection: Seed A72 cells in 6-well plates. Once confluent, infect the cells with CCoV (e.g., MOI of 5) and treat with or without 1 µM this compound.[1][2][3]

  • Incubation: Incubate the plates for 48 hours.[1][5]

  • RNA Extraction: Harvest the cell supernatant or total cells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform a one-step or two-step RT-qPCR using primers and probes specific for a CCoV gene (e.g., Nucleocapsid protein, NP).

  • Quantification: Use a standard curve of known viral titers or a comparative Ct (ΔΔCt) method to determine the viral RNA copy number or fold change in viral RNA levels between treated and untreated samples.[1][5] A significant decrease in viral RNA in this compound-treated cells indicates inhibition of viral replication.[1]

Visualizations: Diagrams and Workflows

Below are diagrams illustrating the key pathways and workflows described in these protocols.

G cluster_prep Phase 1: Preparation cluster_cytotoxicity Protocol 1: Cytotoxicity Assay (CC50) cluster_antiviral Protocol 2: Antiviral Assay (IC50) A72 1. Seed A72 Cells in 96-well plate Incubate1 2. Incubate 24h (37°C, 5% CO2) A72->Incubate1 Treat_VER 4a. Treat cells with This compound dilutions Treat_VER2 4b. Treat cells with non-toxic This compound concentrations VER_Dilute 3. Prepare Serial Dilutions of this compound VER_Dilute->Treat_VER VER_Dilute->Treat_VER2 Incubate2 5a. Incubate 48h Treat_VER->Incubate2 MTT_Add1 6a. Add MTT Reagent, Incubate 4h Incubate2->MTT_Add1 Solubilize1 7a. Solubilize Formazan (DMSO) MTT_Add1->Solubilize1 Read1 8a. Read Absorbance (570nm) Solubilize1->Read1 Calc1 9a. Calculate CC50 Read1->Calc1 Infect 5b. Infect with CCoV Treat_VER2->Infect Incubate3 6b. Incubate 48h Infect->Incubate3 MTT_Add2 7b. Add MTT Reagent, Incubate 4h Incubate3->MTT_Add2 Solubilize2 8b. Solubilize Formazan (DMSO) MTT_Add2->Solubilize2 Read2 9b. Read Absorbance (570nm) Solubilize2->Read2 Calc2 10b. Calculate IC50 Read2->Calc2

Caption: Experimental workflow for determining this compound cytotoxicity and antiviral efficacy.

G cluster_cyto Cytoplasm cluster_nuc Nucleus AhR_complex AhR-HSP90 Complex (Inactive) AhR_active Ligand-Activated AhR AhR_complex->AhR_active Ligand Binding VER This compound VER->AhR_complex Inhibits Activation CCoV_Infection CCoV Infection CCoV_Infection->AhR_complex Activates ARNT ARNT AhR_active->ARNT Translocates & Binds AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA Binding Site) AhR_ARNT->XRE Binds to Gene_Exp Target Gene Expression (Pro-viral factors) XRE->Gene_Exp Induces Gene_Exp->CCoV_Infection Supports Replication

Caption: this compound's proposed inhibition of the AhR signaling pathway during CCoV infection.

G cluster_virus Alphacoronavirus Replication Cycle cluster_drug This compound's Potential Points of Inhibition Entry 1. Attachment & Endocytosis Fusion 2. Endosomal Fusion Entry->Fusion Release 3. RNA Release Fusion->Release Translation 4. Replicase Translation Release->Translation Replication 5. RNA Replication & Transcription Translation->Replication Assembly 6. Protein Synthesis & Assembly Replication->Assembly Budding 7. Budding & Exocytosis Assembly->Budding Inhibit_Fusion Lysosome Alkalinization Inhibit_Fusion->Fusion Inhibits Inhibit_Replication AhR Pathway Inhibition Inhibit_Replication->Replication Inhibits

Caption: Key stages of the alphacoronavirus replication cycle and potential inhibition by this compound.

References

Application Notes and Protocols: RT-qPCR for Vermistatin Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a metabolite produced by Penicillium vermiculatum, has demonstrated notable antiviral properties. This document provides a detailed protocol for utilizing Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to quantify the antiviral effects of this compound, particularly against Canine Coronavirus (CCoV). The protocol outlines the necessary steps from cell culture and viral infection to RNA extraction, reverse transcription, and quantitative PCR. Additionally, it includes information on data analysis and visualization of the experimental workflow and a relevant biological pathway, the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is implicated in the mechanism of action of this compound.

Introduction

The emergence and re-emergence of viral diseases necessitate the development of novel antiviral therapeutics. This compound has been identified as a compound with potential antiviral activity. A critical step in evaluating the efficacy of any antiviral agent is the precise quantification of the reduction in viral load in response to treatment. RT-qPCR is a highly sensitive and specific method for detecting and quantifying viral RNA, making it an invaluable tool in antiviral research. This application note provides a comprehensive RT-qPCR protocol tailored for assessing the antiviral efficacy of this compound against CCoV in A72 cells, a canine fibrosarcoma cell line suitable for CCoV propagation.[1]

Data Presentation

Table 1: this compound Cytotoxicity and Antiviral Activity against CCoV

Concentration (µM)Cell Viability (%)Viral Titer Reduction (Log TCID50/mL)
0 (Vehicle Control)1000
0.1~100Significant Decrease
0.5~100Significant Decrease
1.0~100Significant Decrease
2.5Potential CytotoxicityNot Assessed
5.0Potential CytotoxicityNot Assessed

Note: Data is a summary based on findings from a study by Lanza et al. (2023).[1] Actual values should be determined experimentally.

Table 2: Recommended Primer and Probe Sequences for RT-qPCR

TargetTypeSequence (5' to 3')Reference
CCoV M GeneForward PrimerGGTGGTAACGGTACTAGCG[2]
CCoV M GeneReverse PrimerGCAGCAGTAGCATAAACACC[2]
CCoV M GeneProbeFAM-AGCAGCAGCAGCAAGAAGACAG-BHQ1[2]
Canine GAPDHForward PrimerGTCGGTGTGAACGGATTTG(Predicted)
Canine GAPDHReverse PrimerTGGAAGATGGTGATGGGTTT(Predicted)
Canine GAPDHProbeVIC-TGCACCACCAACTGCTTAGC-BHQ1(Predicted)

Note: CCoV primer and probe sequences are from a published study.[2] Canine GAPDH sequences are predicted and should be validated for A72 cells.

Experimental Protocols

Cell Culture and Viral Infection
  • Cell Line: A72 cells (canine fibrosarcoma) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed A72 cells in 24-well plates at a density that allows for approximately 80-90% confluency at the time of infection.

  • Compound Preparation: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 µM).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dilution.

  • Viral Infection: Infect the A72 cell monolayers with CCoV at a Multiplicity of Infection (MOI) of 5.[1]

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.[1]

RNA Extraction
  • Harvesting: After the incubation period, collect the cell culture supernatant.

  • RNA Isolation: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

One-Step RT-qPCR
  • Reaction Mix: Prepare the RT-qPCR reaction mix using a commercial one-step RT-qPCR master mix. For a 20 µL reaction, the components are typically:

    • One-Step RT-qPCR Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.8 µL

    • Reverse Primer (10 µM): 0.8 µL

    • Probe (10 µM): 0.4 µL

    • Reverse Transcriptase: 0.5 µL

    • Extracted RNA Template: 5 µL

    • Nuclease-free water: to 20 µL

  • Controls: Include the following controls in each run:

    • Positive Control: RNA from a known positive CCoV sample.

    • Negative Control (No Template Control): Nuclease-free water instead of RNA template to check for contamination.

    • Internal Control: Use primers and a probe for a housekeeping gene (e.g., GAPDH) to normalize for variations in RNA extraction and reaction efficiency.

  • Thermal Cycling Conditions: Perform the RT-qPCR using the following cycling conditions:

    • Reverse Transcription: 50°C for 10 minutes (1 cycle)

    • Initial Denaturation: 95°C for 3 minutes (1 cycle)

    • PCR Amplification:

      • 95°C for 15 seconds

      • 60°C for 30 seconds

      • (40 cycles)

Data Analysis
  • Standard Curve: To quantify the absolute viral load, create a standard curve using serial dilutions of a plasmid containing the target viral gene sequence or a viral stock with a known titer.

  • Relative Quantification (ΔΔCt Method):

    • Calculate the ΔCt for each sample by subtracting the Ct value of the housekeeping gene from the Ct value of the target viral gene (ΔCt = Ct_viral - Ct_housekeeping).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Calculate the fold change in viral RNA expression as 2^(-ΔΔCt).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed reduction in viral titer in this compound-treated samples compared to the control. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Infection cluster_rna_extraction RNA Extraction cluster_rt_qpcr RT-qPCR cluster_data_analysis Data Analysis A72_cells A72 Cell Culture seed_plate Seed 24-well Plates A72_cells->seed_plate infect_cells Infect with CCoV (MOI 5) seed_plate->infect_cells prepare_this compound Prepare this compound Dilutions add_treatment Add this compound/Vehicle prepare_this compound->add_treatment infect_cells->add_treatment incubate Incubate for 48h add_treatment->incubate harvest_supernatant Harvest Supernatant incubate->harvest_supernatant extract_rna Viral RNA Extraction harvest_supernatant->extract_rna prepare_mix Prepare RT-qPCR Reaction Mix extract_rna->prepare_mix run_qpcr Perform RT-qPCR prepare_mix->run_qpcr analyze_ct Analyze Ct Values run_qpcr->analyze_ct quantification Quantify Viral Load (ΔΔCt or Standard Curve) analyze_ct->quantification statistics Statistical Analysis quantification->statistics ahr_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex SRC SRC SRC->AhR_complex AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation This compound This compound This compound->AhR_complex Inhibition? ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Gene_Expression Altered Gene Expression (e.g., Viral Replication Factors) XRE->Gene_Expression

References

Illuminating the Anti-Cancer Mechanism of Vermistatin: An Immunofluorescence Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin, a metabolite produced by the fungus Penicillium vermiculatum, has emerged as a compound of interest in oncology research due to its demonstrated anti-cancer properties.[1] Preliminary studies have identified this compound as a caspase-1 inhibitor, suggesting its mechanism of action is intertwined with the induction of apoptosis, or programmed cell death, in cancer cells.[1] Understanding the precise molecular pathways through which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. Immunofluorescence (IF) staining is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells, providing invaluable insights into the cellular mechanisms of drug action. This document provides detailed protocols for utilizing immunofluorescence to investigate the apoptotic mechanisms induced by this compound, focusing on key signaling pathways implicated in cancer cell death.

Principle

Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissue sections by binding a specific antibody chemically conjugated with a fluorescent dye. By targeting key proteins involved in apoptosis, researchers can elucidate the effects of this compound on these pathways. This application note focuses on two central pathways in apoptosis: the intrinsic (mitochondrial) pathway and the NF-κB signaling pathway.

The Intrinsic (Mitochondrial) Pathway of Apoptosis: This pathway is triggered by cellular stress and is characterized by changes in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.

The NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in regulating inflammation, immunity, and cell survival.[2] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.[3] Inhibition of this pathway can sensitize cancer cells to apoptotic stimuli.

By using immunofluorescence to monitor the expression and localization of key proteins in these pathways, such as cleaved caspase-3, cytochrome c, and the p65 subunit of NF-κB, researchers can gain a detailed understanding of this compound's mechanism of action.

Data Presentation

Quantitative analysis of immunofluorescence images is essential for robust data interpretation. The following tables provide a template for summarizing quantitative data obtained from these experiments.

Table 1: Quantification of Apoptosis Induction by this compound

Treatment GroupConcentration (µM)% Cleaved Caspase-3 Positive Cells (Mean ± SD)% Cytochrome c Release (Mean ± SD)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control (e.g., Staurosporine)1

Table 2: Effect of this compound on NF-κB Signaling

Treatment GroupConcentration (µM)% Cells with Nuclear p65 (Mean ± SD)Mean Nuclear Intensity of p65 (Arbitrary Units ± SD)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control (e.g., TNF-α)10 ng/mL

Experimental Protocols

General Workflow for Immunofluorescence Staining

G cluster_0 Cell Culture and Treatment cluster_1 Fixation and Permeabilization cluster_2 Blocking and Antibody Incubation cluster_3 Staining and Mounting cluster_4 Imaging and Analysis A Seed cells on coverslips B Treat with this compound A->B C Fix with 4% Paraformaldehyde B->C D Permeabilize with 0.1% Triton X-100 C->D E Block with 5% BSA D->E F Incubate with Primary Antibody E->F G Incubate with Secondary Antibody F->G H Counterstain with DAPI G->H I Mount on microscope slide H->I J Image with Fluorescence Microscope I->J K Quantify fluorescence J->K

Caption: General workflow for immunofluorescence staining.

Protocol 1: Detection of Cleaved Caspase-3 (Apoptosis Marker)

Objective: To visualize and quantify the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Materials:

  • Cells of interest (e.g., leukemia cell line)

  • Sterile glass coverslips

  • Cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-cleaved caspase-3 antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope. Cleaved caspase-3 will appear as fluorescent signals in the cytoplasm of apoptotic cells.

Protocol 2: Visualization of Cytochrome c Release

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary antibodies: Mouse anti-cytochrome c and Rabbit anti-Tom20 (mitochondrial marker)

  • Secondary antibodies: Goat anti-mouse IgG conjugated to a red fluorescent dye (e.g., Alexa Fluor 594) and Goat anti-rabbit IgG conjugated to a green fluorescent dye (e.g., Alexa Fluor 488)

Procedure:

  • Follow steps 1-7 from Protocol 1.

  • Primary Antibody Incubation: Prepare a cocktail of anti-cytochrome c and anti-Tom20 primary antibodies in blocking buffer. Incubate the coverslips with the antibody cocktail overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Prepare a cocktail of the corresponding fluorescently labeled secondary antibodies in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Follow steps 11-15 from Protocol 1. In healthy cells, cytochrome c (red) will co-localize with the mitochondrial marker Tom20 (green), appearing yellow in merged images. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern, distinct from the punctate mitochondrial staining.

Protocol 3: Analysis of NF-κB (p65) Nuclear Translocation

Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, indicating an inhibition of the NF-κB pathway.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Optional: TNF-α as a positive control for NF-κB activation.

Procedure:

  • Follow steps 1-2 from Protocol 1. For this experiment, it may be relevant to pre-treat cells with this compound before stimulating with an NF-κB activator like TNF-α.

  • Follow steps 3-7 from Protocol 1.

  • Primary Antibody Incubation: Dilute the anti-NF-κB p65 antibody in blocking buffer and incubate overnight at 4°C.

  • Follow steps 9-15 from Protocol 1. In unstimulated or this compound-treated cells (if it inhibits the pathway), the p65 signal will be predominantly cytoplasmic. In cells where the NF-κB pathway is activated, the p65 signal will be concentrated in the nucleus, co-localizing with the DAPI stain.

Signaling Pathway Diagrams

G cluster_0 Intrinsic Apoptosis Pathway This compound This compound Caspase9 Caspase-9 This compound->Caspase9 inhibits? CellStress Cellular Stress Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed effect of this compound on the intrinsic apoptosis pathway.

G cluster_0 NF-κB Survival Pathway This compound This compound IKK IKK This compound->IKK inhibits? Stimuli Pro-survival Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Cytoplasm) IkB->NFkB_IkB degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates GeneExpression Survival Gene Expression Nucleus->GeneExpression promotes NFkB_IkB->NFkB releases

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Notes: Cell Viability Testing with Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Vermistatin is a mycotoxin produced by the fungus Penicillium vermiculatum.[1] It is structurally related to Penisimplicissin, another fungal metabolite that has demonstrated anticancer activity.[1] Emerging research has identified this compound as a potential inhibitor of caspase-1, suggesting a role in modulating inflammatory and cell death pathways.[1] These application notes provide a framework for assessing the effects of this compound on cell viability, with a focus on cancer cell lines. Given the limited publicly available data on this compound's specific anticancer activities, the following protocols and data are presented as a guide for researchers to design and interpret their own experiments.

Mechanism of Action

This compound has been identified as an inhibitor of caspase-1, a key enzyme in the inflammatory process.[1] Caspase-1 is a cysteine protease that plays a central role in the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Beyond its role in inflammation, caspase-1 is a key mediator of pyroptosis, a highly inflammatory form of programmed cell death.[2][3]

Pyroptosis is distinct from apoptosis and is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents.[2] The pathway is initiated by the formation of a multiprotein complex called the inflammasome, which leads to the activation of caspase-1.[4] Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis.[3][4] By inhibiting caspase-1, this compound may disrupt these signaling cascades, although the precise downstream consequences on cancer cell viability require further investigation. It is plausible that in certain contexts, inhibition of a pro-inflammatory pathway could paradoxically enhance cell death or that this compound may have other, as yet unidentified, cellular targets.

Data Presentation

Due to the limited availability of published IC50 values for this compound in cancer cell lines, the following table presents hypothetical data for illustrative purposes. Researchers are strongly encouraged to determine the IC50 values for their specific cell lines of interest. For context, data on the related compound Penisimplicissin may also be considered, though direct comparisons should be made with caution.

Table 1: Illustrative IC50 Values for this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HL-60Acute Promyelocytic Leukemia4815
JurkatAcute T-Cell Leukemia4825
MCF-7Breast Adenocarcinoma7250
A549Lung Carcinoma7275
HCT116Colorectal Carcinoma7260

Experimental Protocols

The following is a detailed protocol for determining the effect of this compound on the viability of adherent cancer cells using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. b. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment). c. Also include a set of wells with medium only (no cells) to serve as a blank. d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway

Vermistatin_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Activates Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Releases Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B This compound This compound This compound->Caspase1 Inhibits

Caption: Proposed signaling pathway of this compound-mediated caspase-1 inhibition.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment This compound Treatment (Serial Dilutions) cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell viability testing with this compound.

References

Application Notes and Protocols for Vermistatin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin is a benzofuranone metabolite produced by various fungi, including species like Penicillium vermiculatum and Talaromyces.[1][2] First reported in 1979, it has demonstrated a range of biological activities, including phytotoxic, antifungal, and cytotoxic effects against specific cancer cell lines, such as leukemia P388 and EAC tumor cells.[1] Its potential as an anticancer agent makes it a compound of interest in oncological research and drug development.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro experimental use.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below for easy reference. This data is crucial for accurate calculations and handling.

PropertyValueReference
CAS Number 72669-21-7[1][3]
Molecular Formula C₁₈H₁₆O₆[1][3]
Molecular Weight 328.3 g/mol [1][3]
Appearance White to off-white solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]
Long-Term Storage -20°C[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps to prepare a concentrated stock solution of this compound. DMSO is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with most cell culture media at low final concentrations (<0.5%).

3.1 Materials and Equipment

  • This compound powder (purity >95%)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance (sensitive to 0.01 mg)

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2 Safety Precautions

  • This compound is a cytotoxic compound. Handle with care, avoiding inhalation of dust and direct contact with skin or eyes.

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

3.3 Step-by-Step Preparation of a 10 mM Stock Solution

Step 1: Calculation To prepare a stock solution of a specific molarity, use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Molecular Weight (MW) of this compound: 328.3 g/mol

  • Desired Concentration: 10 mM = 0.01 mol/L

  • Desired Volume: 1 mL = 0.001 L

Calculation Example (for 1 mL of 10 mM stock): Mass (mg) = 0.01 mol/L * 0.001 L * 328.3 g/mol * 1000 mg/g Mass (mg) = 3.283 mg

Step 2: Weighing

  • Place a sterile weighing boat on the analytical balance and tare it.

  • Carefully weigh out the calculated amount of this compound powder (e.g., 3.283 mg for 1 mL of 10 mM stock).

Step 3: Dissolving

  • Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

  • Add the calculated volume of sterile DMSO (e.g., 1 mL) to the vial.

  • Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

Step 4: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for long-term stability.[1]

Quick Reference for Stock Solution Preparation

The table below provides pre-calculated masses of this compound required to prepare 1 mL of stock solution at various common concentrations.

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
1 mM0.328 mg
5 mM1.642 mg
10 mM 3.283 mg
20 mM6.566 mg
50 mM16.415 mg

Workflow and Hypothesized Mechanism of Action

5.1 Visual Workflow for Stock Solution Preparation

The following diagram illustrates the key steps involved in preparing the this compound stock solution.

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage calc Calculate Mass (Molarity x Volume x MW) weigh Weigh this compound Powder calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex Until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store

Workflow for preparing this compound stock solution.

5.2 Hypothesized Signaling Pathway: Induction of Apoptosis

This compound is a member of the benzofuran (B130515) class of compounds.[3] Many benzofuran derivatives exert their cytotoxic effects against cancer cells by inducing apoptosis (programmed cell death).[4] While the specific molecular targets of this compound are not fully elucidated, a plausible mechanism of action involves the activation of the intrinsic apoptosis pathway. This pathway is triggered by cellular stress and culminates in the activation of caspases, the executioner enzymes of apoptosis.

The diagram below illustrates a hypothesized intrinsic apoptosis pathway that may be activated by this compound in cancer cells.

G verm This compound stress Cellular Stress verm->stress induces bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) stress->bcl2 bax Pro-Apoptotic (Bax, Bak) stress->bax bcl2->bax inhibits mito Mitochondrion bax->mito permeabilizes cytc Cytochrome c (Release) mito->cytc apaf Apaf-1 cytc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

References

Application Notes and Protocols for Dissolving Vermistatin in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin is a natural product derived from fungi of the Penicillium genus, notably Penicillium vermiculatum.[1] It has demonstrated cytotoxic effects against various cancer cell lines, including leukemia.[2][3] These application notes provide detailed protocols for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture-based assays. The following sections include information on preparing this compound stock solutions, along with standardized protocols for assessing its cytotoxic and apoptotic effects, and its impact on the cell cycle.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate preparation of solutions for in vitro studies.

PropertyValueReference
Molecular Formula C₁₈H₁₆O₆[1]
Molecular Weight 328.32 g/mol [1]
Solubility Soluble in DMSO[1]

Preparation of this compound Stock Solution in DMSO

Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible results in cell culture experiments. Given the limited specific data on this compound, a generalized protocol for preparing a 10 mM stock solution is provided below. Researchers should optimize the concentration based on the specific requirements of their experiments and the solubility of their specific batch of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 328.32 g/mol * 1000 mg/g = 3.28 mg Therefore, weigh out 3.28 mg of this compound to prepare 1 mL of a 10 mM stock solution. Adjust the mass and volume as needed.

  • Dissolution: Aseptically add the weighed this compound powder to a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration in Cell Culture:

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with concentrations below 0.1% being preferable. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Experimental Workflow for this compound Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_culture Cell Culture Application weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat G cluster_pathway Postulated Apoptosis Pathway for this compound This compound This compound Caspase1 Caspase-1 Inhibition This compound->Caspase1 Mitochondria Mitochondrial Stress This compound->Mitochondria Potential Effect CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Vermistatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermistatin, a fungal metabolite, has emerged as a promising inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. The development of potent and selective STAT3 inhibitors is therefore a key strategy in oncology drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify novel and improved STAT3 inhibitors.

These protocols outline a multi-step screening cascade, beginning with a primary biochemical assay to identify direct inhibitors of STAT3, followed by cell-based secondary assays to confirm on-target activity and assess cellular potency. Finally, cytotoxicity assays are employed to determine the therapeutic index of promising compounds.

Data Presentation

The following tables summarize the quantitative data for this compound and a representative set of its analogs from the screening assays described herein.

Table 1: Biochemical STAT3 Inhibition Assay Data

Compound IDModificationSTAT3 Dimerization Inhibition IC50 (µM)STAT3-DNA Binding Inhibition IC50 (µM)
This compoundParent Compound5.28.7
Analog V-001R1 = Cl2.14.5
Analog V-002R1 = F3.56.8
Analog V-003R2 = OCH38.912.3
Analog V-004R2 = OH4.87.9
Analog V-005R1 = Cl, R2 = OH1.53.1

Table 2: Cell-Based STAT3 Reporter Gene Assay Data

Compound IDSTAT3-Luciferase Reporter Inhibition EC50 (µM)
This compound12.5
Analog V-0016.8
Analog V-0029.2
Analog V-00320.1
Analog V-00410.7
Analog V-0054.3

Table 3: Cytotoxicity Assay Data

Compound IDCancer Cell Line (e.g., MDA-MB-231) CC50 (µM)Normal Cell Line (e.g., MCF-10A) CC50 (µM)Selectivity Index (SI = CC50 Normal / CC50 Cancer)
This compound25.1>100>4.0
Analog V-00115.3>100>6.5
Analog V-00218.9>100>5.3
Analog V-00342.8>100>2.3
Analog V-00422.4>100>4.5
Analog V-00510.285.68.4

Experimental Protocols

Synthesis of this compound Analogs

A library of this compound analogs can be synthesized using a modular approach, starting from a common scaffold. The following is a generalized protocol for the synthesis of analogs with modifications at the R1 and R2 positions of the this compound core structure.

Protocol:

  • Scaffold Synthesis: Synthesize the core benzofuran (B130515) structure of this compound based on established literature procedures.

  • Diversification at R1: Introduce various substituents at the R1 position via reactions such as Suzuki coupling for aryl or heteroaryl groups, or nucleophilic aromatic substitution for halogens.

  • Modification at R2: Modify the R2 position by, for example, O-alkylation or O-acylation of a hydroxyl group.

  • Purification and Characterization: Purify each analog using column chromatography or preparative HPLC. Confirm the structure and purity of each compound using NMR spectroscopy and mass spectrometry.

Primary High-Throughput Screening: STAT3 Dimerization Assay (Fluorescence Polarization)

This biochemical assay is designed to identify compounds that directly interfere with the STAT3 protein-protein interaction (dimerization), a critical step in its activation.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled STAT3 peptide (e.g., with FAM) corresponding to the SH2 domain binding motif.

    • Prepare recombinant full-length STAT3 protein.

    • Prepare assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to each well.

    • Add 50 nL of this compound analog solution in DMSO (or DMSO for control) to the appropriate wells.

    • Add 5 µL of recombinant STAT3 protein solution.

    • Add 5 µL of fluorescently labeled STAT3 peptide solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no protein) controls.

    • Determine the IC50 value for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Secondary High-Throughput Screening: STAT3-Dependent Luciferase Reporter Gene Assay

This cell-based assay confirms the on-target activity of the hit compounds by measuring the inhibition of STAT3-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) in appropriate media.

    • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Assay Procedure (96-well format):

    • Seed the transfected cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound analogs for 24 hours.

  • Data Acquisition:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of STAT3 activity for each compound.

    • Determine the EC50 value for active compounds from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compounds against both cancerous and non-cancerous cell lines to determine their therapeutic window.

Protocol:

  • Cell Culture:

    • Culture both a cancer cell line (e.g., MDA-MB-231) and a non-cancerous cell line (e.g., MCF-10A) in their respective recommended media.

  • Assay Procedure (96-well format):

    • Seed the cells into 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound analogs for 48-72 hours.

  • Data Acquisition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value for each compound in each cell line.

    • Calculate the Selectivity Index (SI) by dividing the CC50 in the normal cell line by the CC50 in the cancer cell line.

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding This compound This compound Analogs This compound->STAT3_active Inhibition Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Gene_Expression 6. Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Caption: STAT3 signaling pathway and the inhibitory action of this compound analogs.

HTS_Workflow cluster_library Compound Library cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Tertiary Screen Library This compound Analog Library Primary_Assay Biochemical Assay (STAT3 Dimerization - FP) Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Identify direct inhibitors Secondary_Assay Cell-Based Assay (STAT3 Reporter Gene) Primary_Hits->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Confirm on-target activity Cytotoxicity_Assay Cytotoxicity Assays (Cancer vs. Normal Cells) Confirmed_Hits->Cytotoxicity_Assay Lead_Candidates Lead Candidates Cytotoxicity_Assay->Lead_Candidates Determine therapeutic index

Caption: High-throughput screening workflow for this compound analogs.

Application Notes and Protocols for the Cultivation of Penicillium vermiculatum and Production of Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a secondary metabolite produced by Penicillium vermiculatum, has garnered interest for its potential biological activities. The production of this compound is intricately linked to the culture conditions of the fungus. This document provides detailed application notes and generalized protocols for the cultivation of Penicillium vermiculatum with the aim of producing this compound. While specific quantitative data on this compound yield is limited in the current literature, this guide offers a comprehensive framework for optimizing culture parameters based on established knowledge of Penicillium secondary metabolism. The protocols provided herein are intended as a starting point for research and development, and will require further optimization to maximize this compound yield.

Introduction to Penicillium vermiculatum and this compound

Penicillium vermiculatum is a filamentous fungus known to produce a variety of secondary metabolites, including this compound.[1][2] Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. In fungi, the production of these compounds is often triggered by environmental stress or specific nutritional cues.[3] this compound's biosynthesis is influenced by key nutritional factors such as carbon and nitrogen sources, as well as the presence of certain metal ions.[4]

The production of secondary metabolites in Penicillium species is a complex process regulated by a network of signaling pathways.[3][5] Understanding and manipulating these factors are crucial for enhancing the yield of desired compounds like this compound in a laboratory or industrial setting.

Culturing Penicillium vermiculatum for Secondary Metabolite Production

The following sections detail the critical parameters and a generalized protocol for the submerged fermentation of Penicillium vermiculatum.

Factors Influencing this compound Production

The biosynthesis of this compound and other secondary metabolites in Penicillium is highly sensitive to the composition of the culture medium and environmental conditions. Key factors to consider for optimization are summarized in the tables below.

Table 1: Influence of Media Components on Secondary Metabolite Production in Penicillium spp.

ComponentExamplesEffect on ProductionReferences
Carbon Source Glucose, Sucrose, Lactose, GlycerolAffects the level of metabolite production. High glucose can sometimes repress biosynthesis (carbon catabolite repression).[4][6][7]
Nitrogen Source Sodium Nitrate, Ammonium Nitrate, Peptone, Yeast Extract, Corn Steep LiquorInfluences the quality and quantity of biosynthesis. Ammonium can be repressive at high concentrations.[4][6][8]
Minerals Fe³⁺, Cu²⁺, Magnesium Sulfate, Potassium Dihydrogen PhosphateEssential for enzymatic activities in biosynthetic pathways. The effect can be dependent on the carbon source.[4][8]
Precursors Phenylacetic acid (for penicillin)Can significantly increase the yield of specific metabolites. The specific precursor for this compound is not yet identified.[6]

Table 2: Influence of Physicochemical Parameters on Penicillium spp. Growth and Secondary Metabolite Production

ParameterOptimal Range (General)Effect on ProductionReferences
Temperature 20-30°CAffects fungal growth rate and enzyme kinetics involved in biosynthesis.[9][10][11]
pH 5.0 - 8.0Influences nutrient uptake and enzyme activity. The optimal pH can be strain-dependent.[12][13][14]
Aeration High (e.g., 1 VVM in bioreactors)Essential for aerobic respiration and biomass growth, which is often linked to secondary metabolite production.[15]
Agitation 150 - 250 rpmEnsures homogenous mixing of nutrients and oxygen, but excessive shear stress can damage mycelia.[7][14]
Experimental Workflow for this compound Production

The following diagram illustrates a general workflow for the cultivation of P. vermiculatum and the subsequent extraction of this compound.

experimental_workflow cluster_culture 1. Fungal Cultivation cluster_harvest 2. Harvesting and Extraction cluster_purification 3. Purification and Analysis inoculum Inoculum Preparation (Spore Suspension) fermentation Submerged Fermentation (Shake Flask or Bioreactor) inoculum->fermentation Inoculation filtration Biomass Separation (Filtration) fermentation->filtration Harvest extraction Solvent Extraction (e.g., Ethyl Acetate) filtration->extraction Mycelium & Culture Broth concentration Crude Extract Concentration extraction->concentration chromatography Chromatography (e.g., HPLC) concentration->chromatography analysis This compound Quantification and Characterization chromatography->analysis

Caption: A generalized workflow for this compound production.

Protocols

Protocol 1: Submerged Culture of Penicillium vermiculatum

This protocol describes a generalized method for the submerged cultivation of P. vermiculatum. Optimization of the media components and culture conditions is recommended.

Materials:

  • Penicillium vermiculatum culture

  • Potato Dextrose Agar (PDA) plates or slants

  • Sterile distilled water

  • Tween 80 (optional)

  • Fermentation medium (see Table 3 for examples)

  • Erlenmeyer flasks or bioreactor

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Grow P. vermiculatum on PDA plates or slants at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by adding 10 mL of sterile distilled water (with or without 0.01% Tween 80 to aid spore dispersal) to the plate/slant and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Fermentation:

    • Prepare the desired fermentation medium (see Table 3 for suggestions) and sterilize by autoclaving.

    • Inoculate the sterile medium with the spore suspension to a final concentration of 1-5% (v/v).

    • Incubate the culture in an incubator shaker at 25-28°C with agitation (e.g., 200 rpm).[7]

    • Monitor the fermentation over time (e.g., 7-14 days). Samples can be taken aseptically to measure biomass and this compound concentration.

Table 3: Example Media Formulations for Penicillium Fermentation

Medium NameComponents (per liter of distilled water)Reference
Yeast Extract Sucrose (YES) Medium 20 g Sucrose, 20 g Yeast Extract, 1 g MgSO₄·7H₂OGeneral Purpose
Czapek-Dox based Medium 30 g Sucrose, 3 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.01 g FeSO₄·7H₂O[15]
Potato Dextrose Broth (PDB) 200 g potato infusion, 20 g dextrose[16]
Protocol 2: Extraction and Purification of this compound

This protocol provides a general method for the extraction and partial purification of this compound from the culture.

Materials:

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Extract the mycelial biomass with a mixture of chloroform and methanol (1:1 v/v).[17]

    • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Perform column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane (B92381) to ethyl acetate or chloroform to methanol) to fractionate the crude extract.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the this compound-containing fractions and concentrate them.

    • For final purification, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Biosynthesis and Regulation of this compound

This compound is likely a polyketide, a large class of secondary metabolites synthesized from simple acyl-CoA precursors.[8][18] The biosynthesis is catalyzed by a large, multi-domain enzyme called a polyketide synthase (PKS).[4][19]

Generalized Polyketide Biosynthesis Pathway

polyketide_biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthase (PKS) Action cluster_modification Post-PKS Modification acetyl_coa Acetyl-CoA pks Iterative Condensation acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization/ Aromatization polyketide_chain->cyclization tailoring Tailoring Reactions (Oxidation, Methylation, etc.) cyclization->tailoring vermitsatin This compound tailoring->vermitsatin

Caption: A generalized pathway for fungal polyketide biosynthesis.

The regulation of polyketide biosynthesis in Penicillium is complex and occurs at multiple levels, from the expression of the PKS genes to the activity of the enzymes.

Regulatory Signaling Pathways

Several signaling pathways are known to influence secondary metabolism in fungi. These pathways respond to environmental cues and can be targets for manipulation to enhance this compound production.

regulatory_pathways cluster_signaling Signal Transduction Pathways cluster_regulation Transcriptional Regulation env_cues Environmental Cues (Nutrient levels, pH, Stress) camp_pka cAMP/PKA Pathway env_cues->camp_pka mapk MAP Kinase Pathway env_cues->mapk tor TOR Pathway env_cues->tor global_tf Global Transcription Factors (e.g., CreA, AreA) camp_pka->global_tf mapk->global_tf tor->global_tf cluster_tf Cluster-Specific Transcription Factors global_tf->cluster_tf pks_genes This compound Biosynthetic Genes (PKS, etc.) cluster_tf->pks_genes vermitsatin_prod This compound Production pks_genes->vermitsatin_prod

Caption: Key signaling pathways regulating secondary metabolism in Penicillium.

Conclusion

The production of this compound from Penicillium vermiculatum is a promising area of research. While a specific, high-yield protocol is not yet established in the literature, the information and protocols provided in this document offer a solid foundation for researchers to begin their investigations. By systematically optimizing media composition and culture parameters, and by understanding the underlying biosynthetic and regulatory mechanisms, it is possible to develop a robust and efficient process for this compound production. Future work should focus on detailed quantitative studies to elucidate the optimal conditions for maximizing the yield of this potentially valuable secondary metabolite.

References

Application Notes and Protocols for the Extraction and Purification of Vermistatin from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Vermistatin, a bioactive secondary metabolite produced by various fungi, most notably Penicillium vermiculatum and Penicillium simplicissimum. The following sections detail the methodologies for obtaining this compound from fungal solid cultures, including extraction, preliminary purification by column chromatography, and final purification using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Purification Summary

The following table summarizes the hypothetical yet representative quantitative data for the purification of this compound from a 100 g solid culture of Penicillium sp. This data is intended to be illustrative of a typical purification process, and actual results may vary depending on the fungal strain, culture conditions, and specific experimental execution.

Purification StepTotal Weight (g)This compound Content (mg)Purity (%)Yield (%)
Crude Ethyl Acetate (B1210297) Extract15.03002.0100
Silica (B1680970) Gel Chromatography1.224020.080
Preparative HPLC0.1817195.057

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

The following are detailed protocols for the key experimental stages in the isolation of this compound.

Fungal Culture and Inoculation

This protocol describes the preparation of the solid culture medium and the inoculation with the this compound-producing fungus.

Materials:

  • Rice (long grain)

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Aluminum foil

  • Autoclave

  • Spore suspension of Penicillium vermiculatum or P. simplicissimum

Procedure:

  • To each 250 mL Erlenmeyer flask, add 50 g of rice and 50 mL of distilled water.

  • Cover the flasks with aluminum foil and autoclave at 121°C for 20 minutes to sterilize the medium.

  • Allow the flasks to cool to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), inoculate each flask with 1 mL of a spore suspension of the fungal strain.

  • Incubate the flasks at 25-28°C in a dark, stationary environment for 21-28 days, or until the fungus has thoroughly colonized the rice substrate.

Extraction of this compound

This protocol details the extraction of this compound from the solid fungal culture using an organic solvent.

Materials:

  • Colonized solid fungal culture

  • Ethyl acetate

  • Spatula

  • Large beaker or flask

  • Orbital shaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • Break up the solid fungal culture in each flask using a sterile spatula.

  • Pool the broken-up culture into a large beaker or flask.

  • For every 100 g of the original solid culture, add 300 mL of ethyl acetate.

  • Agitate the mixture on an orbital shaker at 150 rpm for 12-18 hours at room temperature.

  • Separate the solid material from the ethyl acetate extract by vacuum filtration through a Buchner funnel.

  • Wash the solid residue with an additional 100 mL of ethyl acetate and combine the filtrates.

  • Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at 40°C until a crude, viscous extract is obtained.

  • Dry the crude extract completely under a stream of nitrogen gas or in a vacuum oven.

Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract to separate this compound from other metabolites.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Cotton wool

  • Sand (washed)

  • Hexane (B92381)

  • Ethyl acetate

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the chromatography column.

    • Add a thin layer of sand on top of the cotton wool.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate, and finally 100% ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10 mL) in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 1:1).

    • Visualize the spots under a UV lamp at 254 nm.

    • Pool the fractions that contain the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

  • Concentration:

    • Combine the this compound-rich fractions and concentrate them using a rotary evaporator to obtain a semi-purified extract.

Final Purification by Preparative HPLC

This protocol describes the final purification of the semi-purified extract to obtain highly pure this compound.

Materials:

  • Semi-purified this compound extract

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 20 mm)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (optional, for improved peak shape)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the semi-purified extract in a minimal amount of methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: Water (with 0.1% TFA, optional)

    • Mobile Phase B: Acetonitrile or Methanol (with 0.1% TFA, optional)

    • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 30-40 minutes. For example, start with 30% B, increase to 80% B over 30 minutes, hold for 5 minutes, and then return to initial conditions. The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: A typical flow rate for a 20 mm ID preparative column is 10-20 mL/min.

    • Detection: Monitor the elution at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy of a semi-pure sample, typically around 254 nm or 320 nm).

  • Fraction Collection:

    • Inject the filtered sample onto the preparative HPLC column.

    • Collect the fractions corresponding to the peak of this compound as it elutes from the column.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions containing this compound.

    • Remove the HPLC solvent using a rotary evaporator and then freeze-dry to obtain pure, solid this compound.

Disclaimer: These protocols are intended as a guide. Optimization of culture conditions, extraction solvents, and chromatographic parameters may be necessary to achieve the best results for your specific fungal strain and laboratory setup. Always follow standard laboratory safety procedures when handling chemicals and biological materials.

Troubleshooting & Optimization

Technical Support Center: Optimizing Vermistatin Yield from Penicillium Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of vermistatin (B192645) from Penicillium cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or No this compound Yield

  • Question: My Penicillium culture is growing well, but the this compound yield is consistently low or undetectable. What are the potential causes and how can I troubleshoot this?

  • Answer: Low this compound yield despite good biomass production is a common issue that can be attributed to several factors. Secondary metabolite production in Penicillium is often sensitive to specific nutritional and environmental cues. Here is a step-by-step troubleshooting guide:

    • Verify Culture Purity: Ensure your Penicillium vermiculatum culture is pure and free from bacterial or other fungal contamination. Contaminants can compete for nutrients and produce compounds that may inhibit this compound biosynthesis.

    • Optimize Culture Medium Composition: The biosynthesis of this compound is significantly influenced by the carbon and nitrogen sources in the medium.[1]

      • Carbon Source: Glucose and sucrose (B13894) have been shown to affect the levels of this compound.[1] Experiment with different concentrations of these sugars.

      • Nitrogen Source: The type and concentration of the nitrogen source are critical. Try supplementing with complex nitrogen sources like corn steep liquor, which can influence the quality of biosynthesis.[1]

      • C:N Ratio: The carbon-to-nitrogen ratio can impact whether the culture prioritizes primary growth or secondary metabolite production. A systematic evaluation of different C:N ratios is recommended.

    • Check Metal Ion Concentration: The presence of certain metal ions is crucial.

      • Iron (Fe³⁺) and Copper (Cu²⁺): The concentrations of these ions affect this compound biosynthesis, and their impact can be dependent on the carbon source used.[1] Ensure your medium contains optimal concentrations of FeSO₄ and CuSO₄.

    • Evaluate Physical Parameters:

      • pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake. Monitor the pH throughout the fermentation and consider buffering the medium or implementing a pH control strategy.

      • Temperature: Most Penicillium species have an optimal temperature range for secondary metabolite production, typically between 25-30°C.

      • Aeration and Agitation: In submerged cultures, poor oxygen supply can be a limiting factor. Optimize the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear stress on the mycelia.

    • Harvest at the Right Time: Secondary metabolites like this compound are often produced during the stationary phase of growth. Perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.

Issue 2: Inconsistent this compound Yield Between Batches

  • Question: I am observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical conditions. What could be causing this inconsistency?

  • Answer: Inconsistent yields are often due to subtle variations in experimental conditions. To improve reproducibility, consider the following:

    • Standardize Inoculum Preparation: The age, viability, and concentration of the inoculum can impact the lag phase and subsequent production. Develop a standardized protocol for spore suspension preparation or mycelial inoculum.

    • Control of Physical Parameters: Minor fluctuations in temperature, pH, and dissolved oxygen can lead to significant differences in yield. Ensure your equipment is calibrated and these parameters are tightly controlled.

    • Media Preparation Consistency: Ensure that all media components are accurately weighed and dissolved and that the final volume is consistent. The quality of raw materials, such as corn steep liquor, can also vary between batches.

    • Monitor Fungal Morphology: The morphology of Penicillium in submerged culture (dispersed mycelia vs. pellets) can affect nutrient and oxygen uptake, and consequently, secondary metabolite production. Changes in agitation speed or inoculum concentration can influence morphology.

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal culture medium for this compound production?

    • Answer: While a universally optimal medium does not exist, a good starting point is a Czapek-Dox based medium supplemented with glucose or sucrose as the carbon source.[1] The addition of corn steep liquor as a complex nitrogen source has been shown to be beneficial.[1] It is also crucial to include trace amounts of Fe³⁺ and Cu²⁺ ions.[1] Optimization of the concentrations of these components for your specific Penicillium vermiculatum strain is recommended.

  • Question 2: What is the general biosynthetic pathway for this compound?

    • Answer: this compound is a polyketide, synthesized by a large multi-domain enzyme complex called polyketide synthase (PKS). The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, followed by modifications such as reductions, dehydrations, and cyclizations. The regulation of the genes encoding these enzymes is complex and influenced by various signaling pathways within the fungus.

  • Question 3: How can I extract and purify this compound from the culture broth?

    • Answer: A general procedure involves solvent extraction followed by chromatographic purification. First, the culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate (B1210297). The organic extracts are combined, dried, and concentrated under reduced pressure to yield a crude extract. This crude extract can then be purified using column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • Question 4: Are there any known signaling pathways that regulate this compound production?

    • Answer: While specific signaling pathways for this compound have not been fully elucidated, the regulation of secondary metabolism in Penicillium is known to be controlled by a complex network of factors. This includes global regulators that respond to environmental cues like carbon and nitrogen availability, pH, and light. Key regulatory systems include the CreA-mediated carbon catabolite repression and PacC-mediated pH regulation. Furthermore, the biosynthesis of polyketides is often controlled by specific transcription factors located within the biosynthetic gene cluster.

Data Presentation

The following tables provide illustrative quantitative data on the impact of various factors on this compound yield. This data is representative and intended to guide experimental design.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (30 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose12.545.2
Sucrose11.858.7
Fructose10.532.1
Lactose8.215.6

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Sodium Nitrate9.835.4
Ammonium Sulfate10.228.9
Peptone11.552.1
Corn Steep Liquor13.175.3

Table 3: Effect of Metal Ion Concentration on this compound Yield

FeSO₄·7H₂O (mg/L)CuSO₄·5H₂O (mg/L)Biomass (g/L)This compound Yield (mg/L)
10.512.148.2
10512.665.7
502511.955.3
1005010.841.9

Experimental Protocols

Protocol 1: Submerged Culture of Penicillium vermiculatum for this compound Production

  • Inoculum Preparation:

    • Grow P. vermiculatum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.

    • Harvest spores by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁷ spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth with 3% sucrose, 0.3% sodium nitrate, 0.1% K₂HPO₄, 0.05% MgSO₄·7H₂O, 0.05% KCl, 0.001% FeSO₄·7H₂O, and 0.0005% CuSO₄·5H₂O).

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 10-14 days.

Protocol 2: Extraction and Purification of this compound

  • Extraction:

    • After incubation, separate the mycelium from the culture broth by filtration through cheesecloth.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) in a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

    • After drying, load the sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC:

    • For final purification, use a preparative reversed-phase C18 HPLC column.

    • The mobile phase can be a gradient of acetonitrile (B52724) in water. The specific gradient should be optimized based on analytical HPLC runs.

    • Dissolve the partially purified this compound fraction in the mobile phase, inject it onto the column, and collect the peak corresponding to this compound.

Mandatory Visualizations

Signaling_Pathway Nutrients Nutrient Signals (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., CreA, PacC) Nutrients->Global_Regulators pH_Stress Environmental Stress (pH, Temperature) pH_Stress->Global_Regulators Velvet_Complex Velvet Complex (VeA, LaeA) Global_Regulators->Velvet_Complex modulates Specific_TF Specific Transcription Factor (in gene cluster) Velvet_Complex->Specific_TF activates PKS_Genes Polyketide Synthase (PKS) Biosynthetic Genes Specific_TF->PKS_Genes activates transcription This compound This compound Biosynthesis PKS_Genes->this compound

Caption: Generalized signaling pathway for secondary metabolite production in Penicillium.

Experimental_Workflow Strain Start with Pure Culture of P. vermiculatum Inoculum Prepare Standardized Inoculum Strain->Inoculum Fermentation Submerged Fermentation (Shake Flask/Bioreactor) Inoculum->Fermentation Optimization Optimize Parameters: - Media (C, N, ions) - Physical (pH, Temp, DO) Fermentation->Optimization Harvest Harvest at Optimal Time (Stationary Phase) Fermentation->Harvest Extraction Solvent Extraction of this compound Harvest->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification Analysis Quantify Yield (HPLC) Purification->Analysis

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Logic Start Low this compound Yield? Check_Growth Is Biomass Growth Normal? Start->Check_Growth Optimize_Growth Troubleshoot Growth: - Inoculum Quality - Basic Nutrients - Physical Parameters Check_Growth->Optimize_Growth No Check_Purity Is Culture Pure? Check_Growth->Check_Purity Yes Optimize_Growth->Start Re_isolate Re-isolate Pure Culture Check_Purity->Re_isolate No Optimize_Production Optimize Production Parameters: - C/N Ratio - Metal Ions - Harvest Time Check_Purity->Optimize_Production Yes Re_isolate->Start Success Improved Yield Optimize_Production->Success

Caption: Troubleshooting logic for low this compound yield.

References

effect of carbon source on Vermistatin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of vermistatin (B192645), with a specific focus on the influence of carbon sources.

Frequently Asked Questions (FAQs)

Q1: Which carbon sources are known to influence this compound biosynthesis in Penicillium vermiculatum?

A1: Studies have shown that the choice of carbon source can significantly affect the production of this compound. Glucose and sucrose (B13894) are two carbon sources that have been reported to influence the levels of this compound biosynthesis.[1] The efficiency of a carbon source can depend on its concentration and the presence of other media components.

Q2: How does the concentration of the carbon source impact this compound yield?

A2: The concentration of a carbon source is a critical factor. While a certain amount of carbon is essential for fungal growth and primary metabolism, high concentrations of readily metabolizable sugars like glucose can sometimes lead to carbon catabolite repression, which can downregulate the biosynthesis of secondary metabolites like this compound.[2] Therefore, optimizing the concentration is crucial for maximizing yield. For some polyketides, gradually assimilated carbon sources may enhance production.

Q3: Are there other media components that interact with the carbon source to affect this compound production?

A3: Yes, the effect of the carbon source is often modulated by other factors in the culture medium. For instance, the impact of metal ions like Fe³⁺ and Cu²⁺ on this compound biosynthesis has been observed to be dependent on the type of carbon source being utilized.[1] Nitrogen sources also play a crucial role in the overall metabolic regulation and can influence the effect of the carbon source.

Q4: What is carbon catabolite repression and how might it affect this compound biosynthesis?

A4: Carbon catabolite repression (CCR) is a regulatory mechanism in many microorganisms, including fungi, that prioritizes the metabolism of a preferred, rapidly metabolizable carbon source (like glucose) over other, less preferred carbon sources. This mechanism often involves the downregulation of genes responsible for the utilization of alternative carbon sources and can also suppress the expression of genes involved in secondary metabolism, including the biosynthesis of polyketides like this compound. Therefore, high concentrations of glucose in the fermentation medium could potentially lead to reduced this compound yields due to CCR.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound production Suboptimal carbon source.Experiment with different carbon sources such as glucose, sucrose, fructose, or glycerol. The optimal carbon source can be species- and even strain-specific.
Inappropriate carbon source concentration.Titrate the concentration of the chosen carbon source. High concentrations of rapidly used sugars like glucose can cause carbon catabolite repression. Consider using a lower concentration or a fed-batch strategy.
Unfavorable pH of the culture medium.Monitor and control the pH of the fermentation broth. The metabolism of certain carbon sources can lead to significant pH changes, which can inhibit fungal growth and/or secondary metabolite production.[3]
Inconsistent this compound yields between batches Variability in the quality of complex carbon sources.If using complex carbon sources like corn steep liquor or molasses, be aware that their composition can vary between batches. For more consistent results, consider using a chemically defined medium with a pure carbon source.
Incomplete dissolution or sterilization issues with the carbon source.Ensure the carbon source is fully dissolved before sterilization. Some sugars can caramelize during autoclaving if not prepared correctly, which can affect their availability and may produce inhibitory compounds. Consider filter-sterilizing sugar solutions separately and adding them to the sterile medium.
High biomass but low this compound production Carbon flux is primarily directed towards primary metabolism (growth).This is a classic sign of carbon catabolite repression. Try using a more slowly metabolized carbon source (e.g., lactose (B1674315) in some fungi) or a lower concentration of a preferred source like glucose.[2] A two-stage culture, with an initial growth phase followed by a production phase with a different medium composition, could also be beneficial.
Nutrient limitation other than carbon.Ensure that other essential nutrients, particularly nitrogen and phosphate, are not limiting in the production phase. The carbon-to-nitrogen ratio is a critical factor in regulating secondary metabolism.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of different carbon sources on this compound production by Penicillium vermiculatum, based on general principles of secondary metabolite biosynthesis in fungi. Note: Specific experimental data for this compound is limited in publicly available literature; this table is for illustrative purposes to guide experimental design.

Carbon Source (at 50 g/L)Biomass (g/L)This compound Titer (mg/L)Specific Production (mg/g biomass)
Glucose15.2855.6
Sucrose14.81208.1
Fructose13.5957.0
Glycerol12.115012.4
Lactose9.818018.4

Experimental Protocols

General Protocol for Cultivation of Penicillium vermiculatum for this compound Production

This protocol is a generalized procedure based on common practices for secondary metabolite production in Penicillium species. Optimization of specific parameters will be necessary.

1. Strain Maintenance and Inoculum Preparation:

  • Maintain Penicillium vermiculatum on Potato Dextrose Agar (PDA) slants at 4°C.

  • For inoculum preparation, grow the fungus on PDA plates at 25-28°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

2. Fermentation Medium:

  • A basal medium can be prepared containing (per liter):

    • Carbon Source (e.g., Glucose, Sucrose): 50 g (to be varied for optimization)

    • Nitrogen Source (e.g., Yeast Extract, Peptone): 10 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Trace element solution: 1 mL

  • Adjust the initial pH to 5.5-6.0 before sterilization.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes. Carbon sources may be sterilized separately and added aseptically.

3. Fermentation Conditions:

  • Inoculate the sterile fermentation medium with the spore suspension (2% v/v).

  • Incubate the cultures in a shaker incubator at 25-28°C with agitation at 150-200 rpm for 10-14 days.

  • Withdraw samples aseptically at regular intervals to monitor biomass, pH, substrate consumption, and this compound production.

4. Extraction and Quantification of this compound:

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the this compound from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under reduced pressure.

  • Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector. A pure standard of this compound will be required for quantification.

Visualizations

Signaling Pathways and Workflows

Carbon_Catabolite_Repression cluster_extracellular Extracellular cluster_cell Fungal Cell Glucose High Glucose Glucose_Transport Glucose Transport Glucose->Glucose_Transport Sucrose Sucrose Glycolysis Glycolysis Sucrose->Glycolysis slow hydrolysis Glucose_Transport->Glycolysis Repressor_Complex Repressor Complex (e.g., CreA) Glucose_Transport->Repressor_Complex activates TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle PKS_Genes This compound Biosynthesis Genes (PKS) Glycolysis->PKS_Genes Precursors (Acetyl-CoA, Malonyl-CoA) Biomass Biomass (Primary Metabolism) TCA_Cycle->Biomass This compound This compound (Secondary Metabolite) PKS_Genes->this compound Repressor_Complex->PKS_Genes represses

Caption: Conceptual diagram of carbon catabolite repression affecting this compound biosynthesis.

Experimental_Workflow cluster_prep Preparation cluster_fermentation Fermentation & Analysis cluster_output Output Strain P. vermiculatum Stock Culture Inoculum Spore Suspension Inoculum Strain->Inoculum Fermentation Shaker Flask Fermentation Inoculum->Fermentation Media Media Preparation (Varying Carbon Source) Media->Fermentation Sampling Time-course Sampling Fermentation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC Quantification Extraction->Analysis Data Data Analysis: Yield & Productivity Analysis->Data

Caption: General experimental workflow for studying the effect of carbon source on this compound production.

References

Navigating Vermistatin Production: A Technical Support Guide on the Influence of Nitrogen Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in the production of Vermistatin (B192645), a metabolite from Penicillium vermiculatum. The following troubleshooting guides and frequently asked questions (FAQs) directly address common issues related to the influence of nitrogen sources on this compound yield and quality.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No this compound Production Suboptimal Nitrogen SourceThe choice of nitrogen source is critical for this compound biosynthesis.[1] Complex organic nitrogen sources often enhance secondary metabolite production in Penicillium species. If using inorganic sources like ammonium (B1175870) sulfate (B86663) or sodium nitrate (B79036), consider supplementing with or switching to complex sources such as corn steep liquor, yeast extract, or peptone.[1]
Inappropriate C:N RatioThe carbon-to-nitrogen ratio in the fermentation medium significantly impacts secondary metabolite production. An imbalanced ratio can favor biomass growth over this compound synthesis. Systematically vary the concentrations of your primary carbon and nitrogen sources to determine the optimal ratio for your specific culture conditions.
Unfavorable pHThe pH of the culture medium can shift during fermentation due to the metabolism of different nitrogen sources. This can inhibit the activity of enzymes in the this compound biosynthetic pathway. Monitor the pH of your culture regularly and adjust as needed using appropriate buffers or automated pH control in a bioreactor.
Inconsistent this compound Yields Variability in Complex Nitrogen SourcesComplex nitrogen sources like yeast extract and peptone can have significant lot-to-lot variation in their composition of amino acids, vitamins, and trace elements. This can lead to inconsistent fermentation outcomes. If possible, test different lots of your complex nitrogen source or consider using a more defined medium if consistency is paramount.
Mycelial Morphology IssuesThe physical form of the fungus (e.g., pellets vs. dispersed mycelia) in submerged culture can affect nutrient uptake and, consequently, metabolite production. The type and concentration of the nitrogen source can influence morphology. Experiment with different agitation speeds and consider the addition of microparticles to encourage a more favorable morphology for this compound production.
Presence of Impurities or Degradation of this compound Influence of Corn Steep Liquor "Quality"While corn steep liquor is known to influence the "quality" of this compound biosynthesis, its composition can be highly variable.[1] High levels of certain components in some batches of corn steep liquor may lead to the production of related but undesired compounds or degradation of this compound. If using corn steep liquor, try sourcing from different suppliers or pre-treating it to remove potentially inhibitory substances.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrogen source for this compound production?

Q2: How does the concentration of the nitrogen source affect this compound production?

A2: The concentration of the nitrogen source is a critical parameter that must be optimized. Insufficient nitrogen will limit both fungal growth and metabolite production. Conversely, excessively high concentrations of readily assimilated nitrogen, such as ammonium, can lead to nitrogen catabolite repression, which suppresses the expression of genes involved in secondary metabolism, including those for this compound. Therefore, it is crucial to establish a dose-response curve for your chosen nitrogen source to identify the optimal concentration that maximizes this compound yield.

Q3: Can I use a combination of different nitrogen sources?

A3: Yes, using a combination of nitrogen sources is a common strategy in fermentation optimization. For instance, a complex nitrogen source like yeast extract can provide a rich mixture of amino acids, vitamins, and growth factors, while an inorganic source like sodium nitrate can serve as a bulk nitrogen supply. Experimenting with different ratios of complex and inorganic nitrogen sources can sometimes lead to synergistic effects and enhanced this compound production.

Q4: My Penicillium vermiculatum culture is growing well, but not producing this compound. What should I do?

A4: Good biomass production does not always correlate with high secondary metabolite yield. This issue, known as uncoupling of growth and production, is common in fungal fermentations. If you are observing robust growth but poor this compound production, consider the following:

  • Nitrogen Catabolite Repression: If you are using a readily metabolizable nitrogen source like ammonium, it might be repressing the this compound biosynthetic genes. Try switching to a more slowly utilized nitrogen source or limiting the initial concentration of the repressive source.

  • Induction Time: Secondary metabolite production often begins during the stationary phase of growth when a key nutrient becomes limiting. Ensure your fermentation is running long enough to enter this production phase.

  • Media Composition: Other media components, such as the carbon source and trace elements, also play a crucial role. Re-evaluate your entire medium composition to ensure it is conducive to secondary metabolism.

Experimental Protocols

General Protocol for Cultivation of Penicillium vermiculatum for this compound Production

This protocol is a general guideline based on common practices for the cultivation of Penicillium species for secondary metabolite production. Optimization will be required for specific strains and equipment.

  • Inoculum Preparation:

    • Grow Penicillium vermiculatum on a suitable solid medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until well-sporulated.

    • Harvest spores by adding sterile saline solution with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Seed Culture:

    • Inoculate a seed culture medium (e.g., Yeast Extract Peptone Dextrose broth) with the spore suspension.

    • Incubate at 25°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • Production Fermentation:

    • Prepare the production medium. The composition should be systematically varied to test different nitrogen sources. A basal medium could consist of a carbon source (e.g., glucose or sucrose), a phosphate (B84403) source, and trace elements.

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate under the desired fermentation conditions (e.g., 25°C, 200 rpm) for 7-14 days.

    • Monitor the fermentation by periodically measuring pH, biomass, and substrate consumption.

  • Extraction and Analysis:

    • Separate the mycelia from the fermentation broth by filtration or centrifugation.

    • Extract this compound from both the mycelia and the broth using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound concentration using techniques such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Hypothetical Regulatory Pathway of this compound Production by Nitrogen

This compound is a polyketide, and its biosynthesis is likely regulated by nitrogen availability through global regulators like the AreA/NmrA system, which is common in filamentous fungi.

Nitrogen_Regulation_of_Vermistatin_Production cluster_extracellular Extracellular cluster_intracellular Intracellular Preferred_N Preferred Nitrogen (e.g., Ammonium, Glutamine) AreA_inactive AreA (Inactive) NmrA NmrA Preferred_N->NmrA High levels lead to NmrA expression/activity Non-preferred_N Non-preferred Nitrogen (e.g., Nitrate, Peptone) AreA_active AreA (Active) Non-preferred_N->AreA_active Low preferred N allows AreA activation Vermistatin_PKS_genes This compound Biosynthetic Gene Cluster (PKS) AreA_active->Vermistatin_PKS_genes Binds to GATA sites in promoter, activates transcription NmrA->AreA_active Binds and inactivates This compound This compound Vermistatin_PKS_genes->this compound Expression leads to biosynthesis

Caption: Nitrogen catabolite repression of this compound biosynthesis.

Experimental Workflow for Optimizing Nitrogen Source

Nitrogen_Source_Optimization_Workflow start Start: Select P. vermiculatum Strain prepare_inoculum Prepare Spore Suspension and Seed Culture start->prepare_inoculum setup_fermentation Set up Production Media with Variable Nitrogen Sources (e.g., Peptone, Yeast Extract, NH4SO4, NaNO3) prepare_inoculum->setup_fermentation fermentation Submerged Fermentation (Controlled T, pH, Agitation) setup_fermentation->fermentation sampling Daily Sampling fermentation->sampling sampling->fermentation Continue Fermentation analysis Analyze Samples: - Biomass (Dry Weight) - this compound Titer (HPLC) - Residual Nutrients sampling->analysis data_evaluation Evaluate Data: - Compare Yields - Determine Optimal N Source and Concentration analysis->data_evaluation end End: Optimized Protocol data_evaluation->end

Caption: Workflow for nitrogen source optimization.

References

Technical Support Center: Role of Fe3+ and Cu2+ in Vermistatin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the influence of ferric (Fe³⁺) and cupric (Cu²⁺) ions on the biosynthesis of vermistatin (B192645).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of Fe³⁺ and Cu²⁺ in the biosynthesis of this compound in Penicillium vermiculatum?

A1: Both ferric (Fe³⁺) and cupric (Cu²⁺) ions are known to affect the biosynthesis of this compound. Their impact is concentration-dependent and can be influenced by the type of carbon source utilized in the culture medium.[1] These metal ions often act as cofactors for enzymes involved in secondary metabolic pathways, including the polyketide synthases responsible for this compound production. They can also play a regulatory role, influencing the expression of genes within the this compound biosynthetic cluster.

Q2: How do I know if the concentration of Fe³⁺ or Cu²⁺ in my culture medium is suboptimal for this compound production?

A2: Suboptimal concentrations of these metal ions can manifest as reduced yields of this compound, altered metabolite profiles, or inconsistent production between batches. The optimal concentrations can be narrow and are often interdependent with other media components. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific fermentation conditions.

Q3: Can high concentrations of Fe³⁺ or Cu²⁺ be toxic to Penicillium vermiculatum and inhibit this compound production?

A3: Yes, while essential in trace amounts, high concentrations of both iron and copper can be toxic to fungi. This can lead to inhibited mycelial growth and, consequently, a significant decrease in this compound yield. Metal toxicity can disrupt cellular processes and should be a key consideration in media optimization.

Q4: What are the typical concentration ranges of Fe³⁺ and Cu²⁺ that I should test for optimizing this compound biosynthesis?

A4: The optimal concentrations can vary, but a common starting point for optimization in fungal cultures is in the micromolar (µM) to low millimolar (mM) range. It is advisable to test a range of concentrations, for example, from 0.1 µM to 1 mM, to identify the optimal level for this compound production under your specific experimental conditions.

Q5: Are there any visible signs in the fungal culture that might indicate an issue with Fe³⁺ or Cu²⁺ concentrations?

A5: While not definitive, some visual cues can be indicative. For instance, iron deficiency can sometimes lead to changes in mycelial pigmentation. Excess copper can sometimes result in a bluish tint to the mycelium or medium. However, these are not reliable indicators, and quantitative analysis of this compound production is necessary for a conclusive assessment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No this compound Yield Suboptimal Fe³⁺ or Cu²⁺ Concentration: The concentration of either ion may be too low (limiting) or too high (toxic).1. Prepare media with a range of Fe³⁺ and Cu²⁺ concentrations (e.g., 0, 1, 10, 100, 500 µM).2. Inoculate with P. vermiculatum and incubate under standard conditions.3. Quantify this compound production at the end of the fermentation period using HPLC.4. Analyze the results to determine the optimal concentration for each ion.
Inconsistent this compound Production Between Batches Variability in Media Components: Trace metal contamination in basal media components (e.g., yeast extract, peptone) can lead to batch-to-batch variability.1. Use high-purity water and analytical grade reagents to prepare media.2. Consider using a defined minimal medium to have better control over trace metal concentrations.3. Analyze your basal media components for trace metal content if possible.
Poor Mycelial Growth Metal Ion Toxicity: High concentrations of Fe³⁺ or Cu²⁺ could be inhibiting fungal growth.1. Review the concentrations of Fe³⁺ and Cu²⁺ in your current medium.2. Perform a toxicity assay by measuring mycelial dry weight at various concentrations of each metal ion.3. Reduce the concentration of the inhibitory ion in subsequent experiments.
Altered Metabolite Profile Metal-Induced Shift in Metabolism: Fe³⁺ and Cu²⁺ can influence the expression of different secondary metabolite gene clusters.1. Carefully analyze the HPLC chromatogram for the appearance of new peaks or disappearance of expected ones.2. Consider that the optimal metal ion concentrations for this compound may not be the same for other metabolites.3. Optimize the media composition specifically for this compound production.

Data Presentation

Table 1: Illustrative Effect of Fe³⁺ Concentration on this compound Production

This table presents hypothetical data to illustrate the expected dose-dependent effect of Fe³⁺ on this compound yield. Actual results may vary based on experimental conditions.

Fe³⁺ Concentration (µM) Mycelial Dry Weight (g/L) This compound Yield (mg/L) Notes
08.5 ± 0.412.3 ± 1.5Basal level of production.
109.2 ± 0.525.6 ± 2.1Slight increase in biomass, significant increase in yield.
509.8 ± 0.348.9 ± 3.7Near-optimal concentration for production.
1009.5 ± 0.635.4 ± 2.9Production starts to decline, suggesting supra-optimal levels.
5006.1 ± 0.78.7 ± 1.1Evidence of toxicity, reduced biomass and yield.

Table 2: Illustrative Effect of Cu²⁺ Concentration on this compound Production

This table presents hypothetical data to illustrate the expected dose-dependent effect of Cu²⁺ on this compound yield. Actual results may vary based on experimental conditions.

Cu²⁺ Concentration (µM) Mycelial Dry Weight (g/L) This compound Yield (mg/L) Notes
08.6 ± 0.515.1 ± 1.8Basal level of production.
59.0 ± 0.432.7 ± 2.5Significant increase in this compound yield.
209.3 ± 0.355.2 ± 4.1Near-optimal concentration for production.
508.9 ± 0.541.8 ± 3.6Production declining past the optimum.
2005.4 ± 0.610.5 ± 1.4Signs of copper toxicity impacting growth and production.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Fe³⁺ and Cu²⁺ for this compound Production

Objective: To identify the optimal concentrations of Fe³⁺ and Cu²⁺ for maximizing this compound yield from P. vermiculatum.

Materials:

  • Penicillium vermiculatum culture

  • Basal fermentation medium (e.g., Czapek-Dox broth, or a custom defined medium)

  • Sterile stock solutions of FeCl₃ (e.g., 100 mM) and CuSO₄ (e.g., 100 mM)

  • Shake flasks (250 mL)

  • Shaking incubator

  • HPLC system with a C18 column

  • This compound standard

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Rotary evaporator

Methodology:

  • Media Preparation: Prepare the basal fermentation medium. To minimize background metal contamination, use high-purity water and analytical grade reagents. If using a complex medium, be aware of inherent metal content.

  • Aliquot and Supplement: Dispense the basal medium into a series of shake flasks (e.g., 50 mL per 250 mL flask). Create a concentration gradient for each metal ion in separate experiments. For Fe³⁺, you might test concentrations of 0, 1, 5, 10, 25, 50, 100, and 500 µM. Do the same for Cu²⁺ in a separate set of flasks. Ensure a "no-added metal" control is included. Perform each condition in triplicate.

  • Inoculation: Inoculate each flask with a standardized amount of P. vermiculatum spores or mycelial suspension.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 180 rpm) at the optimal temperature for P. vermiculatum growth and production (e.g., 25-28°C) for a predetermined fermentation period (e.g., 7-14 days).

  • Biomass Measurement: After incubation, separate the mycelium from the broth by filtration. Dry the mycelium at 60-80°C to a constant weight to determine the mycelial dry weight.

  • Extraction of this compound: Extract the culture filtrate with an equal volume of ethyl acetate three times. Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Quantification by HPLC: Re-dissolve the dried extract in a known volume of methanol (B129727) or a suitable solvent. Analyze the sample by HPLC. Compare the peak area of this compound in the samples to a standard curve generated with a purified this compound standard to quantify the yield.

  • Data Analysis: Plot the this compound yield (mg/L) and mycelial dry weight (g/L) against the metal ion concentration to determine the optimal range.

Visualizations

Vermistatin_Biosynthesis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Media Basal Medium Preparation Inoculation Inoculation Media->Inoculation Spore Spore Suspension Preparation Spore->Inoculation Incubation Incubation with Varying [Fe³⁺] & [Cu²⁺] Inoculation->Incubation Extraction Solvent Extraction of this compound Incubation->Extraction HPLC HPLC Quantification Extraction->HPLC Data Data Analysis & Yield Determination HPLC->Data

Caption: Experimental workflow for determining the effect of Fe³⁺ and Cu²⁺ on this compound biosynthesis.

Metal_Ion_Regulation_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Fe3_ext Fe³⁺ Transporter_Fe Iron Transporter Fe3_ext->Transporter_Fe Uptake Cu2_ext Cu²⁺ Transporter_Cu Copper Transporter Cu2_ext->Transporter_Cu Uptake Fe_pool Intracellular Fe Pool Transporter_Fe->Fe_pool Cu_pool Intracellular Cu Pool Transporter_Cu->Cu_pool TF_Fe Iron-Responsive Transcription Factor (e.g., SreA/HapX) Fe_pool->TF_Fe Regulation PKS_enzyme Polyketide Synthase Enzyme Fe_pool->PKS_enzyme Cofactor TF_Cu Copper-Responsive Transcription Factor (e.g., Mac1/Ace1) Cu_pool->TF_Cu Regulation Cu_pool->PKS_enzyme Cofactor PKS_genes This compound Biosynthetic Genes (PKS) TF_Fe->PKS_genes Transcriptional Control TF_Cu->PKS_genes Transcriptional Control PKS_genes->PKS_enzyme Expression This compound This compound PKS_enzyme->this compound Biosynthesis

Caption: Plausible regulatory pathway for Fe³⁺ and Cu²⁺ in this compound biosynthesis.

References

improving Vermistatin stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vermistatin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues with this compound stability in cell culture media during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound that was first identified as a metabolite from the fungus Penicillium vermiculatum[1][2]. It is structurally classified as a member of the benzofurans[3]. An analog of this compound, Penisimplicissin, has been noted for its anticancer properties[1].

Q2: What is the recommended solvent for preparing this compound stock solutions?

For dissolving hydrophobic compounds like this compound for in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is important to use high-purity, sterile DMSO to prepare your stock solution[4].

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

To minimize cytotoxicity induced by the solvent, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Ideally, this concentration should be below 0.5% (v/v), with many experimental protocols recommending 0.1% or lower[4]. Always include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without this compound[4].

Q4: What factors can affect the stability of this compound in my cell culture experiments?

Several factors can influence the stability of small molecules like this compound in cell culture medium[4][5]:

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

  • pH: The pH of the culture medium, typically around 7.2-7.4, can affect the stability of the compound.

  • Light Exposure: Prolonged exposure to light, especially UV light, may lead to the degradation of photosensitive compounds.

  • Media Components: Components within the cell culture media, such as serum which contains various enzymes, could contribute to enzymatic degradation[4][6].

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds[5].

Troubleshooting Guide

This guide addresses common issues that researchers may encounter related to this compound stability during cell culture experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound in cell culture medium. 1. Perform a stability assessment: Determine the half-life of this compound in your specific cell culture medium at 37°C. (See Experimental Protocol 1). 2. Optimize storage of stock solutions: Aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles. 3. Protect from light: Store stock solutions and conduct experiments in the dark or using amber-colored tubes and plates. 4. Consider serum effects: Test the stability of this compound in both serum-free and serum-containing media to see if serum components are contributing to degradation[6].
Precipitation of this compound in the cell culture medium. Poor solubility of this compound at the working concentration. 1. Visually inspect for precipitation: After adding this compound to the medium, check for any visible particulates. 2. Determine solubility limit: Perform a solubility test to find the maximum concentration of this compound that remains dissolved in your cell culture medium. (See Experimental Protocol 2). 3. Modify solvent conditions: While keeping the final DMSO concentration low, ensure the stock concentration is appropriate to prevent precipitation upon dilution into the aqueous medium.
High variability between experimental replicates. Inconsistent sample handling or analytical error. 1. Standardize procedures: Ensure consistent timing for cell seeding, treatment, and harvesting. 2. Validate analytical methods: If using techniques like HPLC-MS to measure this compound concentration, ensure the method is validated for linearity, precision, and accuracy[6]. 3. Use appropriate labware: Utilize low-protein-binding plates and pipette tips to minimize non-specific binding of the compound to plastic surfaces[6].

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • HPLC-MS system

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

  • Add the this compound-containing medium to multiple wells of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect samples from the wells.

  • Immediately analyze the concentration of the remaining this compound in the samples using a validated HPLC-MS method.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.

Data Presentation:

Table 1: Hypothetical Stability of this compound in Different Media

Time (hours)Concentration in DMEM + 10% FBS (µM)Concentration in RPMI-1640 + 10% FBS (µM)Concentration in PBS (µM)
010.010.010.0
29.19.59.9
48.29.09.8
86.78.19.6
125.57.29.4
243.05.29.0
480.92.78.1

Workflow for Stability Assessment:

A Prepare this compound in Media B Incubate at 37°C A->B C Collect Samples at Time Points B->C D Analyze by HPLC-MS C->D E Determine Degradation Rate D->E

Caption: Workflow for assessing this compound stability.

Protocol 2: Determining the Solubility of this compound in Cell Culture Medium

This protocol helps to determine the maximum soluble concentration of this compound in your cell culture medium.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cell culture medium

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).

  • Incubate the solutions at 37°C for a set period (e.g., 2 hours).

  • Visually inspect each solution for any signs of precipitation.

  • For a quantitative measure, measure the absorbance or turbidity of each solution using a spectrophotometer or nephelometer. An increase in absorbance or turbidity indicates precipitation.

  • The highest concentration that remains clear is the approximate solubility limit.

Data Presentation:

Table 2: Hypothetical Solubility of this compound in DMEM + 10% FBS

Concentration (µM)Visual ObservationAbsorbance at 600 nm
1Clear0.005
5Clear0.006
10Clear0.008
20Slight Haze0.025
50Visible Precipitate0.150
100Heavy Precipitate0.450

Hypothetical Signaling Pathway

This compound's Potential Mechanism of Action

While the precise mechanism of action of this compound is still under investigation, it is hypothesized to impact cellular processes by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical pathway where this compound inhibits the "Prolif-Kinase," a critical enzyme in a cancer cell signaling cascade.

cluster_0 Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Prolif_Kinase Prolif_Kinase Adaptor_Protein->Prolif_Kinase Transcription_Factor Transcription_Factor Prolif_Kinase->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation This compound This compound This compound->Prolif_Kinase

Caption: Hypothetical inhibition of a proliferation pathway by this compound.

References

troubleshooting inconsistent results in Vermistatin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vermistatin in experimental assays. Given that this compound is known to exhibit inhibitory effects, particularly on enzymes like caspase-1, this guide will focus on troubleshooting enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is not showing any inhibitory activity. What are the common initial checks?

A: When a lack of inhibition is observed, the primary suspects are often related to the inhibitor itself, the assay conditions, or the enzyme's integrity. Begin by verifying the concentration and solubility of your this compound stock solution. It's also crucial to ensure that all reagents, especially the enzyme and substrate, are active and that the assay controls are performing as expected.[1]

Q2: How can I ensure my this compound is properly solubilized for the assay?

A: Poor solubility of an inhibitor is a frequent cause of inconsistent results.[1][2] this compound, as an organic compound, may require dissolution in a small amount of an organic solvent like DMSO or ethanol (B145695) before being diluted into the aqueous assay buffer.[1] A visual inspection of your stock solution for any precipitates is a critical first step.[1] It is also best practice to test the tolerance of your target enzyme to the final concentration of the organic solvent used, as high concentrations can interfere with enzyme activity.[1]

Q3: What are the essential controls to include in a this compound inhibition assay?

A: To ensure the reliability of your results, every inhibition assay should incorporate several key controls:

  • No-Inhibitor Control (Vehicle Control): This includes the enzyme, substrate, and the same volume of the solvent (e.g., DMSO) used for the this compound. This control represents 100% enzyme activity.[1]

  • No-Enzyme Control: This well contains the substrate and this compound (or vehicle) but lacks the enzyme. This helps to identify any non-enzymatic degradation of the substrate.[1]

  • Positive Control Inhibitor: If available, using a known inhibitor of your target enzyme can confirm that the assay system is capable of detecting inhibition.[1]

Q4: Could the enzyme itself be the source of the inconsistent results?

A: Yes, the stability and concentration of the enzyme are critical factors.[1] Enzymes are sensitive to fluctuations in temperature and pH.[1][2] Confirm that your enzyme has been stored under appropriate conditions and retains its activity. It is also important to utilize an enzyme concentration that produces a linear reaction rate over the course of your measurement.[1]

Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the inconsistencies in your this compound assay, follow this systematic troubleshooting guide.

Table 1: Troubleshooting Common Issues in this compound Assays
Problem Potential Cause Recommended Solution
No or Low Inhibition Degraded or inactive this compoundPrepare a fresh stock solution of this compound. Verify the purity and integrity of the compound if possible.
Incorrect this compound concentrationConfirm the calculations for your serial dilutions. Use calibrated pipettes to minimize errors.[3]
Poor solubility of this compoundVisually inspect the stock solution for precipitation.[1] Try dissolving this compound in a different solvent or at a slightly higher temperature.
Inactive enzymeTest the enzyme activity with a known substrate and, if possible, a positive control inhibitor. Ensure proper storage conditions were maintained.[1]
Suboptimal assay conditions (pH, temperature)Verify that the assay buffer pH and incubation temperature are optimal for the target enzyme's activity.[3]
High Variability Between Replicates Inaccurate pipettingUse calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents where possible.[3]
Bubbles in wellsVisually inspect the plate before reading and carefully remove any bubbles.
Incomplete mixing of reagentsEnsure thorough but gentle mixing of all components in each well.[4]
Edge effects on the microplateAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
High Background Signal Autofluorescence of this compoundMeasure the fluorescence of this compound in the assay buffer without the enzyme or substrate.[4]
Non-enzymatic substrate degradationThe "no-enzyme" control will help identify this issue. If significant, consider a different substrate or adjust buffer conditions.[1]
Contaminated reagentsPrepare fresh buffers and solutions for each experiment.[4]

Experimental Protocols

General Protocol for a Caspase-1 Inhibition Assay using this compound

This protocol outlines a typical procedure for assessing the inhibitory effect of this compound on caspase-1 activity using a fluorogenic substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare an assay buffer at the optimal pH for caspase-1 (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS). The buffer must be at room temperature for optimal performance.[3]
  • Caspase-1 Enzyme: Dilute the caspase-1 enzyme to a working concentration in ice-cold assay buffer immediately before use. The final concentration should result in a linear signal increase over the measurement period.[4]
  • Fluorogenic Substrate: Prepare a stock solution of a caspase-1 specific substrate (e.g., Ac-YVAD-AFC) in DMSO. Further dilute to a working concentration in the assay buffer.
  • This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
  • Positive Control: Prepare a stock solution of a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) in DMSO.

2. Assay Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
  • In a 96-well black microplate, add the diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.
  • Add the diluted caspase-1 enzyme solution to all wells except the "no-enzyme" controls.
  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[2]
  • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.[2]
  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.[4]

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.[1]
  • Normalize the rates to the vehicle control (100% activity) to determine the percent inhibition for each this compound concentration.[4]
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.[1]

Visualizations

Vermistatin_Signaling_Pathway Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 activation Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves This compound This compound This compound->Caspase1 inhibits Inflammasome Inflammasome Activation Inflammasome->Pro_Caspase1 cleaves IL1B Active IL-1β Pro_IL1B->IL1B maturation Inflammation Inflammation IL1B->Inflammation

Caption: Hypothetical signaling pathway of this compound inhibiting Caspase-1.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep PlateSetup Plate Setup (Inhibitor + Enzyme) ReagentPrep->PlateSetup PreIncubation Pre-incubation PlateSetup->PreIncubation ReactionStart Initiate Reaction (Add Substrate) PreIncubation->ReactionStart Measurement Kinetic Measurement ReactionStart->Measurement DataAnalysis Data Analysis (IC50 Calculation) Measurement->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for a this compound inhibition assay.

Troubleshooting_Logic Problem Inconsistent Results CheckInhibitor Check this compound (Solubility, Concentration) Problem->CheckInhibitor CheckControls Review Controls (Vehicle, No Enzyme, Positive) CheckInhibitor->CheckControls CheckEnzyme Verify Enzyme Activity CheckControls->CheckEnzyme CheckConditions Assess Assay Conditions (pH, Temp, Reagents) CheckEnzyme->CheckConditions Resolved Problem Resolved CheckConditions->Resolved Success Persistent Issue Persists CheckConditions->Persistent Failure ContactSupport Contact Technical Support Persistent->ContactSupport

References

avoiding precipitation of Vermistatin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling and use of Vermistatin in aqueous solutions for experimental purposes. Given this compound's hydrophobic nature, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent and address precipitation issues, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guides

This section provides solutions to common problems encountered when preparing and using this compound in aqueous-based experiments.

Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media

  • Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium or aqueous buffer, a precipitate forms instantly. What is happening and how can I prevent this?

  • Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower. The DMSO is diluted, and the this compound is forced out of the solution, forming a precipitate.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific medium.
"Solvent Shock" Rapid dilution of the concentrated DMSO stock in a large volume of aqueous medium causes a sudden change in solvent polarity, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous medium. Add the this compound stock solution drop-wise while gently vortexing or swirling the medium to ensure gradual and even dispersion.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) aqueous solutions (e.g., cell culture media, buffers) for dilutions.
pH of the Aqueous Solution The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not widely available, the pH of your buffer could influence its solubility.If applicable to your experimental design, test the solubility of this compound in a range of physiologically relevant pH buffers (e.g., pH 6.5, 7.4, 8.0) to identify the optimal pH for solubility.

Issue 2: this compound Precipitates Over Time During an Experiment

  • Question: My this compound solution was initially clear, but after a few hours of incubation, I noticed a precipitate. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the experimental conditions.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial clear solution might have been a supersaturated, thermodynamically unstable state. Over time, the compound equilibrates by precipitating out.Re-evaluate the maximum soluble concentration. The highest concentration that remains clear over the entire experimental duration should be considered the maximum working concentration.
Temperature Fluctuations Repeated removal of culture vessels from a 37°C incubator can cause temperature cycling, which may decrease the solubility of this compound.Minimize the time that experimental vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
Interaction with Media Components This compound may interact with proteins (e.g., in serum) or salts in the medium over time, forming less soluble complexes.If possible, reduce the serum concentration in your cell culture medium. Prepare fresh this compound-containing media immediately before each experiment.
Evaporation of Media In long-term experiments, evaporation can increase the concentration of all components in the medium, potentially exceeding this compound's solubility limit.Ensure proper humidification of the incubator. For long-term studies, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing a this compound stock solution?

    • A1: Based on available data, 100% DMSO or methanol (B129727) are the recommended solvents for preparing high-concentration stock solutions of this compound.[1] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Q2: How should I store my this compound stock solution?

    • A2: Aliquot the high-concentration stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.

  • Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

    • A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

  • Q4: How can I determine the maximum soluble concentration of this compound in my specific aqueous medium?

    • A4: You can perform a solubility test by preparing a serial dilution of your this compound stock solution in your aqueous medium. Visually inspect for precipitation immediately and after a period equivalent to your experiment's duration. For a more quantitative assessment, you can measure the absorbance or light scattering of the solutions; an increase indicates precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays

This protocol describes a stepwise method to dilute a this compound stock solution in an aqueous medium to minimize precipitation.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.

  • Create an Intermediate Dilution (Optional but Recommended): For very high final concentrations, first dilute the 10 mM stock solution to 1 mM in 100% DMSO.

  • Pre-warm Aqueous Medium: Pre-warm your complete cell culture medium or aqueous buffer to 37°C.

  • Prepare the Final Working Solution:

    • To prepare a 10 µM working solution in 10 mL of medium from a 10 mM stock, you will need to add 10 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

    • Crucial Step: Add the 10 µL of this compound stock solution drop-wise to the 10 mL of pre-warmed medium while gently swirling or vortexing the medium. This gradual addition is key to preventing "solvent shock."

  • Final Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be used in your experiment.

Protocol 2: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines a common method to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in pre-warmed complete cell culture medium, following the procedure in Protocol 1. Also, prepare a vehicle control (medium with the highest final concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Data Presentation

While specific solubility data for this compound is not publicly available, researchers should systematically determine and record this for their experimental conditions. Below are template tables for presenting such data.

Table 1: Hypothetical Solubility of this compound in Different Aqueous Buffers

Buffer System pH Maximum Soluble Concentration (µM) Observation (at 24h)
Phosphate-Buffered Saline (PBS)7.45Clear Solution
Phosphate-Buffered Saline (PBS)7.410Precipitate Observed
MES Buffer6.58Clear Solution
TRIS Buffer8.03Clear Solution

Table 2: Hypothetical Effect of Co-Solvent (DMSO) on this compound Solubility in Cell Culture Medium (RPMI-1640 + 10% FBS)

Final DMSO Concentration (% v/v) Maximum Soluble this compound Concentration (µM) Observation (at 48h)
0.112Clear Solution
0.225Clear Solution
0.555Clear Solution
1.0>100Clear Solution

Visualizations

Vermistatin_Solution_Preparation_Workflow start Start: this compound Powder stock_prep Dissolve in 100% DMSO to create 10 mM stock start->stock_prep storage Aliquot and Store at -20°C to -80°C stock_prep->storage dilution Add stock drop-wise to pre-warmed medium while vortexing storage->dilution pre_warm Pre-warm Aqueous Medium to 37°C pre_warm->dilution check Visually Inspect for Precipitation dilution->check precipitate Precipitate Observed: Troubleshoot (e.g., lower concentration) check->precipitate Yes clear Clear Solution: Ready for Experiment check->clear No

Caption: Workflow for preparing this compound working solutions.

Cytotoxicity_Assay_Workflow seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells 3. Treat Cells with This compound seed_cells->treat_cells prepare_compound->treat_cells incubate 4. Incubate for Desired Duration treat_cells->incubate mtt_assay 5. Add MTT Reagent and Incubate incubate->mtt_assay solubilize 6. Add Solubilization Solution mtt_assay->solubilize read_plate 7. Read Absorbance at 570 nm solubilize->read_plate analyze_data 8. Analyze Data and Calculate Viability read_plate->analyze_data

Caption: General workflow for a cytotoxicity (MTT) assay.

References

interpreting complex dose-response curves of Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex dose-response curves and understanding the experimental application of Vermistatin.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and what are its key parameters?

A dose-response curve illustrates the relationship between the concentration of a drug (dose) and the magnitude of its effect (response).[1] The dose is typically plotted on the x-axis and the response on the y-axis. Key parameters derived from this curve include:

  • EC50/IC50: The concentration of a drug that produces 50% of the maximal effect (Effective Concentration 50) or inhibits a response by 50% (Inhibitory Concentration 50).[1]

  • Emax: The maximum effect produced by the drug.

  • Hill Slope: The steepness of the curve, which can indicate the cooperativity of the drug-receptor interaction.[1]

These parameters are crucial for determining a compound's potency and efficacy.

Q2: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the reason?

Non-sigmoidal dose-response curves, such as U-shaped or biphasic (hormetic) curves, can occur for various reasons. In a U-shaped curve, the response is optimal at intermediate doses and diminishes at very low and very high doses.[2] This phenomenon has been observed with some angiogenesis inhibitors.[2] Potential explanations for such complex curves include:

  • Multiple targets: this compound might interact with different cellular targets at different concentrations, leading to opposing effects.

  • Off-target effects: At higher concentrations, the compound may engage off-target molecules, causing effects that counteract the primary response.

  • Cellular homeostasis: Biological systems can adapt to perturbations, and these homeodynamic responses can lead to non-linear relationships between dose and effect.[3]

  • Experimental artifacts: Issues such as compound precipitation at high concentrations or cytotoxic effects in a proliferation assay can also distort the curve shape.

Q3: How do I select the optimal concentration of this compound for my experiments based on a complex dose-response curve?

For a standard sigmoidal curve, concentrations around the EC50/IC50 are often used. However, for a complex curve like a U-shaped one, the optimal concentration would be within the range that gives the desired maximal effect. It is crucial to empirically determine the dose-response relationship for your specific experimental model.[4] It is recommended to test a wide range of concentrations, including those on both sides of the peak effect, to fully characterize the compound's behavior.

Q4: What are the potential signaling pathways modulated by this compound, given its reported anticancer activity?

While specific pathways for this compound are not yet fully elucidated, natural bioactive compounds with anticancer properties often modulate signaling pathways that control cell proliferation, survival, and death.[5] Plausible pathways that could be affected by this compound include:

  • Apoptosis Pathways: Activation of caspases (like caspase-1, which this compound is reported to inhibit) and regulation of Bcl-2 family proteins.

  • Growth Factor Signaling: Inhibition of pathways like PI3K/Akt or RAS/RAF/MEK/ERK that are commonly overactive in cancer.[6]

  • Stress Response Pathways: Induction of endoplasmic reticulum (ER) stress or autophagy, which can lead to cell death in cancer cells.[7]

Further investigation using techniques like western blotting or reporter assays is necessary to identify the specific pathways modulated by this compound in your model system.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may lead to complex or unexpected results.

Issue Possible Cause Recommended Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors during drug dilution- Edge effects in microplates- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and prepare a master mix of diluted drug.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
U-shaped or biphasic dose-response curve - Compound precipitation at high concentrations- Off-target effects at high doses- Hormesis- Check the solubility of this compound in your culture medium.- Visually inspect the wells for precipitates under a microscope.- This may be a true biological effect. Consider follow-up experiments to investigate the mechanism.
No response or very low potency - Inactive compound- Incorrect drug concentration- Cell line is resistant to the compound- Verify the identity and purity of your this compound stock.- Prepare fresh dilutions for each experiment.- Test a wider range of concentrations.- Try a different cell line or a positive control compound to ensure the assay is working.
Inconsistent results across experiments - Variation in cell passage number or health- Different batches of reagents (e.g., serum)- Incubation time differences- Use cells within a defined passage number range.- Qualify new batches of critical reagents.- Use a precise timer for all incubation steps.

Hypothetical Data Presentation

The following tables present hypothetical data for this compound to illustrate how quantitative results can be structured.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hHill SlopeMax Inhibition (%)
Leukemia (K562)5.21.195
Breast Cancer (MCF-7)12.80.988
Colon Cancer (HCT116)8.51.392
Normal Fibroblasts (NHDF)> 50N/A< 10

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in K562 Cells (24h treatment)

ProteinConcentrationFold Change vs. Control
Cleaved Caspase-310 µM4.2
Bcl-210 µM0.4
Bax10 µM2.8

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.

2. Western Blot Analysis

This protocol is for detecting changes in protein expression in response to this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Culture treat_cells Treat Cells prep_cells->treat_cells prep_drug Prepare this compound Dilutions prep_drug->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability western Western Blot incubate->western caspase Caspase Activity Assay incubate->caspase dose_response Generate Dose-Response Curve viability->dose_response protein_exp Analyze Protein Expression western->protein_exp enzyme_act Measure Enzyme Activity caspase->enzyme_act

Caption: A typical experimental workflow for evaluating the in vitro effects of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound Receptor Stress Receptor This compound->Receptor induces stress Bax Bax Receptor->Bax activates Bcl2 Bcl-2 Receptor->Bcl2 inhibits CytoC Cytochrome C Bax->CytoC releases Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting_Flowchart start Unexpected Dose-Response Curve check_precipitate Check for Compound Precipitation start->check_precipitate check_replicates Assess Variability Between Replicates check_precipitate->check_replicates No solubility_issue Solubility Issue: Lower Max Concentration check_precipitate->solubility_issue Yes check_controls Review Positive/Negative Controls check_replicates->check_controls Low technique_issue High Variability: Refine Technique check_replicates->technique_issue High assay_issue Controls Failed: Troubleshoot Assay check_controls->assay_issue Failed true_effect All Checks OK: Likely a True Biological Effect check_controls->true_effect OK

Caption: A flowchart for troubleshooting unexpected dose-response curve results.

References

Technical Support Center: Controlling for Solvent Toxicity in Vermistatin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Vermistatin is a metabolite produced by Penicillium vermiculatum and specific, validated protocols for its use in cell-based assays are not widely published.[1][2] The following guidelines are based on best practices for controlling solvent toxicity with experimental compounds and fungal metabolites.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for this compound and similar fungal metabolites, and what are their recommended concentrations?

A1: this compound, a metabolite of Penicillium vermiculatum, is an organic compound that, like many fungal secondary metabolites, will likely require an organic solvent for solubilization for use in aqueous cell culture media.[1][5]

Commonly used solvents for these types of compounds include:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent due to its ability to dissolve a wide range of compounds.[3] For most cell lines, the final concentration in culture media should be kept at or below 0.5%, with some sensitive primary cells requiring concentrations as low as 0.1%.[6][7]

  • Ethanol (B145695) (EtOH): Another common solvent, generally less toxic than DMSO at higher concentrations.[3] It is recommended to keep the final concentration below 0.5%.[8]

  • Methanol (MeOH), Acetone, and Ethyl Acetate (EtOAc): These are also used for the extraction and solubilization of fungal metabolites.[4][9] However, their use in cell culture is less common than DMSO and ethanol due to higher volatility and potential for toxicity. If used, their final concentrations must be carefully determined.

Table 1: General Toxicity Thresholds of Common Solvents in Cell Culture

SolventGeneral Max Concentration (v/v)Notes
DMSO≤ 0.5%Some robust cell lines may tolerate up to 1%, but this must be verified.[6][8]
Ethanol≤ 0.5%Less toxic than DMSO for some cell types.[8]
MethanolMust be empirically determinedCan be toxic; requires careful titration.
AcetoneMust be empirically determinedHigh volatility and potential for toxicity.

Note: These are general guidelines. It is critical to determine the specific tolerance of your cell line.[8]

Q2: How can I assess the toxicity of the solvent on my cell line?

A2: To determine if your solvent is toxic at the concentration required for your experiment, you must perform a "vehicle-only" control. This involves treating your cells with the same final concentration of the solvent as your experimental groups.[8] A significant decrease in cell viability in this control group indicates that the solvent concentration is too high for your specific cell line.[8] It is best practice to perform a dose-response curve for the vehicle to determine the maximum non-toxic concentration.[8]

Q3: My solvent is showing toxicity at the required concentration. What are my options?

A3: If you observe toxicity in your solvent control, consider the following options:

  • Create a more concentrated stock of this compound: This will allow you to use a smaller volume of the stock solution to achieve your desired final concentration of this compound, thereby reducing the final concentration of the solvent in your cell culture.

  • Explore alternative solvents: Test the solubility of this compound in other, less toxic solvents like ethanol or polyethylene (B3416737) glycol (PEG).[10]

  • Use a co-solvent system: In some cases, a combination of solvents can improve solubility while minimizing the toxicity of a single solvent.[7]

  • Minimize incubation time: Reducing the exposure time of the cells to the solvent can sometimes mitigate toxic effects.[7]

Q4: What is the general workflow for a this compound experiment with a solvent toxicity control?

A4: A typical workflow involves several key steps to ensure that any observed effects are due to this compound and not the solvent. This includes determining the solvent's toxicity, preparing appropriate controls, and then running the experiment with the compound.

Troubleshooting Guides

Issue 1: High background toxicity in my negative control (solvent-only).

  • Potential Cause: The solvent concentration is too high for your specific cell line.[8]

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Double-check your calculations for the final solvent concentration in the culture medium.

    • Perform a Solvent Dose-Response: Conduct a cell viability assay with a range of solvent concentrations (e.g., 0.01% to 2%) to determine the maximum non-toxic concentration for your cell line.[8]

    • Reduce Solvent Concentration: If possible, prepare a more concentrated stock of this compound to lower the final solvent concentration.

    • Switch Solvents: If lowering the concentration is not feasible, test alternative, less toxic solvents.

Issue 2: Inconsistent results between experiments.

  • Potential Cause: Procedural inconsistencies or contamination.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent cell seeding densities, incubation times, and reagent preparation.

    • Check for Contamination: Test for mycoplasma and endotoxin (B1171834) contamination, which can affect cell health and cause inconsistent results.[8]

    • Use Fresh Reagents: Prepare fresh stock solutions of this compound and solvents regularly.

Issue 3: this compound appears less potent than expected.

  • Potential Cause: The solvent may be interfering with this compound's activity or the compound may have degraded.

  • Troubleshooting Steps:

    • Assess Solvent-Compound Interaction: While complex to test, consider if the solvent could be altering the chemical structure or bioavailability of this compound.

    • Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C in small aliquots) to prevent degradation from freeze-thaw cycles.[3]

    • Include a Positive Control: Use a compound with a known mechanism of action to validate the assay's performance.

Data Presentation

Table 2: Example Data from a Solvent (DMSO) Toxicity Assay

DMSO Concentration (v/v)Cell Viability (%)Standard Deviation
0% (Medium Only)1004.5
0.1%98.25.1
0.25%95.74.8
0.5%90.36.2
1.0%75.17.3
2.0%40.58.9

This table illustrates that for this hypothetical cell line, DMSO concentrations up to 0.5% have a minimal effect on cell viability, while concentrations of 1.0% and higher are significantly toxic.

Experimental Protocols

Protocol 1: Determining Solvent Toxicity using a Cell Viability Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Vehicle Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in complete culture medium. A typical range to test would be from 0.01% to 5% (v/v).[8]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no-vehicle" control (medium only).[8]

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).[8]

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.[8]

Protocol 2: this compound Treatment with Solvent Control

  • Stock Solution Preparation: Dissolve this compound in 100% of your chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Store in aliquots at -80°C.

  • Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve your desired final concentrations.

  • Vehicle Control Preparation: Prepare a parallel set of dilutions using only the solvent and culture medium. This ensures that each experimental concentration of this compound has a corresponding vehicle control with the identical final concentration of the solvent.[11]

  • Cell Treatment:

    • Treatment Wells: Add the prepared this compound working solutions to the designated wells.

    • Vehicle Control Wells: Add the corresponding solvent-only working solutions to the vehicle control wells.

    • Medium Only Control: Include a control group that receives only fresh medium to assess baseline cell health.

  • Incubation and Assay: Incubate the plate for the desired time period and then perform your chosen assay to measure the effects of this compound.

  • Data Analysis: Normalize the results of the this compound-treated wells to their corresponding vehicle control wells to account for any effects of the solvent.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Determine Max Non-Toxic Solvent Concentration B Prepare this compound Stock Solution A->B C Prepare Serial Dilutions (this compound & Solvent-Only) B->C E Treat Cells: - Medium Only - Solvent Control - this compound C->E D Seed Cells in Multi-Well Plate D->E F Incubate for Desired Duration E->F G Perform Assay (e.g., Viability, Signaling) F->G H Read Assay Results G->H I Normalize this compound Data to Solvent Control Data H->I J Determine True Effect of this compound I->J

Caption: Experimental workflow for controlling solvent toxicity.

G cluster_solv cluster_contam cluster_cell start High Toxicity in Solvent Control? check_calc Recalculate Final Solvent Concentration start->check_calc Yes myco_test Test for Mycoplasma start->myco_test No run_curve Run Solvent Dose-Response Curve check_calc->run_curve switch_solv Test Alternative Solvents run_curve->switch_solv endo_test Test for Endotoxin myco_test->endo_test passage Check Cell Passage Number endo_test->passage media Verify Media Components passage->media

Caption: Troubleshooting high background toxicity.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene This compound This compound This compound->KinaseB Inhibition Solvent Solvent Solvent->KinaseA Off-target Activation? Solvent->Gene Altered Expression?

Caption: Potential solvent interference in a signaling pathway.

References

standardizing protocols for Vermistatin research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Vermistatin. The protocols and data presented are standardized to facilitate reproducible and comparable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: What is the stability of this compound in solution?

A2: this compound stock solutions in DMSO are stable for several months when stored at -20°C or -80°C and protected from light. For working solutions diluted in aqueous media, it is best to prepare them fresh for each experiment to ensure consistent activity.

Q3: Does this compound have known cellular targets?

A3: While research is ongoing, preliminary studies suggest that this compound and its analogs may exhibit anti-cancer properties.[1][2] One study has pointed towards the potential for this compound to act as a caspase-1 inhibitor in specific leukemia cell lines.[1] A common mechanism for anti-cancer compounds involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt pathway.

Q4: Are there any known issues with autofluorescence when using this compound in fluorescence-based assays?

A4: There is currently no widely reported data on the autofluorescence of this compound. However, as with any novel compound, it is prudent to run a control with the compound alone (without fluorescent dyes) to check for any intrinsic fluorescence at the excitation and emission wavelengths used in your assay (e.g., in flow cytometry or fluorescence microscopy).

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour treatment period. These values are provided as an example for experimental design and data comparison.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
HeLaCervical Cancer22.5
A549Lung Cancer35.8
JurkatT-cell Leukemia8.9

Experimental Protocols and Troubleshooting

Cell Viability (CCK-8/MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3][4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4][5]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3][6] Afterwards, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[3][6]

  • Absorbance Measurement: Read the absorbance at 450 nm for CCK-8[4][5] or 570 nm for MTT using a microplate reader.[3]

Troubleshooting Guide: Cell Viability Assays

ProblemPotential Cause(s)Suggested Solution(s)
High background in blank wells Contamination of the medium or reagents.[3]Use fresh, sterile medium and reagents.[3] Filter sterilize solutions if necessary.
High turbidity of the cell suspension.Ensure a single-cell suspension before seeding. Consider using a reference wavelength (e.g., 600 nm) to subtract background absorbance.[5]
Inconsistent results between replicates Uneven cell seeding.Ensure proper mixing of the cell suspension before and during seeding.
Pipetting errors.Calibrate pipettes regularly. Use fresh tips for each replicate.
Edge effects in the 96-well plate.Fill the outer wells with sterile PBS or medium to maintain humidity and minimize evaporation from the experimental wells.[3]
Low signal or small dynamic range Cell seeding density is too low or too high.[3]Optimize the cell seeding density for your specific cell line and the duration of the experiment.
Incubation time with the reagent is too short.Increase the incubation time with CCK-8 or MTT, ensuring it is within the recommended range.
The compound has degraded.Prepare fresh dilutions of this compound for each experiment.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 treat Treat cells with this compound incubate1->treat prep_verm Prepare this compound dilutions incubate2 Incubate for 24/48/72h treat->incubate2 add_reagent Add CCK-8 or MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure absorbance incubate3->read

A typical workflow for assessing cell viability after this compound treatment.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic method like an EDTA-based dissociation solution to preserve membrane integrity.[7] Collect both the cells in the supernatant and the detached cells to include all apoptotic populations.

  • Washing: Wash the cells once with cold 1X PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI).[7]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]

Troubleshooting Guide: Apoptosis Assay

ProblemPotential Cause(s)Suggested Solution(s)
High percentage of necrotic cells (Annexin V+/PI+) in the negative control Harsh cell handling during harvesting.[9]Use a gentle detachment method for adherent cells (e.g., Accutase or EDTA instead of Trypsin).[9] Avoid excessive vortexing or pipetting.
Cells are over-confluent or unhealthy before treatment.[9]Use cells in the logarithmic growth phase and ensure they are not overly dense before starting the experiment.
Weak or no Annexin V signal in the positive control/treated sample Insufficient drug concentration or treatment time.[9]Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis.
Loss of apoptotic cells in the supernatant.Always collect the culture supernatant along with the adherent cells, as late apoptotic cells may detach.[9]
Presence of EDTA in buffers.Annexin V binding is calcium-dependent. Use EDTA-free PBS and binding buffer.[8][9]
Poor separation between cell populations Incorrect settings on the flow cytometer.Set up proper compensation and voltage settings using single-stained positive controls.
Delayed analysis after staining.Analyze samples as soon as possible after the staining procedure to prevent progression of apoptosis.[7]

Logical Troubleshooting for Apoptosis Assays

G start Problem: High Necrosis in Control q1 Were cells handled gently? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were cells healthy and sub-confluent? a1_yes->q2 s1 Solution: Use gentle detachment methods and avoid harsh pipetting. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were EDTA-free buffers used? a2_yes->q3 s2 Solution: Use log-phase cells and optimize seeding density. a2_no->s2 a3_no No q3->a3_no s3 Solution: Ensure all buffers are Ca2+ compatible for Annexin V binding. a3_no->s3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits This compound This compound This compound->Akt Inhibits

References

Technical Support Center: Overcoming Resistance to Vermistatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Vermistatin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

A1: this compound is a metabolite produced by the fungus Penicillium vermiculatum.[1] Published research has identified it as an inhibitor of caspase-1, and it has been shown to target specific leukemia cell lines.[1] Caspase-1 is a key component of the inflammasome and is involved in processing pro-inflammatory cytokines. Its role in cancer is complex and can be context-dependent, but its inhibition by this compound suggests a potential mechanism for inducing cancer cell death.

Q2: My cancer cell line appears to be resistant to this compound. What are the potential reasons?

A2: Resistance to anti-cancer agents is a common phenomenon and can be intrinsic (pre-existing) or acquired (developed over time with exposure). Potential reasons for this compound resistance include:

  • Alterations in the Target Pathway: Mutations or altered expression of caspase-1 or other proteins in the inflammasome pathway could prevent this compound from effectively binding to its target.

  • Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating others that promote survival and proliferation.[2] Common pathways involved in drug resistance include the PI3K/Akt, MAPK, and Wnt/β-catenin signaling pathways.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][4]

  • Enhanced DNA Repair Mechanisms: Although less directly linked to a caspase-1 inhibitor, enhanced DNA repair capabilities can contribute to general drug resistance.[2]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Mcl-1), can prevent the cell from undergoing programmed cell death even when the primary drug target is inhibited.[5][6]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most common method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) value. A significant increase in the IC50 of your experimental cell line compared to the parental, sensitive cell line is a clear indicator of resistance. This is typically done using a cell viability assay.

Q4: What are some strategies to overcome this compound resistance?

A4: Overcoming drug resistance often involves a multi-pronged approach:

  • Combination Therapy: Combining this compound with other anti-cancer agents that target different pathways can be effective. For example, using an inhibitor of a known survival pathway (e.g., a PI3K inhibitor) or a standard chemotherapeutic agent.

  • Inhibition of Drug Efflux Pumps: Co-administration of this compound with an ABC transporter inhibitor could increase its intracellular concentration.

  • Targeting Apoptosis: Using agents that inhibit anti-apoptotic proteins (e.g., Bcl-2 inhibitors) may sensitize resistant cells to this compound.

  • Epigenetic Modulation: The use of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, can sometimes re-sensitize resistant cells to treatment.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Problem ID Issue Potential Causes Troubleshooting Steps
VER-RES-01 High IC50 value or no significant decrease in cell viability with increasing this compound concentration. 1. Intrinsic or acquired resistance of the cell line. 2. Sub-optimal experimental conditions. 3. Inactive this compound compound.1. Confirm Resistance: Compare the IC50 value to a known sensitive cell line, if available. 2. Optimize Assay: Extend the incubation time (e.g., 48h, 72h) to allow for a sufficient response. Optimize cell seeding density. 3. Verify Compound Activity: Test the compound on a sensitive cell line. Ensure proper storage and handling of the this compound stock solution.
VER-RES-02 Initial sensitivity to this compound followed by a rebound in cell growth. 1. Selection of a pre-existing resistant subpopulation of cells. 2. Development of acquired resistance over the course of the experiment.1. Clonal Analysis: Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Time-Course Analysis: Monitor cell viability at multiple time points to understand the dynamics of the response. 3. Combination Treatment: Introduce a second agent after the initial this compound treatment to target the emerging resistant population.
VER-ASSAY-01 High variability between replicate wells in cell viability assays. 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors during reagent addition.1. Improve Seeding Technique: Ensure a homogenous cell suspension and use a consistent pipetting technique. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with media without cells. 3. Careful Reagent Handling: Use a multichannel pipette for reagent addition and ensure complete mixing in each well.
VER-ASSAY-02 Unexpected results or artifacts in the cell viability assay. 1. Interference of this compound with the assay chemistry (e.g., reduction of MTT or resazurin). 2. Solvent (e.g., DMSO) toxicity at higher concentrations.1. Run a Cell-Free Control: Add this compound to media without cells to check for direct interaction with the assay reagents. 2. Use an Alternative Assay: Switch to an orthogonal method, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B). 3. Solvent Control: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cancer cell growth using a colorimetric cell viability assay (e.g., MTT or XTT).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization buffer to each well and mix gently.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Development of a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure.

Materials:

  • Parental cancer cell line (sensitive to this compound)

  • Complete cell culture medium

  • This compound stock solution

  • Tissue culture flasks

Procedure:

  • Initial Exposure:

    • Determine the initial IC20-IC30 concentration of this compound for the parental cell line from a previously generated dose-response curve.

    • Culture the parental cells in complete medium containing this sub-lethal concentration of this compound.

  • Dose Escalation:

    • Monitor the cells for recovery of proliferation. Once the cells are growing steadily, subculture them and increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

    • Repeat this process of gradual dose escalation. This may take several months.

  • Resistance Confirmation:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by performing an IC50 determination assay as described in Protocol 1.

    • Compare the IC50 of the newly developed resistant cell line to that of the parental cell line.

  • Cell Line Maintenance and Cryopreservation:

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.

    • Cryopreserve aliquots of the resistant cells at various passages.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential this compound Resistance Mechanisms cluster_1 Resistance Pathways This compound This compound Caspase1 Caspase-1 This compound->Caspase1 Inhibits Inflammation Inflammation/ Pyroptosis Caspase1->Inflammation Mediates CellDeath Cell Death Inflammation->CellDeath DrugEfflux Increased Drug Efflux (e.g., MDR1) DrugEfflux->this compound Reduces intracellular concentration SurvivalPathways Upregulated Survival Pathways (PI3K/Akt, MAPK) SurvivalPathways->CellDeath Inhibits AntiApoptosis Anti-Apoptotic Proteins (e.g., Mcl-1) AntiApoptosis->CellDeath Inhibits

Caption: Potential mechanisms of action and resistance to this compound.

G cluster_0 Workflow for Investigating this compound Resistance Start Start with Sensitive Cell Line IC50 Determine Baseline IC50 Start->IC50 DevelopResistance Develop Resistant Cell Line (Continuous Exposure) IC50->DevelopResistance ConfirmResistance Confirm Resistance (New IC50) DevelopResistance->ConfirmResistance Characterize Characterize Resistance Mechanism (e.g., Western Blot, qPCR) ConfirmResistance->Characterize Overcome Test Strategies to Overcome Resistance (Combination Therapy) Characterize->Overcome End Analysis and Conclusion Overcome->End

Caption: Experimental workflow for studying this compound resistance.

References

Validation & Comparative

Validating the Anticancer Activity of Vermistatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of Vermistatin, a metabolite produced by the fungus Penicillium vermiculatum, with a focus on its potential as a therapeutic agent. This document summarizes available data on its efficacy, outlines key experimental protocols for its validation, and explores its mechanism of action through signaling pathways.

Executive Summary

This compound and its analogues have demonstrated potential as anticancer agents, with studies indicating selective activity against leukemia cell lines. As a known inhibitor of caspase-1, this compound's mechanism of action is linked to the induction of apoptosis, a critical pathway in cancer therapy. This guide presents a comparative analysis of this compound's cytotoxic effects and provides the necessary experimental frameworks for its further investigation and validation.

Performance Comparison: Cytotoxicity Against Cancer Cell Lines

While specific quantitative data for this compound's anticancer activity remains limited in publicly available literature, a closely related analogue, penisimplicissin , has shown selective activity against leukemia cell lines in the National Cancer Institute's (NCI) 60 human cell line screen.[1][2] To provide a framework for comparison, this section presents hypothetical IC50 values for this compound against common leukemia cell lines, juxtaposed with the established chemotherapeutic agent, Doxorubicin. Researchers are encouraged to generate experimental data to validate and expand upon this comparative table.

CompoundCell LineCancer TypeIC50 (µM) - 48h
This compound (Hypothetical) HL-60 Acute Promyelocytic Leukemia[Data to be determined]
K-562 Chronic Myelogenous Leukemia[Data to be determined]
MOLT-4 Acute Lymphoblastic Leukemia[Data to be determined]
JURKAT Acute T-cell Leukemia[Data to be determined]
Doxorubicin HL-60 Acute Promyelocytic Leukemia0.01 - 0.1
K-562 Chronic Myelogenous Leukemia0.05 - 0.5
MOLT-4 Acute Lymphoblastic Leukemia0.01 - 0.2
JURKAT Acute T-cell Leukemia0.02 - 0.3

Note: The IC50 values for Doxorubicin are approximate ranges gathered from various studies and can vary based on experimental conditions. The IC50 values for this compound are placeholders and need to be determined experimentally.

Key Experimental Protocols

To validate the anticancer activity of this compound and generate the data required for the comparison table above, the following key experiments are recommended:

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., HL-60, K-562, MOLT-4, JURKAT) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Leukemia Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H G cluster_apoptosis Apoptosis Detection by Flow Cytometry untreated Untreated Cells (Live) early Early Apoptosis (Annexin V+) untreated->early This compound Treatment late Late Apoptosis (Annexin V+/PI+) early->late necrotic Necrosis (PI+) late->necrotic G cluster_pathway Proposed Signaling Pathway of this compound This compound This compound Caspase1 Caspase-1 This compound->Caspase1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces (Alternative Pathway) Inflammation Pro-inflammatory Cytokines Caspase1->Inflammation Promotes Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis Induces

References

Unraveling the Antiviral Action of Vermistatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the antiviral mechanism of Vermistatin, a funicone-like compound derived from fungi. Through a detailed comparison with other antiviral agents and an in-depth look at its mechanism of action, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its therapeutic potential.

Executive Summary

This compound has demonstrated notable antiviral activity, particularly against coronaviruses. Its primary mechanism involves the inhibition of the host's Aryl hydrocarbon Receptor (AhR), a key cellular pathway that many viruses exploit to facilitate their replication and evade the immune system. This guide presents a comparative analysis of this compound's efficacy alongside Penisimplicissin, a structurally similar compound, the specific AhR inhibitor CH223191, and the clinically relevant antiviral agent GS-441524 (the active metabolite of Remdesivir).

Comparative Antiviral Efficacy

The antiviral potential of this compound and its comparators has been quantified through in vitro studies. The following table summarizes their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) against relevant coronaviruses. Lower values indicate higher potency.

CompoundVirusCell LineIC50 / EC50 (µM)Reference
This compound Canine Coronavirus (CCoV)A72 (Canine Fibrosarcoma)IC50: 4.2556[1]
PenisimplicissinCanine Coronavirus (CCoV)A72 (Canine Fibrosarcoma)IC50: 4.9562[1]
CH223191Bovine Coronavirus (BCoV)MDBK (Madin-Darby Bovine Kidney)IC50: 6.2893
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFK (Crandell Rees Feline Kidney)EC50: 0.78[2]

Mechanism of Action: Inhibition of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Recent studies have illuminated the role of the Aryl hydrocarbon Receptor (AhR) as a proviral host factor for a range of viruses, including coronaviruses. Upon viral infection, the AhR signaling pathway can be activated, leading to a suppression of the host's innate immune response, particularly the Type I Interferon (IFN-I) pathway. This creates a more favorable environment for viral replication.

This compound exerts its antiviral effect by inhibiting this pathway. By blocking AhR activation, this compound helps to restore the host's natural antiviral defenses, leading to a reduction in viral replication and yield.[1]

Vermistatin_Antiviral_Mechanism cluster_virus_entry Viral Infection cluster_host_cell Host Cell cluster_intervention Therapeutic Intervention Coronavirus Canine Coronavirus (CCoV) AhR Aryl Hydrocarbon Receptor (AhR) Coronavirus->AhR Activates ARNT ARNT AhR->ARNT Binds AhR_complex AhR-ARNT Complex AhR->AhR_complex ARNT->AhR_complex XRE Xenobiotic Response Element (XRE) AhR_complex->XRE Binds to Proviral_Genes Proviral Gene Expression (e.g., suppressed IFN-I response) XRE->Proviral_Genes Induces Viral_Replication Increased Viral Replication Proviral_Genes->Viral_Replication This compound This compound This compound->AhR Inhibits

Caption: Antiviral mechanism of this compound via AhR pathway inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is used to determine the cytotoxicity of the antiviral compounds and to assess the viability of cells post-infection.

  • Cell Preparation: Seed A72 canine fibrosarcoma cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or other test compounds for a predetermined period (e.g., 24-48 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Cell Harvesting: Detach the cells from the plate using trypsin-EDTA.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Viral Yield Reduction Assay (RT-qPCR)

This assay quantifies the amount of viral RNA produced in the presence of an antiviral compound, providing a measure of its inhibitory effect on viral replication.

  • Infection: Seed A72 cells in 24-well plates. Once confluent, infect the cells with Canine Coronavirus (CCoV) at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing different concentrations of the antiviral compound.

  • Incubation: Incubate the plates for 48 hours to allow for viral replication.

  • RNA Extraction: Harvest the cell culture supernatant and extract viral RNA using a commercial RNA extraction kit.

  • RT-qPCR: Perform a one-step real-time reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and a probe specific for a conserved region of the CCoV genome, such as the membrane (M) gene.

    • Forward Primer (M gene): (Example) 5'-GTTGTAGTCTATGCTCATTCACC-3'

    • Reverse Primer (M gene): (Example) 5'-ACAACTCCATTGTTGACACC-3'

  • Quantification: Use a standard curve of known viral RNA concentrations to quantify the viral copy number in each sample. The reduction in viral yield is calculated by comparing the viral RNA levels in treated versus untreated infected cells.

Western Blot for Viral Nucleocapsid (NP) Protein

This technique is used to detect and quantify the expression of a specific viral protein, in this case, the nucleocapsid (NP) protein of CCoV, to confirm the inhibition of viral protein synthesis.

  • Sample Preparation: Following infection and treatment as described in the viral yield reduction assay, lyse the A72 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the CCoV nucleocapsid protein (e.g., mouse anti-CCoV NP monoclonal antibody).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of NP protein.

Experimental and Logical Workflow

The process of confirming the antiviral mechanism of a compound like this compound follows a logical progression from initial screening to mechanistic studies.

Antiviral_Testing_Workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (e.g., Trypan Blue) Antiviral_Assay Antiviral Activity Assay (e.g., CPE reduction) Cytotoxicity->Antiviral_Assay Determine non-toxic concentrations IC50_EC50 Determine IC50/EC50 Values Antiviral_Assay->IC50_EC50 Provides data for Viral_Yield Viral Yield Reduction Assay (RT-qPCR) IC50_EC50->Viral_Yield Protein_Expression Viral Protein Expression (Western Blot) IC50_EC50->Protein_Expression Pathway_Analysis Signaling Pathway Analysis (e.g., AhR inhibition) Viral_Yield->Pathway_Analysis Confirm antiviral effect Protein_Expression->Pathway_Analysis Confirm antiviral effect Time_of_Addition Time-of-Addition Assay Pathway_Analysis->Time_of_Addition Elucidate target step Binding_Assay Enzymatic/Binding Assays Time_of_Addition->Binding_Assay Identify specific target

Caption: A generalized workflow for antiviral drug discovery and mechanism confirmation.

Conclusion

This compound presents a promising avenue for the development of novel antiviral therapies, particularly for coronaviruses. Its mechanism of action, centered on the inhibition of the host's Aryl hydrocarbon Receptor, offers a host-directed therapeutic strategy that could be less susceptible to the development of viral resistance. The comparative data presented in this guide underscores its potential, while the detailed experimental protocols provide a framework for further investigation and validation by the scientific community. Continued research into this compound and other AhR inhibitors is warranted to fully elucidate their therapeutic utility.

References

A Comparative Analysis of the Antiviral Activities of Vermistatin and Penisimplicissin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antiviral agents, two fungal metabolites, vermistatin (B192645) and penisimplicissin, have demonstrated promising activity against coronaviruses. A recent study provides a head-to-head comparison of these two funicone-like compounds, revealing differences in their potency and offering insights into their mechanism of action. This guide synthesizes the available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Penisimplicissin

FeatureThis compoundPenisimplicissin
Antiviral Activity Effective against Canine Coronavirus (CCoV)More active than this compound against CCoV
Effective Non-Toxic Dose 1 µM in A72 cells[1]0.5 µM in A72 cells[1]
Cytotoxicity (IC50) in A72 cells 4.2556 µM[1]4.9562 µM[1]
Proposed Mechanism of Action Inhibition of Aryl Hydrocarbon Receptor (AhR), Lysosome AlkalinizationInhibition of Aryl Hydrocarbon Receptor (AhR), Lysosome Alkalinization

Antiviral Efficacy Against Canine Coronavirus

Research conducted on the canine fibrosarcoma cell line (A72) infected with Canine Coronavirus (CCoV) has shown that both this compound and penisimplicissin possess antiviral properties. However, penisimplicissin was found to be more active at a lower concentration.[1]

The study demonstrated that at non-toxic doses of 1 µM for this compound and 0.5 µM for penisimplicissin, both compounds led to an increase in the viability of CCoV-infected cells and improved cellular morphology.[1] Furthermore, treatment with these compounds resulted in a significant decrease in virus yield and a reduction in the expression of the viral nucleocapsid protein (NP).[1]

The difference in their antiviral activities may be attributed to their molecular structures. Penisimplicissin has a methyl group, while this compound has a propenyl group attached to the γ-pyrone ring, suggesting this site is crucial for their antiviral effects.[1]

Proposed Mechanism of Action

The antiviral action of both this compound and penisimplicissin appears to be multifaceted, primarily involving the modulation of host cellular pathways.

Inhibition of the Aryl Hydrocarbon Receptor (AhR)

Coronaviruses, including CCoV, have been shown to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, to facilitate their replication.[1] Both this compound and penisimplicissin were observed to cause a strong inhibition of AhR expression during CCoV infection.[1] The blocking of AhR is a promising antiviral strategy, as it can interfere with the virus's ability to replicate.[1]

AhR_Inhibition_Pathway cluster_virus Coronavirus Infection cluster_cell Host Cell cluster_compounds Antiviral Compounds Virus CCoV AhR Aryl Hydrocarbon Receptor (AhR) Virus->AhR Activates ARNT ARNT AhR->ARNT Dimerizes with AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Viral_Replication Viral Replication XRE->Viral_Replication Promotes Compounds This compound or Penisimplicissin Compounds->AhR Inhibits Lysosome_Alkalinization_Pathway cluster_virus_entry Viral Entry cluster_cell_process Cellular Process cluster_compounds Antiviral Compounds Virus Coronavirus Endosome Endosome Virus->Endosome Endocytosis Fusion Endosome-Lysosome Fusion Endosome->Fusion Lysosome Lysosome (Acidic pH) Lysosome->Fusion Uncoating Viral Uncoating & Genome Release Fusion->Uncoating Triggers Compounds This compound or Penisimplicissin Alkalinization Lysosome Alkalinization Compounds->Alkalinization Alkalinization->Lysosome Causes Alkalinization->Uncoating Inhibits Cytotoxicity_Assay_Workflow A72_Cells A72 Cell Monolayer Treatment Treat with this compound or Penisimplicissin (Various Concentrations) A72_Cells->Treatment Incubation Incubate 48 hours Treatment->Incubation Trypan_Blue Stain with Trypan Blue Incubation->Trypan_Blue Counting Count Viable and Non-viable Cells (Hemocytometer) Trypan_Blue->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc

References

A Comparative Analysis of Funicone-Like Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of funicone-like compounds and their alternatives, supported by experimental data.

Funicone-like compounds are a class of polyketides produced by fungi, primarily from the genera Talaromyces and Penicillium.[1][2][3] These compounds are characterized by a core structure featuring a γ-pyrone ring linked to an α-resorcylic acid nucleus.[2][4] Structural variations on this backbone give rise to a diverse family of molecules with a wide range of biological activities, making them promising candidates for drug discovery. This guide provides a comparative analysis of their biological performance, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activities

The biological activities of funicone-like compounds are diverse, with significant potential in antifungal, antiviral, and anticancer applications. The following tables summarize the quantitative data available for representative funicone-like compounds.

Table 1: Antifungal Activity of Funicone-Like Compounds

CompoundFungal SpeciesMIC (µg/mL)Reference
3-O-methylfuniconeRhizoctonia solani100[1]
3-O-methylfuniconeAlternaria alternata100[1]
3-O-methylfuniconeCylindrocladium scoparium100[1]
3-O-methylfuniconeFusarium solani100[1]
FuniconeAspergillus fumigatusFungitoxic (paper disc)[1]
9,14-epoxy-11-deoxyfuniconeAspergillus nigerLow fungitoxic activity[1]

Table 2: Cytotoxicity of Funicone-Like Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PenifupyroneA549 (Lung carcinoma)27.6[4]
PenifupyroneHeLa (Cervical cancer)35.2[4]
PenifupyroneHepG2 (Hepatocellular carcinoma)41.8[4]
PenifupyroneMCF-7 (Breast cancer)23.5[4]

Table 3: Antiviral Activity of Funicone-Like Compounds

CompoundVirusCell LineEC50 (µM)Reference
3-O-methylfuniconeCanine Coronavirus (CCoV)A72Not specified, but showed activity[5]
VermistatinCanine Coronavirus (CCoV)A72Non-toxic at 1 µM with antiviral effect[5][6]
PenisimplicissinCanine Coronavirus (CCoV)A72Non-toxic at 0.5 µM with antiviral effect[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of funicone-like compounds. Below are protocols for key experiments cited in the literature.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of funicone-like compounds against filamentous fungi.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is evident.

    • Harvest the spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a concentration of 0.4 x 10´ to 5 x 10´ CFU/mL using a spectrophotometer or hemocytometer.

  • Preparation of Drug Dilutions:

    • Dissolve the funicone-like compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of twofold dilutions of the compound in RPMI 1640 medium buffered with MOPS to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Dispense 100 µL of each drug dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the adjusted fungal inoculum to each well.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.[7] The endpoint can be determined visually or by using a spectrophotometric reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a density of 5 x 10³ to 1 x 10´ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the funicone-like compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a solvent control (e.g., DMSO) and a medium-only control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[10][11][12]

Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay determines the ability of a compound to inhibit the replication of a virus in a host cell line.[6][13]

  • Cell Seeding and Infection:

    • Seed a suitable host cell line (e.g., A72 for Canine Coronavirus) in a 24-well plate and grow to confluence.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment:

    • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add fresh culture medium containing different concentrations of the funicone-like compound to the wells.

    • Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 48 hours).

  • Virus Quantification:

    • After incubation, harvest the cell culture supernatant.

    • Quantify the amount of progeny virus in the supernatant using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Data Analysis:

    • Calculate the percentage of viral yield reduction for each compound concentration compared to the virus-only control.

    • The EC50 value, the concentration of the compound that reduces the viral yield by 50%, can be determined from a dose-response curve.[14][15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the study of funicone-like compounds.

experimental_workflow cluster_discovery Compound Discovery & Isolation cluster_screening Biological Screening cluster_advanced Advanced Characterization cluster_development Drug Development start Fungal Strain Selection (e.g., Talaromyces sp.) fermentation Fermentation & Culturing start->fermentation extraction Extraction of Secondary Metabolites fermentation->extraction purification Purification & Isolation (e.g., Chromatography) extraction->purification antifungal Antifungal Assays (MIC Determination) purification->antifungal antiviral Antiviral Assays (EC50 Determination) purification->antiviral cytotoxicity Cytotoxicity Assays (IC50 Determination) purification->cytotoxicity moa Mechanism of Action Studies antifungal->moa antiviral->moa cytotoxicity->moa signaling Signaling Pathway Analysis moa->signaling animal In Vivo Animal Models signaling->animal lead_opt Lead Optimization animal->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Experimental workflow for the discovery and development of funicone-like compounds.

signaling_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase funicone Funicone-like Compound bcl2 Bcl-2 Family (e.g., Bax, Bak) funicone->bcl2 Induces cytochrome_c Cytochrome c Release bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

References

Unveiling the Structure-Activity Relationship of Vermistatin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of vermistatin (B192645) and its analogs reveals key structural modifications that influence their biological activity, particularly their cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

This compound, a metabolite produced by the fungus Penicillium vermiculatum, and its analogs have garnered interest in the scientific community for their potential therapeutic applications. Notably, the structural analog penisimplicissin has been recognized for its anticancer properties. Furthermore, a class of this compound analogs known as penicidones, where the γ-pyrone ring is replaced by a γ-pyridone nucleus, have demonstrated moderate cytotoxicity against a range of human cancer cell lines, including KB (human mouth epidermal carcinoma), K562 (human bone marrow chronic myelogenous leukemia), HeLa (human cervical cancer), and SW1116 (human colon cancer).

Comparative Analysis of Cytotoxic Activity

To elucidate the structure-activity relationship (SAR) of this compound analogs, a comparative analysis of their cytotoxic effects is crucial. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of key analogs against various cancer cell lines.

CompoundCore Structure ModificationCell LineIC50 (µM)
This compound γ-pyrone ring-Data not available
Penisimplicissin γ-pyrone ring-Data not available
Penicidones γ-pyridone ringKB, K562, HeLa, SW1116Moderate cytotoxicity (specific IC50 values not yet published in detail)

Note: While reports indicate the cytotoxic potential of penisimplicissin and penicidones, specific IC50 values from comprehensive SAR studies are not yet widely available in the public domain. The term "moderate cytotoxicity" is based on existing literature.

The key structural difference between this compound/penisimplicissin and the penicidone class of analogs lies in the heterocyclic ring system. The replacement of the oxygen atom in the γ-pyrone ring with a nitrogen atom to form a γ-pyridone ring in penicidones appears to be a critical determinant of their cytotoxic activity. Further research with a broader range of structurally diverse analogs is necessary to delineate the precise impact of various substitutions on the core scaffold on their anticancer potency.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs is typically performed using standard in vitro cell-based assays. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining cytotoxicity.

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., KB, K562, HeLa, SW1116) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the this compound analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Involvement: The Aryl Hydrocarbon Receptor (AhR)

Emerging evidence suggests that the biological activities of this compound and its analogs may be mediated, at least in part, through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes, including cell growth, differentiation, and apoptosis. In the context of antiviral activity, this compound has been shown to inhibit the expression of AhR. This interaction could also be relevant to its potential anticancer effects, as the AhR pathway is increasingly recognized as a player in tumorigenesis.

The following diagram illustrates the canonical AhR signaling pathway, which may be modulated by this compound analogs.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Analog AhR_complex AhR-Hsp90-XAP2-p23 complex Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Heterodimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, p21, p27) XRE->Target_Genes Initiates Biological_Response Cell Cycle Arrest, Apoptosis Target_Genes->Biological_Response Leads to

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Upon binding of a ligand, such as a this compound analog, the AhR complex translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes that can lead to cellular responses such as cell cycle arrest and apoptosis. Further investigation is required to fully elucidate the specific downstream targets of AhR activation by this compound analogs and their precise role in mediating the observed cytotoxicity.

A Comparative Analysis of the Biological Activities of Vermistatin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological effects of vermistatin (B192645) and its derivatives. This document provides a quantitative comparison of their α-glucosidase inhibitory and antiviral activities, supported by detailed experimental protocols and visual diagrams of the methodologies.

This compound, a metabolite produced by various fungi, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities. These compounds have demonstrated potential as enzyme inhibitors and antiviral agents. This guide offers an objective comparison of the biological performance of several this compound derivatives, presenting key experimental data in a structured format to facilitate analysis and future research.

Quantitative Comparison of Biological Activities

The biological activities of this compound and its derivatives have been evaluated through various in vitro assays. The following tables summarize the quantitative data for their α-glucosidase inhibitory and antiviral effects.

α-Glucosidase Inhibitory Activity

The α-glucosidase inhibitory potential of this compound and its analogs was assessed to determine their efficacy in inhibiting this key enzyme involved in carbohydrate metabolism. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

CompoundIC50 (µM)[1][2]
6-demethylpenisimplicissin9.5 ± 1.2
2''-epihydroxydihydrothis compound8.0 ± 1.5

Table 1: α-Glucosidase inhibitory activity of this compound derivatives. Lower IC50 values indicate greater inhibitory potency.

Antiviral Activity against Canine Coronavirus

The antiviral efficacy of this compound and penisimplicissin was evaluated against canine coronavirus (CCoV) in A72 cells. The IC50 values, representing the concentration required to inhibit 50% of the viral cytopathic effect, are detailed in Table 2.

CompoundTarget VirusCell LineIC50 (µM)[3]
This compoundCanine Coronavirus (CCoV)A724.2556
PenisimplicissinCanine Coronavirus (CCoV)A724.9562

Table 2: Antiviral activity of this compound and Penisimplicissin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own investigations.

α-Glucosidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8).

  • Prepare various concentrations of the test compounds (this compound derivatives) and a positive control (e.g., acarbose).

  • In a 96-well plate, add the enzyme solution to wells containing the test compounds or the positive control.

  • Incubate the plate for a specific period at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate pNPG to each well.

  • Incubate the plate for another set period.

  • Stop the reaction by adding a solution such as sodium carbonate.

  • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4][5][6][7][8]

Antiviral Activity Assay against Canine Coronavirus (CCoV)

This assay evaluates the ability of compounds to inhibit the replication of canine coronavirus in a susceptible cell line.

Principle: The assay is based on the reduction of the cytopathic effect (CPE) of the virus on the host cells in the presence of the test compound. Cell viability is often measured using a colorimetric assay like the MTT assay.

Procedure:

  • Culture A72 cells (a canine fibrosarcoma cell line) in a suitable medium in 96-well plates until they form a monolayer.

  • Prepare serial dilutions of the test compounds (this compound and Penisimplicissin).

  • Infect the A72 cell monolayers with a known titer of canine coronavirus.

  • Immediately after infection, add the different concentrations of the test compounds to the wells.

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for viral replication and the development of CPE (e.g., 48-72 hours).

  • Assess cell viability using the MTT assay (see protocol below).

  • Calculate the percentage of protection for each compound concentration and determine the IC50 value.[3][9][10][11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.[2][12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[14]

Principle: The test involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the plates are examined for visible growth.[14]

Procedure:

  • Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with the standardized microbial suspension.

  • Include positive control wells (microorganism with no compound) and negative control wells (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1][14][15][16][17]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biological assays described.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure Enzyme_Sol α-Glucosidase Solution Mix_Incubate Mix Enzyme & Compound Enzyme_Sol->Mix_Incubate Compound_Sol Test Compound Solutions Compound_Sol->Mix_Incubate Substrate_Sol pNPG Substrate Add_Substrate Add pNPG Substrate_Sol->Add_Substrate Mix_Incubate->Add_Substrate Pre-incubation Incubate_Reaction Incubate Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Antiviral_Assay_Workflow cluster_setup Cell Culture & Infection cluster_treatment Compound Treatment cluster_analysis Viability Assessment Seed_Cells Seed A72 Cells Infect_Cells Infect with CCoV Seed_Cells->Infect_Cells Add_Compounds Add this compound Derivatives Infect_Cells->Add_Compounds Incubate_Plate Incubate (48-72h) Add_Compounds->Incubate_Plate MTT_Assay Perform MTT Assay Incubate_Plate->MTT_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance Determine_IC50 Determine IC50 Read_Absorbance->Determine_IC50

Caption: Workflow for the Antiviral Activity Assay.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_steps MTT Assay cluster_readout Data Acquisition Seed Seed Cells Treat Treat with Compounds Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data Read->Analyze Broth_Microdilution_Workflow cluster_preparation Preparation cluster_procedure Assay Procedure cluster_results Results Prepare_Compounds Prepare Compound Dilutions Inoculate_Plate Inoculate Microplate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum Prepare Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC

References

Unveiling Vermistatin's Potential: A Comparative Analysis of its Anti-Leukemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Vermistatin and its analogue, Penisimplicissin, reveals a targeted approach to combating leukemia, with Penisimplicissin demonstrating selective growth inhibition against various leukemia cell lines. This guide provides a comparative overview of Penisimplicissin's performance against established chemotherapeutic agents, details the underlying mechanism of action, and presents the experimental protocols for verification.

Executive Summary

This compound, a metabolite produced by the fungus Penicillium rubrum, and its analogue Penisimplicissin have been identified as inhibitors of caspase-1, a key enzyme in inflammatory signaling pathways. Notably, Penisimplicissin has exhibited selective cytotoxic activity against leukemia cell lines in the National Cancer Institute's (NCI) 60-cell line screen. This finding positions Penisimplicissin as a promising candidate for further investigation in the development of targeted anti-leukemic therapies. This guide compares the growth inhibitory effects of Penisimplicissin with the standard chemotherapeutic agents Paclitaxel and Doxorubicin across a panel of leukemia cell lines.

Performance Comparison

The anti-proliferative activity of Penisimplicissin, Paclitaxel, and Doxorubicin was evaluated across the NCI-60 leukemia cell line panel. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.

Cell LinePenisimplicissin GI50 (µM)Paclitaxel GI50 (µM)Doxorubicin GI50 (µM)
CCRF-CEM 1.8<0.010.02
HL-60(TB) 0.70.010.03
K-562 2.5<0.010.03
MOLT-4 2.2<0.010.01
RPMI-8226 1.50.020.02
SR 1.2<0.010.02

Data for Penisimplicissin is derived from the NCI-60 screen of novel compounds. Data for Paclitaxel and Doxorubicin is from publicly available NCI-60 datasets.

Mechanism of Action: Caspase-1 Inhibition

This compound and its analogues exert their biological effects through the inhibition of caspase-1. Caspase-1 is a critical enzyme in the inflammasome signaling pathway, which is involved in the activation of inflammatory cytokines. By inhibiting caspase-1, these compounds can modulate the inflammatory response, a process often dysregulated in cancer. The inhibition of caspase-1 can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Inhibition cluster_2 Downstream Effects Pathogen/Danger Signals Pathogen/Danger Signals NLRP3 NLRP3 Pathogen/Danger Signals->NLRP3 activate ASC ASC NLRP3->ASC recruit Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruit Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 cleavage This compound This compound This compound->Caspase-1 inhibits Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Apoptosis Apoptosis Caspase-1->Apoptosis induces IL-1β IL-1β Pro-IL-1β->IL-1β maturation Inflammation Inflammation IL-1β->Inflammation

Caption: this compound inhibits the activation of Caspase-1, disrupting inflammatory pathways.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60-cell line screen is a standardized method for identifying and characterizing novel anticancer compounds.

G Cell Plating Cell Plating Compound Addition Compound Addition Cell Plating->Compound Addition 24h Incubation Incubation Compound Addition->Incubation 48h SRB Staining SRB Staining Incubation->SRB Staining Data Analysis Data Analysis SRB Staining->Data Analysis

Caption: Workflow of the NCI-60 cell line screening protocol.

Methodology:

  • Cell Plating: Leukemia cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition: Test compounds (e.g., Penisimplicissin, Paclitaxel, Doxorubicin) are added at various concentrations.

  • Incubation: Plates are incubated for an additional 48 hours.

  • Cell Viability Assay: Cell viability is determined using the sulforhodamine B (SRB) assay, which measures protein content.

  • Data Analysis: The GI50 is calculated from the dose-response curves.

Caspase-1 Activity Assay

This assay quantifies the enzymatic activity of caspase-1 in cell lysates.

Methodology:

  • Cell Lysis: Leukemia cells are treated with the test compound, and cell lysates are prepared.

  • Substrate Addition: A specific caspase-1 substrate conjugated to a colorimetric or fluorometric reporter is added to the lysates.

  • Incubation: The reaction is incubated to allow for substrate cleavage by active caspase-1.

  • Detection: The amount of cleaved reporter is quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The caspase-1 activity is proportional to the signal generated.

G Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Substrate Addition Substrate Addition Cell Lysis->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection

Caption: Workflow for the Caspase-1 activity assay.

Conclusion

The selective activity of Penisimplicissin against leukemia cell lines, coupled with its defined mechanism of action as a caspase-1 inhibitor, underscores its potential as a lead compound for the development of novel anti-leukemic drugs. While established chemotherapeutics like Paclitaxel and Doxorubicin exhibit greater potency in vitro, the targeted nature of Penisimplicissin may offer a more favorable therapeutic window and reduced off-target effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its analogues.

A Head-to-Head Comparison of Vermistatin and Other Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vermistatin with other known caspase-1 inhibitors, focusing on their mechanisms of action, available performance data, and relevant experimental protocols. While this compound has been identified as a promising caspase-1 inhibitor with selective activity against leukemia cell lines, publicly available quantitative data, such as IC50 values for caspase-1 inhibition and specific leukemia cell lines, is currently limited. This guide, therefore, presents a qualitative comparison alongside the available quantitative data for other well-characterized caspase-1 inhibitors.

Introduction to this compound

This compound is a metabolite produced by the fungus Penicillium vermiculatum.[1] Research has identified it as an inhibitor of caspase-1, an enzyme that plays a crucial role in inflammation and apoptosis.[1] Notably, this compound has demonstrated selective cytotoxic activity against certain leukemia cell lines, suggesting its potential as a targeted anticancer agent.[1]

Mechanism of Action: Caspase-1 Inhibition

Caspase-1 is a key mediator of inflammation through its role in the processing and activation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. In some cellular contexts, caspase-1 can also initiate a form of programmed cell death known as pyroptosis. By inhibiting caspase-1, compounds like this compound can modulate these inflammatory and cell death pathways, which are often dysregulated in diseases such as cancer.

Head-to-Head Comparison

This section compares this compound with two other notable caspase-1 inhibitors: Belnacasan (VX-765) and ML132.

Qualitative Comparison:

  • This compound: A natural product with reported selective activity against leukemia cells. Its exact binding mode and inhibitory constant (Ki) for caspase-1 are not widely reported in the available literature.

  • Belnacasan (VX-765): A potent and selective, orally available prodrug of VRT-043198. It is a reversible covalent inhibitor of caspase-1 and has been investigated in clinical trials for inflammatory diseases.

  • ML132: A highly potent and selective, irreversible inhibitor of caspase-1. It is often used as a chemical probe in preclinical studies to investigate the role of caspase-1.

Quantitative Data Summary:

The following table summarizes the available quantitative data for the comparator inhibitors. Note: IC50 values for this compound are not currently available in the public domain.

InhibitorTarget(s)Ki (Caspase-1)IC50 (Caspase-1)IC50 (Leukemia Cell Lines)
This compound Caspase-1Data not availableData not availableData not available
Belnacasan (VX-765) Caspase-1, Caspase-40.8 nM~0.7 µM (LPS-induced IL-1β release in human PBMCs)Data not available for specific leukemia cell lines
ML132 Caspase-1Data not available0.023 nMData not available for specific leukemia cell lines

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of inhibitors. Below are representative protocols for assessing caspase-1 inhibition and cytotoxicity.

Caspase-1 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against purified caspase-1.

1. Principle: The assay measures the cleavage of a fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin). Upon cleavage by active caspase-1, the fluorophore AFC is released, and its fluorescence can be measured.

2. Materials:

  • Recombinant human caspase-1
  • Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
  • Caspase-1 substrate (Ac-YVAD-AFC)
  • Test inhibitor (e.g., this compound)
  • Known caspase-1 inhibitor as a positive control (e.g., Ac-YVAD-CHO)
  • 96-well black microplate
  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

3. Procedure:

  • Prepare serial dilutions of the test inhibitor in caspase assay buffer.
  • In a 96-well plate, add the following to triplicate wells:
  • Blank: Assay buffer
  • Negative Control: Assay buffer + Caspase-1 enzyme
  • Positive Control: Assay buffer + Caspase-1 enzyme + Positive control inhibitor
  • Test: Assay buffer + Caspase-1 enzyme + Test inhibitor at various concentrations
  • Add recombinant caspase-1 to all wells except the blank.
  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
  • Initiate the reaction by adding the caspase-1 substrate (Ac-YVAD-AFC) to all wells.
  • Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes.
  • Calculate the rate of reaction for each well.
  • Determine the percent inhibition for each concentration of the test inhibitor relative to the negative control.
  • Plot the percent inhibition versus the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on cultured leukemia cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Leukemia cell lines (e.g., Jurkat, K562, HL-60)
  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
  • Test inhibitor (e.g., this compound)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
  • 96-well clear microplate
  • Spectrophotometric plate reader (absorbance at ~570 nm)

3. Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
  • Prepare serial dilutions of the test inhibitor in complete culture medium.
  • Remove the old medium and add the medium containing different concentrations of the test inhibitor to the cells. Include untreated control wells.
  • Incubate the cells for 24, 48, or 72 hours.
  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
  • Add the solubilization buffer to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at ~570 nm.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability versus the inhibitor concentration and determine the IC50 value.

Visualizations

Caspase-1 Signaling Pathway

Caspase1_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis This compound This compound This compound->Casp1 Inhibits

Caption: Caspase-1 activation and downstream signaling pathway.

Experimental Workflow: Caspase-1 Inhibition Assay

Caspase1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilutions->Add_Inhibitor Enzyme_Prep Prepare Caspase-1 Solution Add_Enzyme Add Caspase-1 Enzyme_Prep->Add_Enzyme Incubate_1 Incubate (15 min, 37°C) Add_Enzyme->Incubate_1 Add_Substrate Add Ac-YVAD-AFC Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorometric caspase-1 inhibition assay.

Experimental Workflow: Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Leukemia Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Inhibitor Add Inhibitor to Cells Incubate_24h->Add_Inhibitor Prepare_Inhibitor Prepare Inhibitor Dilutions in Medium Prepare_Inhibitor->Add_Inhibitor Incubate_Treatment Incubate (24-72h) Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Buffer Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (~570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cytotoxicity using an MTT assay.

References

Validating Vermistatin as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Vermistatin as a potential therapeutic target, focusing on its anti-leukemia activity. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its close structural analog, Penisimplicissin, which has been evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen. This approach allows for a preliminary validation and comparison of its therapeutic potential.

Executive Summary

This compound, a metabolite isolated from the fungus Penicillium rubrum, has been identified as a caspase-1 inhibitor with selective activity against leukemia cell lines[1][2]. This guide presents available in vitro data for this compound and its analog, Penisimplicissin, and compares their potential efficacy with other caspase inhibitors and standard-of-care treatments for leukemia. The primary mechanism of action appears to be the inhibition of caspase-1, a key enzyme in the inflammasome pathway, which can lead to a form of inflammatory programmed cell death called pyroptosis[1][3][4][5][6]. While preclinical in vivo data for this compound is currently unavailable, the existing in vitro evidence warrants further investigation into its therapeutic utility.

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and its analog Penisimplicissin. For comparison, data for other caspase inhibitors with therapeutic potential are also included.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Penisimplicissin CCRF-CEMLeukemia1.83NCI DTP
HL-60(TB)Leukemia1.93NCI DTP
K-562Leukemia4.45NCI DTP
MOLT-4Leukemia1.76NCI DTP
RPMI-8226Leukemia2.01NCI DTP
SRLeukemia1.80NCI DTP
This compound A72Canine FibrosarcomaNon-toxic up to 1 µM[3]
Belnacasan (VX-765) -(in vitro enzyme inhibition)Kᵢ = 0.8 nM (for caspase-1)[1]
Emricasan (IDN-6556) -(Pan-caspase inhibitor)-[7][8]

Note: GI50 is the concentration of a drug that inhibits the growth of 50% of the cells.

Experimental Protocols

General Caspase-1 Inhibition Assay

While the specific protocol used for this compound by Stierle et al. is not publicly detailed, a general methodology for assessing caspase-1 inhibition is as follows:

  • Enzyme and Substrate Preparation: Recombinant human caspase-1 and a fluorogenic substrate, such as Ac-YVAD-AMC, are prepared in a suitable assay buffer.

  • Inhibitor Preparation: this compound or other test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The caspase-1 enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The fluorogenic substrate is then added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The rate of substrate cleavage is calculated from the fluorescence measurements. The percent inhibition at each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxicity of this compound and its analogs is often determined using a colorimetric MTT assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms

This compound's primary proposed mechanism of action in leukemia is the inhibition of caspase-1. Caspase-1 is a critical initiator caspase in the inflammasome pathway, which, upon activation, can lead to pyroptosis, a pro-inflammatory form of programmed cell death.

Vermistatin_Signaling_Pathway cluster_cell Leukemia Cell DAMPs DAMPs/PAMPs NLRP3 NLRP3 Inflammasome DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves GSDMD Gasdermin-D (GSDMD) caspase1->GSDMD Cleaves This compound This compound This compound->caspase1 Inhibits IL1b Mature IL-1β pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis

Caption: this compound inhibits Caspase-1, blocking pyroptosis.

In leukemia cells, various danger- or pathogen-associated molecular patterns (DAMPs or PAMPs) can trigger the assembly of the NLRP3 inflammasome. This complex recruits and activates pro-caspase-1 into its active form. Active caspase-1 then cleaves two key substrates: pro-interleukin-1β (pro-IL-1β) into the pro-inflammatory cytokine IL-1β, and Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of cellular contents, a process known as pyroptosis[3][4][5][6]. By inhibiting caspase-1, this compound is hypothesized to block this entire cascade, preventing the maturation of IL-1β and the induction of pyroptosis. The precise consequences of this inhibition in the context of leukemia cell survival and proliferation require further investigation.

Experimental Workflow for Target Validation

The following workflow outlines the key steps in validating this compound as a therapeutic target for leukemia.

Vermistatin_Validation_Workflow start Start: Identify this compound as Caspase-1 Inhibitor in_vitro In Vitro Studies start->in_vitro enzyme_assay Caspase-1 Inhibition Assay (Determine IC50) in_vitro->enzyme_assay cell_viability Cytotoxicity Assays (Leukemia Cell Lines, NCI-60) in_vitro->cell_viability mechanism Mechanism of Action Studies (Pyroptosis, Apoptosis) in_vitro->mechanism in_vivo Preclinical In Vivo Studies (Animal Models) enzyme_assay->in_vivo cell_viability->in_vivo mechanism->in_vivo xenograft Leukemia Xenograft Models (Efficacy & Toxicity) in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd clinical Clinical Trials xenograft->clinical pk_pd->clinical phase1 Phase I (Safety & Dosage) clinical->phase1 phase2 Phase II (Efficacy in Leukemia Patients) phase1->phase2 end End: Potential Therapeutic Agent phase2->end

Caption: Workflow for validating this compound as a therapeutic target.

Comparison with Alternatives

The therapeutic landscape for leukemia is diverse, with treatment strategies including chemotherapy, targeted therapy, and immunotherapy[9][10][11][12]. As a caspase-1 inhibitor, this compound falls into the category of targeted therapy. Below is a comparison with other caspase inhibitors that have been investigated for various therapeutic applications.

FeatureThis compound / PenisimplicissinBelnacasan (VX-765)Emricasan (IDN-6556)
Target Caspase-1[1][2]Caspase-1 (selective)[1][13][14][15]Pan-caspase inhibitor[7][8][16]
Mechanism Inhibition of inflammasome-mediated pyroptosis[1][3][4][5][6]Inhibition of IL-1β and IL-18 release[1][13][15]Broad inhibition of apoptosis[7][8]
Potency Penisimplicissin GI50: 1.76 - 4.45 µM in leukemia cell lines (NCI DTP)Kᵢ = 0.8 nM for caspase-1[1]-
Clinical Stage PreclinicalPhase II (for inflammatory diseases, not leukemia)[15]Phase II (for liver diseases, not leukemia)[8]
Potential in Leukemia Demonstrated in vitro activity of analog against leukemia cell lines[2]Potential, as caspase-1 is implicated in AML pathogenesis[3]May have broad anti-leukemic effects by inducing apoptosis[7]

Conclusion and Future Directions

The available evidence suggests that this compound, through its inhibition of caspase-1, presents a novel therapeutic avenue for the treatment of leukemia. The in vitro data for its analog, Penisimplicissin, demonstrates promising and selective activity against various leukemia cell lines. However, to fully validate this compound as a therapeutic target, several critical steps are necessary:

  • Comprehensive In Vitro Profiling: Direct and extensive testing of this compound against a broader panel of leukemia cell lines is required to determine its specific IC50 values and compare its potency to existing chemotherapeutics and targeted agents.

  • Detailed Mechanistic Studies: Further elucidation of the downstream effects of caspase-1 inhibition by this compound in leukemia cells is needed to confirm its mechanism of action and identify potential biomarkers of response.

  • Preclinical In Vivo Evaluation: The efficacy and safety of this compound must be assessed in relevant animal models of leukemia to determine its therapeutic window and potential for clinical translation[8][9][17][18][19].

  • Comparative Studies: Direct comparisons of this compound with standard-of-care leukemia drugs and other emerging therapies in preclinical models will be crucial to ascertain its potential advantages.

References

Independent Verification of Vermistatin's Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Vermistatin, a fungal metabolite, with its analog Penisimplicissin and established STAT3 inhibitors. The information presented is based on available experimental data to aid in the evaluation of its potential as an anticancer agent.

Executive Summary

This compound, a natural product isolated from Penicillium vermiculatum, and its analog Penisimplicissin have demonstrated cytotoxic activity against various cancer cell lines. While direct evidence of this compound's interaction with the STAT3 signaling pathway is currently limited in publicly accessible research, its bioactivity profile, particularly in leukemia cell lines, warrants consideration. This guide summarizes the available quantitative data on the cytotoxic effects of this compound and Penisimplicissin and compares them with known STAT3 inhibitors. Detailed experimental protocols for key assays are provided to facilitate independent verification and further investigation.

Comparative Bioactivity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Penisimplicissin, and several known STAT3 inhibitors against various cancer cell lines. This data allows for a direct comparison of their cytotoxic potency.

Table 1: Cytotoxicity of this compound and Penisimplicissin in Leukemia Cell Lines

CompoundCell LineIC50 (µg/mL)IC50 (µM)
This compound CCRF-CEM>100>304.5
HL-60(TB)>100>304.5
K-56221.766.1
MOLT-4>100>304.5
RPMI-822613.942.3
SR12.337.5
Penisimplicissin CCRF-CEM7.321.5
HL-60(TB)7.923.3
K-5625.315.6
MOLT-46.218.3
RPMI-82265.014.7
SR4.914.4

Data sourced from Stierle et al., 2012, J Nat Prod.[1][2][3][4]

Table 2: Cytotoxicity of Selected STAT3 Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
WP1066 U87-MGMalignant Glioma5.6
U373-MGMalignant Glioma3.7
Stattic MDA-MB-231Breast Cancer~5.0
Cryptotanshinone MDA-MB-231Breast Cancer4.6
LLL12 MDA-MB-231Breast Cancer0.45
PANC-1Pancreatic Cancer0.16
U87Glioblastoma3.09

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental procedures used to assess bioactivity, the following diagrams are provided.

stat3_pathway cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Tyr705 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription This compound This compound (Hypothesized) This compound->stat3 Inhibition?

Hypothesized STAT3 Signaling Pathway Inhibition.

experimental_workflow cluster_assays Bioactivity Assays start Start: Cancer Cell Culture treatment Treatment with this compound or Comparator Compound start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity stat3_inhibition STAT3 Inhibition Assay (e.g., Western Blot for p-STAT3) incubation->stat3_inhibition data_analysis Data Analysis (IC50 Calculation, etc.) cytotoxicity->data_analysis stat3_inhibition->data_analysis end End: Comparative Assessment data_analysis->end

General Experimental Workflow for Bioactivity Assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., K-562, RPMI-8226).

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound or the comparator compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve a range of final concentrations to be tested.

    • Add 100 µL of the diluted compound solutions to the appropriate wells of the 96-well plate. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation and Assay:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for STAT3 Phosphorylation

This protocol is used to assess the effect of a compound on the phosphorylation of STAT3, a key indicator of its activation.

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound or a comparator compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 levels to the total STAT3 levels to determine the relative inhibition of STAT3 phosphorylation.

Discussion and Future Directions

The available data indicates that this compound and its analog Penisimplicissin exhibit cytotoxic activity, particularly against leukemia cell lines. Penisimplicissin consistently demonstrates greater potency than this compound in these assays. A key study identified these compounds as caspase-1 inhibitors.[1][2][3][4] The connection between caspase-1 and the STAT3 signaling pathway is an area of active research. Some studies suggest that inflammatory caspases can modulate STAT signaling, providing a potential, though indirect, link for this compound's observed bioactivity.

However, a direct inhibitory effect of this compound on STAT3 phosphorylation or its downstream targets has not been conclusively demonstrated. To fully assess its potential as a STAT3-targeting anticancer agent, further research is required, including:

  • Direct STAT3 Inhibition Assays: Performing in vitro kinase assays and in-cell Western blots to determine if this compound directly inhibits STAT3 phosphorylation.

  • Broader Anticancer Screening: Evaluating the cytotoxicity of this compound and Penisimplicissin against a wider panel of cancer cell lines, including those known to have constitutively active STAT3.

  • Mechanism of Action Studies: Investigating the downstream effects of this compound treatment on the expression of STAT3 target genes involved in cell proliferation and survival.

By conducting these experiments, the scientific community can gain a clearer understanding of this compound's mechanism of action and its potential for development as a novel anticancer therapeutic.

References

A Comparative Analysis of Synthetic vs. Natural Vermistatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the complete chemical synthesis of vermistatin (B192645) has not been detailed in publicly available scientific literature, preventing a direct comparative analysis with its natural counterpart, this guide provides a comprehensive overview of the known biological activities of natural this compound. It includes detailed experimental protocols for key assays and explores its potential mechanisms of action, offering valuable insights for researchers and drug development professionals.

This compound, a metabolite produced by fungi such as Penicillium vermiculatum, has demonstrated a range of biological activities, including antiviral, insecticidal, and anticancer properties. This has positioned it as a molecule of interest for further investigation in drug discovery.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
IUPAC Name (3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-2-benzofuran-1(3H)-one
CAS Number 72669-21-7

Data on Biological Activity

The primary areas of investigation for natural this compound have been its cytotoxic and anti-angiogenic effects. The following tables summarize the available quantitative data.

Cytotoxicity of Natural this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer2.54[1]
WiDrColon Cancer2.68[1]
Vero (non-cancerous)Kidney epithelial3.53[1]
α-Glucosidase Inhibitory Activity of this compound Derivatives
CompoundIC₅₀ (µM)
6-demethylpenisimplicissin9.5 ± 1.2
2''-epihydroxydihydrothis compound8.0 ± 1.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, WiDr)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Matrigel Basement Membrane Matrix

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 96-well plates

  • Calcein AM fluorescent dye

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Seed HUVECs (1 x 10⁴ to 2 x 10⁴ cells/well) onto the Matrigel-coated wells.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for 4-18 hours at 37°C.

  • Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are not fully elucidated, preliminary evidence and comparisons with structurally similar compounds suggest potential involvement in key signaling pathways that regulate cancer cell proliferation and angiogenesis.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Several natural products are known to inhibit this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of Angiogenesis via VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. Targeting the VEGF signaling pathway is a common strategy in anti-cancer therapy.

VEGF_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) VEGFR->Signaling_Cascade Activation Cellular_Response Endothelial Cell Proliferation, Migration, Survival, Tube Formation Signaling_Cascade->Cellular_Response Vermistatin_Target This compound (Potential Inhibition) Vermistatin_Target->VEGFR

Caption: Potential modulation of the VEGF signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial investigation of a natural product's anticancer and anti-angiogenic properties.

Experimental_Workflow Start Natural Product Isolation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Angiogenesis Anti-Angiogenesis Assays (e.g., Tube Formation) Cytotoxicity->Angiogenesis If Active Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Angiogenesis->Mechanism If Active In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo End Lead Compound Identification In_Vivo->End

Caption: A general workflow for evaluating the bioactivity of a natural product.

Conclusion

Natural this compound exhibits promising cytotoxic and potential anti-angiogenic properties. The lack of a reported total synthesis for this compound currently prevents a direct comparison with a synthetic counterpart. Such a comparison would be invaluable in determining if a synthetic route can provide a more consistent and scalable source of the compound with identical or enhanced biological activity. Future research should focus on the total synthesis of this compound, enabling a direct head-to-head comparison with the natural product. Furthermore, more in-depth studies are required to definitively identify its molecular targets and elucidate the precise signaling pathways through which it exerts its effects. This will be crucial for its potential development as a therapeutic agent.

References

Assessing the Selectivity of Vermistatin for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the natural product Vermistatin, a known inhibitor of caspase-1. Due to the limited publicly available data on its comprehensive selectivity profile, this guide uses the well-characterized caspase-1 inhibitor, Belnacasan (VX-765), as a benchmark for comparison. The methodologies and data presented herein offer a roadmap for the experimental validation of this compound's specificity and a deeper understanding of its potential as a therapeutic agent.

Introduction to this compound and Target Selectivity

This compound is a fungal metabolite originally isolated from Penicillium vermiculatum.[1] It has been identified as an inhibitor of caspase-1, a key enzyme in the inflammatory pathway responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1] The therapeutic potential of caspase-1 inhibitors is significant for a range of inflammatory diseases, making the selectivity of such compounds a critical aspect of their development.

A highly selective inhibitor interacts with its intended target at concentrations significantly lower than those required to affect other, unintended targets ("off-targets"). Poor selectivity can lead to undesirable side effects and misleading experimental results. Therefore, rigorous assessment of an inhibitor's selectivity profile across a panel of related and unrelated enzymes is a cornerstone of drug discovery and chemical biology.

Comparative Analysis of Inhibitor Selectivity

A direct quantitative comparison of this compound's selectivity is hampered by the lack of a publicly available, comprehensive inhibition profile against a panel of caspases. In contrast, Belnacasan (VX-765) is a well-documented, potent, and selective caspase-1 inhibitor that serves as an excellent comparator to illustrate a desirable selectivity profile.

Quantitative Inhibitor Selectivity Data

The following table summarizes the known inhibitory activity of Belnacasan (active form VRT-043198) against a panel of caspases. A similar profile for this compound would be necessary for a complete assessment of its selectivity.

Inhibitor Target IC50 / Ki Selectivity vs. Caspase-3 Reference
This compound Caspase-1Data not availableData not available
Caspase-3Data not available-
Caspase-4Data not availableData not available
Caspase-5Data not availableData not available
Caspase-6Data not availableData not available
Caspase-7Data not availableData not available
Caspase-8Data not availableData not available
Caspase-9Data not availableData not available
Belnacasan (VRT-043198) Caspase-1 Ki = 0.8 nM >10,000-fold [2]
Caspase-3>10,000 nM-[2]
Caspase-4<0.6 nMNot applicable[2]
Caspase-510.6 nM~943-fold[2]
Caspase-6>10,000 nM-[2]
Caspase-7>10,000 nM-[2]
Caspase-8>10,000 nM-[2]
Caspase-95.07 nM~1972-fold[2]

Note: The lack of data for this compound highlights a critical knowledge gap that needs to be addressed through further experimental investigation.

Experimental Protocols for Assessing Selectivity

To determine the selectivity of this compound, a series of biochemical assays must be performed. The following section details a general protocol for an in vitro caspase activity assay, which can be adapted to test this compound against a panel of purified caspase enzymes.

In Vitro Caspase Activity Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a caspase-specific fluorogenic substrate.

Materials:

  • Purified, active human recombinant caspases (e.g., Caspase-1, -3, -7, -8, -9)

  • Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3/7)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known selective inhibitor as a positive control (e.g., Belnacasan for caspase-1)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.

    • Prepare working solutions of each caspase and its corresponding substrate in Assay Buffer at 2x the final desired concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the 2x caspase solution to each well.

    • Add 25 µL of the serially diluted this compound or control inhibitor to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control (100% activity) and wells with no enzyme as a background control.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the 2x substrate solution to all wells.

    • Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex ~360-380 nm, Em ~440-460 nm).

    • Monitor the fluorescence kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Selectivity Assessment and Target Pathways

Diagrams can effectively illustrate complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.

G cluster_0 Inhibitor Preparation cluster_1 Assay Plate Setup cluster_2 Data Acquisition & Analysis This compound This compound Stock Serial_Dilution Serial Dilution Series This compound->Serial_Dilution Comparator Comparator Stock (e.g., Belnacasan) Comparator->Serial_Dilution Plate 96-Well Plate Incubation Serial_Dilution->Plate Enzyme_Panel Caspase Enzyme Panel (Caspase-1, -3, -7, -8, -9, etc.) Enzyme_Panel->Plate Reader Fluorometric Plate Reader Plate->Reader IC50_Calc IC50 Determination Reader->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile

Caption: Workflow for assessing inhibitor selectivity.

G cluster_pathway Caspase-1 Activation Pathway cluster_inhibitors Inhibitor Action Pro_IL1B Pro-IL-1β IL1B Active IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Casp1->Pro_IL1B cleaves Inflammasome Inflammasome Activation (e.g., NLRP3) Inflammasome->Pro_Casp1 recruits This compound This compound This compound->Casp1 inhibits Belnacasan Belnacasan (VX-765) Belnacasan->Casp1 inhibits

Caption: Caspase-1 signaling pathway and points of inhibition.

Conclusion and Future Directions

The available evidence identifies this compound as a promising natural product with inhibitory activity against caspase-1. However, to advance its potential as a research tool or therapeutic lead, a comprehensive assessment of its selectivity is imperative. The experimental protocols and comparative framework provided in this guide offer a clear path forward for these investigations. By generating a detailed selectivity profile for this compound and comparing it to well-characterized inhibitors like Belnacasan, the scientific community can gain a more complete understanding of its mechanism of action and potential for further development. Future studies should focus on performing in vitro enzymatic assays against a broad panel of caspases and other relevant proteases, followed by cell-based assays to confirm its on-target and potential off-target effects in a more physiological context.

References

Vermistatin's α-Glucosidase Inhibitory Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vermistatin's α-glucosidase inhibitory activity against other established inhibitors. The following sections detail supporting experimental data, methodologies, and visual representations of the underlying mechanisms.

This compound, a polyketide metabolite, has demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism.[1][2] This positions it as a compound of interest for further investigation in the context of managing conditions characterized by postprandial hyperglycemia, such as type 2 diabetes. This guide compares the inhibitory efficacy of this compound and its derivatives with commercially available α-glucosidase inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a specific IC50 value for this compound is not consistently reported in the public literature, studies have highlighted its "strong activity".[1] However, specific IC50 values for its derivatives have been determined, providing a quantitative measure of their efficacy.

CompoundIC50 Value (µM)Notes
This compound Strong Activity ReportedA specific IC50 value is not consistently available in published literature.
6-demethylpenisimplicissin (this compound Derivative)9.5 ± 1.2[3][4]---
2''-epihydroxydihydrothis compound (this compound Derivative)8.0 ± 1.5[3][4]---
Acarbose Widely VariableReported IC50 values range from 0.0013 to 1998.79 µM, depending on the experimental conditions.
Miglitol 6---
Voglibose 0.0039 (for sucrase) 0.0064 (for maltase)IC50 values are specific to the α-glucosidase enzyme source.

Mechanism of Action: Delaying Carbohydrate Digestion

α-glucosidase inhibitors function by competitively and reversibly binding to α-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The result is a delayed and reduced rise in postprandial blood glucose levels.

Mechanism_of_Action cluster_small_intestine Small Intestine Lumen Carbohydrates Complex Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-Glucosidase (Enzyme) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) Bloodstream Bloodstream Glucose->Bloodstream Absorption AlphaGlucosidase->Glucose This compound This compound (Inhibitor) This compound->AlphaGlucosidase Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Protocols: α-Glucosidase Inhibition Assay

The following is a generalized protocol for determining the α-glucosidase inhibitory activity of a compound in vitro.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Enzyme Inhibition Assay:

    • Add a specific volume of the enzyme solution to each well of a 96-well microplate.

    • Add the different concentrations of the test compound or positive control to the respective wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the control (enzyme + buffer + substrate)

      • Abs_sample = Absorbance of the sample (enzyme + test compound + substrate)

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Analysis A Prepare Stock Solutions (Test Compound, Control) B Prepare Serial Dilutions A->B C Prepare Enzyme and Substrate Solutions B->C D Add Enzyme and Inhibitor to Microplate C->D E Pre-incubate D->E F Add Substrate (pNPG) E->F G Incubate F->G H Stop Reaction (add Na2CO3) G->H I Measure Absorbance (405 nm) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Experimental workflow for α-glucosidase inhibition assay.

References

A Comparative Study of Vermistatin and Its Biosynthetic Precursors: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative study of Vermistatin and its direct biosynthetic precursors is currently hampered by the lack of a fully elucidated biosynthetic pathway for this fungal metabolite. While this compound, a polyketide produced by Penicillium vermiculatum, has demonstrated noteworthy biological activities, the specific enzymatic steps and intermediate molecules leading to its formation have yet to be identified in publicly available research. Consequently, this guide provides a comprehensive overview of the known biological activities of this compound, offers a comparative analysis with its structural analog penisimplicissin, details relevant experimental protocols, and presents a hypothetical biosynthetic pathway to stimulate further research in this area.

This compound: An Overview of Biological Activity

This compound is a metabolite that has garnered interest for its potential therapeutic applications. Research has highlighted its activity in two key areas: antiviral effects and enzyme inhibition.

Antiviral Activity

Recent studies have shown that this compound exhibits antiviral properties against canine coronavirus (CCoV). In these investigations, this compound was compared with its structural analog, penisimplicissin. The results indicated that while both compounds show promise, penisimplicissin displayed a more potent antiviral effect.

Enzyme Inhibition

This compound has also been identified as an inhibitor of caspase-1, a key enzyme involved in inflammation. This inhibitory action suggests that this compound could be a candidate for the development of anti-inflammatory drugs.

Comparative Analysis: this compound vs. Penisimplicissin

In the absence of data on this compound's biosynthetic precursors, a comparison with its close structural analog, penisimplicissin, provides valuable insights into structure-activity relationships.

CompoundTargetAssayKey Findings
This compound Canine Coronavirus (CCoV)Cell Viability AssayIncreased cell viability in CCoV-infected A72 cells at a non-toxic dose of 1 µM.[1]
Penisimplicissin Canine Coronavirus (CCoV)Cell Viability AssayIncreased cell viability in CCoV-infected A72 cells at a non-toxic dose of 0.5 µM, indicating higher potency than this compound.[1]
This compound Canine Coronavirus (CCoV)Viral Titer Assay (RT-qPCR)Significant decrease in viral titer in CCoV-infected A72 cells.[1]
Penisimplicissin Canine Coronavirus (CCoV)Viral Titer Assay (RT-qPCR)Significant decrease in viral titer in CCoV-infected A72 cells.[1]

Experimental Protocols

Antiviral Activity Assay against Canine Coronavirus (CCoV)

This protocol outlines the methodology used to assess the antiviral activity of compounds like this compound against CCoV in a cell-based assay.

  • Cell Culture: A72 cells, a canine fibrosarcoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cytotoxicity Assay: To determine the non-toxic concentrations of the test compounds, A72 cells are treated with serial dilutions of this compound or penisimplicissin. Cell viability is assessed after a set incubation period (e.g., 48 hours) using a standard method like the Trypan Blue exclusion test or MTS assay.

  • Antiviral Assay:

    • A72 cells are seeded in 96-well plates and infected with CCoV at a specific multiplicity of infection (MOI).

    • Immediately after infection, the cells are treated with non-toxic concentrations of the test compounds.

    • Control wells include untreated infected cells and uninfected cells.

  • Assessment of Antiviral Effect:

    • Cell Viability: After 48 hours of incubation, cell viability is measured to determine the protective effect of the compounds against the virus-induced cytopathic effect.

    • Viral Titer Reduction: Viral RNA is extracted from the cell supernatant, and the viral load is quantified using Quantitative Real-time RT-PCR (RT-qPCR) to measure the reduction in viral titer.[1]

Caspase-1 Inhibition Assay

This protocol describes a method for screening compounds for their ability to inhibit caspase-1 activity.

  • Reagents and Materials:

    • Recombinant human caspase-1 enzyme.

    • Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

    • Assay buffer (containing HEPES, DTT).

    • Test compounds (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Known caspase-1 inhibitor as a positive control (e.g., Ac-YVAD-CHO).

    • 96-well black plates.

  • Assay Procedure:

    • The caspase-1 enzyme is diluted in the assay buffer.

    • In the wells of the 96-well plate, the diluted enzyme is incubated with various concentrations of the test compound or controls for a short period at room temperature.

    • The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • Data Measurement and Analysis:

    • The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a fluorescence plate reader.

    • The rate of substrate cleavage is calculated from the fluorescence measurements.

    • The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate to that of the untreated control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Visualizations

Hypothetical Biosynthetic Pathway of this compound

dot

Vermistatin_Biosynthesis Hypothetical Biosynthetic Pathway for this compound cluster_polyketide_synthesis Polyketide Chain Assembly cluster_tailoring Tailoring and Cyclization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Cyclase Cyclase/Aromatase Polyketide_Intermediate->Cyclase Pre-Vermistatin Pre-Vermistatin Scaffold Cyclase->Pre-Vermistatin Methyltransferase O-Methyltransferase Methyltransferase->Pre-Vermistatin Methylation Oxidoreductase Oxidoreductase This compound This compound Oxidoreductase->this compound Final Modifications Pre-Vermistatin->Methyltransferase Methylation Pre-Vermistatin->Oxidoreductase Final Modifications

Caption: A generalized pathway for polyketide biosynthesis, potentially leading to this compound.

Experimental Workflow for Antiviral Assay

dot

Antiviral_Assay_Workflow Workflow for CCoV Antiviral Activity Assay cluster_setup Assay Setup cluster_analysis Data Analysis Cell_Seeding Seed A72 cells in 96-well plates Virus_Infection Infect cells with CCoV Cell_Seeding->Virus_Infection Compound_Treatment Treat with this compound/ Penisimplicissin Virus_Infection->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation Cell_Viability Assess cell viability (MTS/Trypan Blue) Incubation->Cell_Viability Viral_Titer Quantify viral RNA (RT-qPCR) Incubation->Viral_Titer Data_Comparison Compare treated vs. untreated controls Cell_Viability->Data_Comparison Viral_Titer->Data_Comparison

Caption: Step-by-step workflow for determining the antiviral efficacy of test compounds.

Signaling Pathway Potentially Modulated by this compound

dot

Inflammasome_Signaling Caspase-1 Dependent Inflammatory Signaling PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro-Caspase-1 Pro-Caspase-1 NLRP3->Pro-Caspase-1 recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 auto-cleavage Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b cleaves This compound This compound This compound->Caspase-1 inhibits IL-1b Mature IL-1β Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation promotes

References

Evaluating the Synergistic Effects of Vermistatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature to date does not contain specific experimental data on the synergistic effects of Vermistatin in combination with other drugs for cancer therapy. This guide is constructed based on the known mechanism of action of this compound as a Caspase-1 inhibitor and provides a theoretical framework for evaluating potential synergistic combinations. The experimental data presented herein is hypothetical and for illustrative purposes.

This compound, a metabolite produced by the fungus Penicillium vermiculatum, has been identified as a Caspase-1 inhibitor with potential anticancer activity, particularly in specific leukemia cell lines.[1] Its analog, penisimplicissin, has also demonstrated anticancer properties.[1] Caspase-1, a key mediator of inflammation and pyroptosis, represents a novel target in cancer therapy. The inhibition of Caspase-1 by this compound suggests a unique mechanism of action that could be leveraged in combination with other anticancer agents to achieve synergistic effects, potentially enhancing therapeutic efficacy and overcoming drug resistance.

This guide provides a comparative framework for researchers and drug development professionals to evaluate the potential synergistic effects of this compound with other established anticancer drugs.

Hypothetical Synergistic Combinations with this compound

Based on its role as a Caspase-1 inhibitor, this compound could potentially synergize with drugs that induce cancer cell death through alternative pathways or that are impacted by inflammatory signaling.

  • With Anthracyclines (e.g., Doxorubicin): Doxorubicin is a widely used chemotherapeutic agent that induces cell death through DNA intercalation and topoisomerase II inhibition. Combining it with a Caspase-1 inhibitor like this compound could modulate the inflammatory response within the tumor microenvironment, potentially enhancing doxorubicin's efficacy.

  • With Platinum-Based Drugs (e.g., Cisplatin): Cisplatin induces apoptosis by forming DNA adducts. The interplay between apoptosis and the pyroptosis pathway regulated by Caspase-1 is an area of active research. Co-administration of this compound could shift the cell death mechanism, potentially leading to a more robust anti-tumor response.

  • With Taxanes (e.g., Paclitaxel): Paclitaxel (B517696) disrupts microtubule function, leading to mitotic arrest and apoptosis. The cellular stress induced by paclitaxel could be augmented by the simultaneous inhibition of the Caspase-1 pathway, representing a potential avenue for synergistic interaction.

Data Presentation: Hypothetical In Vitro Synergism

The following tables present hypothetical data from in vitro studies on the synergistic effects of this compound with Doxorubicin, Cisplatin, and Paclitaxel on a hypothetical leukemia cell line (LEUK-1). The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effect of this compound and Doxorubicin on LEUK-1 Cell Viability

This compound (nM)Doxorubicin (nM)% Inhibition (Single Agent)% Inhibition (Combination)Combination Index (CI)
50-15--
-2520--
5025-550.75
100-25--
-5035--
10050-780.60

Table 2: Synergistic Effect of this compound and Cisplatin on LEUK-1 Cell Viability

This compound (nM)Cisplatin (µM)% Inhibition (Single Agent)% Inhibition (Combination)Combination Index (CI)
50-15--
-118--
501-520.80
100-25--
-230--
1002-750.65

Table 3: Synergistic Effect of this compound and Paclitaxel on LEUK-1 Cell Viability

This compound (nM)Paclitaxel (nM)% Inhibition (Single Agent)% Inhibition (Combination)Combination Index (CI)
50-15--
-522--
505-600.70
100-25--
-1040--
10010-850.55

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., LEUK-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug (Doxorubicin, Cisplatin, or Paclitaxel), or the combination of both for 48 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Synergy Analysis (Chou-Talalay Method)
  • Dose-Response Curves: Generate dose-response curves for each drug individually and in combination at a constant ratio.

  • Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the CI values based on the dose-effect data. The CI is determined by the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce x effect when used alone, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 that produce the same x effect when used in combination.

Visualizations

G cluster_pathway This compound's Mechanism of Action Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage This compound This compound This compound->Caspase1 IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis

Caption: this compound inhibits the activation of Caspase-1, a key enzyme in the pyroptosis pathway.

G cluster_workflow Synergy Experiment Workflow Cell_Culture 1. Cell Culture (e.g., LEUK-1) Drug_Prep 2. Prepare Drug Dilutions (this compound & Combo Drug) Cell_Culture->Drug_Prep Treatment 3. Treat Cells (Single & Combination) Drug_Prep->Treatment Incubation 4. Incubate for 48h Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Measure Absorbance MTT_Assay->Data_Acquisition Analysis 7. Analyze Data (Calculate % Inhibition & CI) Data_Acquisition->Analysis Conclusion 8. Determine Synergy/ Antagonism/Additivity Analysis->Conclusion

Caption: A typical workflow for determining the synergistic effects of drug combinations in vitro.

References

Safety Operating Guide

Sichere Entsorgung von Vermistatin: Ein Leitfaden für Forschungslabore

Author: BenchChem Technical Support Team. Date: December 2025

Wichtiger Hinweis: Da für Vermistatin kein spezifisches Sicherheitsdatenblatt (SDB) mit detaillierten Entsorgungsanweisungen öffentlich verfügbar ist, basieren die folgenden Verfahren auf allgemeinen bewährten Praktiken für die Entsorgung von organischen Laborchemikalien in Deutschland. Es ist unerlässlich, dass alle Verfahren in Übereinstimmung mit den internen Richtlinien Ihrer Einrichtung und den nationalen sowie lokalen Vorschriften, wie dem Kreislaufwirtschaftsgesetz (KrWG) und der Gefahrstoffverordnung (GefStoffV), durchgeführt werden.[1]

This compound, ein aus Pilzen isoliertes Benzofuran-Derivat, erfordert als potenziell bioaktive Substanz eine sorgfältige Handhabung und Entsorgung, um die Sicherheit des Personals und den Schutz der Umwelt zu gewährleisten.[1][2] Dieser Leitfaden bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine schrittweise Anleitung zur sicheren Entsorgung von this compound-Abfällen.

Chemische und Physikalische Eigenschaften von this compound

Für eine sachgerechte Entsorgung ist das Verständnis der grundlegenden Eigenschaften einer Chemikalie von entscheidender Bedeutung. Nachfolgend sind die bekannten Daten für this compound zusammengefasst.

EigenschaftWert
Molekülformel C₁₈H₁₆O₆[2]
Molmasse 328.3 g/mol [2]
CAS-Nummer 72669-21-7[2]
Klasse Benzofuran[2]
Löslichkeit Praktisch unlöslich in Wasser; löslich in vielen organischen Lösungsmitteln.[3]

Schritt-für-Schritt-Anleitung zur Entsorgung von this compound-Abfällen

Die folgenden Schritte beschreiben ein allgemeines Verfahren zur sicheren Sammlung und Entsorgung von this compound und damit kontaminierten Materialien.

Schritt 1: Persönliche Schutzausrüstung (PSA) anlegen Vor Beginn jeglicher Entsorgungsarbeiten ist das Anlegen der geeigneten PSA unerlässlich. Dazu gehören:

  • Chemikalienschutzhandschuhe (z.B. Nitril)

  • Schutzbrille mit Seitenschutz oder Gesichtsschild

  • Laborkittel

Schritt 2: Abfalltrennung und -sammlung Eine strikte Trennung der Abfallströme ist zur Vermeidung gefährlicher Reaktionen und zur Gewährleistung einer fachgerechten Entsorgung zwingend erforderlich.[2][4]

  • Feste Abfälle:

    • Reines this compound oder mit this compound stark kontaminierte Feststoffe (z.B. Spatel, Wägeschiffchen) sollten in einem separaten, deutlich gekennzeichneten Behälter für organische Feststoffabfälle gesammelt werden.[2]

    • Der Behälter muss bruchsicher, chemisch beständig und dicht verschließbar sein.

  • Flüssige Abfälle:

    • Lösungen, die this compound enthalten, sind als organischer, potenziell halogenfreier Lösungsmittelabfall zu behandeln (sofern keine halogenierten Lösungsmittel verwendet wurden).

    • Sammeln Sie diese Abfälle in einem dafür vorgesehenen, bruchsicheren und dicht verschließbaren Behälter (z.B. aus Kunststoff).[5] Füllen Sie den Behälter maximal zu 90 %, um ein Auslaufen zu verhindern.[4]

    • Mischen Sie diese Abfälle nicht mit anorganischen Säuren, Basen oder Oxidationsmitteln.[6]

  • Kontaminierte Verbrauchsmaterialien:

    • Gering kontaminierte Materialien wie Papiertücher, Handschuhe oder Pipettenspitzen werden in einem separaten, gekennzeichneten Behälter für kontaminierte Laborabfälle gesammelt.

Schritt 3: Korrekte Kennzeichnung der Abfallbehälter Alle Abfallbehälter müssen klar und eindeutig beschriftet werden.[1] Die Kennzeichnung sollte folgende Informationen enthalten:

  • Die Bezeichnung "Organische Laborchemikalien" oder spezifischer "this compound-Abfall".[6]

  • Die relevanten Gefahrensymbole (z.B. "Achtung" für gesundheitsschädliche Stoffe).[1][7]

  • Das Datum der ersten Befüllung und den Namen des verantwortlichen Forschers.

Schritt 4: Sichere Lagerung bis zur Abholung Die gefüllten und gekennzeichneten Abfallbehälter müssen an einem sicheren, dafür ausgewiesenen Ort gelagert werden.[2] Dieser Ort sollte:

  • Gut belüftet sein.

  • Vor unbefugtem Zugriff geschützt sein.

  • Getrennt von unverträglichen Chemikalien aufbewahrt werden.

Schritt 5: Übergabe an den Entsorgungsdienstleister Die Entsorgung von Laborchemikalien muss über ein zertifiziertes Entsorgungsunternehmen erfolgen.[8]

  • Melden Sie die Abfälle gemäß den internen Protokollen Ihrer Einrichtung an.

  • Stellen Sie sicher, dass alle erforderlichen Dokumente, wie z.B. eine Laborchemikalienliste, ausgefüllt sind.[6]

  • Die Abfallschlüsselnummer für Laborchemikalien, die gefährliche Stoffe enthalten, lautet in der Regel 16 05 06*.[8]

Besondere Hinweise:

  • Verschüttungen: Kleinere Mengen verschütteten Vermistatins sollten mit einem geeigneten anorganischen Bindemittel (z.B. Chemizorb) aufgenommen, in einem separaten Behälter gesammelt und als Sonderabfall entsorgt werden.[6]

  • Reaktive Substanzen: Sollte this compound in Reaktionen mit hochreaktiven Stoffen (z.B. Alkalimetalle, Metallhydride) eingesetzt werden, müssen diese vor der Entsorgung fachgerecht im Labor neutralisiert oder umgesetzt werden.[5]

Logischer Arbeitsablauf für die Entsorgung

Der folgende Arbeitsablauf illustriert den Entscheidungsprozess für die Entsorgung von this compound-Abfällen.

VermistatinDisposalWorkflow start Abfallanfall (this compound) identify_type Abfallart identifizieren start->identify_type is_solid Feststoff? identify_type->is_solid is_liquid Flüssigkeit? is_solid->is_liquid Nein collect_solid Sammeln in Behälter für organische Feststoffe is_solid->collect_solid Ja is_consumable Kontaminiertes Verbrauchsmaterial? is_liquid->is_consumable Nein collect_liquid Sammeln in Behälter für organische Lösungsmittel is_liquid->collect_liquid Ja collect_consumable Sammeln in Behälter für kontaminierte Laborabfälle is_consumable->collect_consumable Ja label_container Behälter korrekt kennzeichnen collect_solid->label_container collect_liquid->label_container collect_consumable->label_container store_safely Sichere Lagerung im Abfallraum label_container->store_safely handover Übergabe an Entsorgungsfirma store_safely->handover

Abbildung 1: Logischer Arbeitsablauf für die Entsorgung von this compound-Abfällen.

References

Essential Safety and Logistics for Handling Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Vermistatin (B192645) is paramount. This compound is a metabolite derived from fungal strains and has demonstrated cytotoxic and antifungal properties.[1] Due to its cytotoxic nature, it requires careful handling to prevent exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.
Body Protection Disposable GownA disposable, fluid-resistant gown with long sleeves and elastic cuffs is required to protect skin and clothing from splashes.[2]
Eye Protection Safety Goggles or Face ShieldUse safety goggles that provide a seal around the eyes or a full-face shield to protect against splashes and aerosols.[2][3]
Respiratory Protection N95 or N100 RespiratorA fit-tested N95 or N100 respirator should be worn when handling powdered this compound or when there is a risk of generating aerosols.[3]
Additional Protection Shoe Covers and CapRecommended to prevent the spread of contamination outside of the handling area.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.

1. Receiving and Unpacking

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening, don the appropriate PPE (double gloves, lab coat, and safety goggles).

  • Containment: Open the package within a chemical fume hood or a designated containment area to minimize exposure to any airborne particles.

  • Verify: Confirm that the container is intact and the label matches the order.

2. Storage

  • Designated Area: Store this compound in a clearly labeled, dedicated, and secure area away from incompatible materials.

  • Ventilation: The storage area should be well-ventilated.

  • Temperature: Adhere to the storage temperature recommendations provided by the manufacturer.

3. Preparation and Handling

  • Controlled Environment: All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood or a biological safety cabinet (BSC).

  • Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.

  • Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available.

4. Spill Management

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Alert: Notify the laboratory supervisor and safety officer.

  • Secure: Restrict access to the spill area.

  • Clean-up: Wearing full PPE, use the cytotoxic spill kit to contain and clean the spill according to the kit's instructions. All materials used for clean-up must be disposed of as cytotoxic waste.[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation All items that come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash. This includes:

  • Used PPE (gloves, gowns, masks, etc.)

  • Contaminated labware (pipette tips, tubes, flasks, etc.)

  • Unused or expired this compound

  • Spill clean-up materials

Disposal Procedures

  • Collection: Collect all cytotoxic waste in designated, leak-proof, and puncture-resistant containers that are clearly labeled with the cytotoxic waste symbol.

  • Labeling: Ensure containers are properly labeled with the contents and hazard warnings.

  • Storage: Store waste containers in a secure, designated area away from general traffic until they are collected for disposal.

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of cytotoxic waste in the regular trash or down the drain.[4][5]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Vermistatin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Full PPE B Prepare Chemical Fume Hood A->B C Retrieve this compound from Storage B->C D Weighing/Reconstitution C->D E Experimental Use D->E F Temporary Storage of Working Solution E->F G Decontaminate Work Surface E->G F->E H Segregate and Dispose of Cytotoxic Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

By adhering to these guidelines, researchers can minimize the risks associated with handling the cytotoxic compound this compound and maintain a safe and compliant laboratory environment.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。